Product packaging for 4-bromo-5-methyl-1H-pyrazol-3-amine(Cat. No.:CAS No. 1780-72-9)

4-bromo-5-methyl-1H-pyrazol-3-amine

Cat. No.: B174882
CAS No.: 1780-72-9
M. Wt: 176.01 g/mol
InChI Key: WZMBDMWFVPKYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-5-methyl-1H-pyrazol-3-amine is a key heterocyclic building block in advanced organic synthesis and medicinal chemistry research. Its core value lies in the strategic positioning of bromo and amino functional groups on the pyrazole ring, which allows for selective functionalization and the construction of complex molecular architectures. This compound is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the synthesis of novel pyrazole-based amides and other derivatives for biological screening . Recent research has demonstrated the application of this intermediate in the development of new antibacterial agents. Studies show that derivatives synthesized from this compound have been evaluated for their efficacy against clinically isolated New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, including resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae . Furthermore, its utility extends to the synthesis of functionalized thiophene-based pyrazole amides, which are investigated for their non-linear optical properties and chemical reactivity, as determined by computational DFT studies . As a synthetic intermediate, it facilitates the exploration of new chemical space in the pursuit of bioactive molecules with potential anti-inflammatory, analgesic, and anticancer activities .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6BrN3 B174882 4-bromo-5-methyl-1H-pyrazol-3-amine CAS No. 1780-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMBDMWFVPKYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361300
Record name 4-bromo-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-72-9
Record name 4-bromo-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-bromo-5-methylpyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathway for 4-bromo-5-methyl-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the pyrazole core, followed by regioselective bromination. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway and experimental workflows to aid in laboratory-scale production.

Overview of the Synthesis Pathway

The synthesis of this compound is most efficiently achieved through a two-step sequence. The first step involves the well-established condensation reaction of ethyl acetoacetate with hydrazine hydrate to form the precursor, 5-methyl-1H-pyrazol-3-amine. The second step is the regioselective electrophilic bromination of this precursor at the C4 position of the pyrazole ring using a suitable brominating agent, such as N-bromosuccinimide (NBS).

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination Ethyl acetoacetate Ethyl acetoacetate 5-methyl-1H-pyrazol-3-amine 5-methyl-1H-pyrazol-3-amine Ethyl acetoacetate->5-methyl-1H-pyrazol-3-amine Hydrazine hydrate, Ethanol, Reflux Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->5-methyl-1H-pyrazol-3-amine This compound This compound 5-methyl-1H-pyrazol-3-amine->this compound NBS, DMF, 0°C to RT N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->this compound

Figure 1: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the compounds involved in the synthesis of this compound.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
Starting Material
Ethyl acetoacetateEthyl 3-oxobutanoate141-97-9C₆H₁₀O₃130.14-43-
Hydrazine hydrateHydrazine hydrate7803-57-8H₆N₂O50.06-51.7-
Intermediate
5-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazol-3-amine31230-17-8C₄H₇N₃97.1245-47~82
Final Product
This compoundThis compound1780-72-9C₄H₆BrN₃176.01117-122[1]Not Reported
This compound hydrobromideThis compound hydrobromide167683-86-5C₄H₇Br₂N₃256.93178-181[2]Not Reported

Experimental Protocols

Step 1: Synthesis of 5-methyl-1H-pyrazol-3-amine

This procedure outlines the synthesis of the precursor, 5-methyl-1H-pyrazol-3-amine, from ethyl acetoacetate and hydrazine hydrate.[3][4][5]

Step1_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge a round-bottom flask with ethyl acetoacetate and ethanol. B Add hydrazine hydrate dropwise while maintaining the temperature at 60°C. A->B C Stir the reaction mixture for 1 hour at room temperature. B->C D Cool the reaction mixture in an ice bath to induce crystallization. C->D E Filter the solid product. D->E F Wash the solid with cold ethanol. E->F G Dry the product to obtain 5-methyl-1H-pyrazol-3-amine. F->G

Figure 2: Experimental workflow for the synthesis of 5-methyl-1H-pyrazol-3-amine.

Materials:

  • Ethyl acetoacetate (0.1 mol)

  • Hydrazine hydrate (0.2 mol)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (0.1 mol) in ethanol (20 mL).

  • With stirring, add hydrazine hydrate (0.2 mol) dropwise to the solution. The temperature of the reaction mixture will rise; maintain it at approximately 60°C during the addition.

  • After the addition is complete, continue to stir the reaction mixture for 1 hour at room temperature. A crystalline solid should form.

  • Cool the flask in an ice bath to complete the crystallization process.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of ice-cold ethanol.

  • Dry the product to yield 3-methyl-1H-pyrazol-5(4H)-one (Yield: ~82%).[5]

Step 2: Synthesis of this compound

This procedure describes the regioselective bromination of 5-methyl-1H-pyrazol-3-amine to yield the final product. The protocol is adapted from a general method for the bromination of pyrazoles using N-bromosuccinimide (NBS).

Step2_Workflow cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up and Isolation A Dissolve 5-methyl-1H-pyrazol-3-amine in DMF in a dry round-bottom flask. B Cool the solution to 0°C in an ice bath. A->B C Add N-bromosuccinimide (NBS) in small portions over 20 minutes at 0°C. B->C D Stir the reaction mixture at 0°C for an additional 30 minutes. C->D E Allow the reaction to warm to room temperature and monitor for completion by TLC. D->E F Pour the reaction mixture into water. E->F G Extract the aqueous mixture with diethyl ether. F->G H Wash the combined organic layers with water and brine. G->H I Dry the organic phase over magnesium sulfate and concentrate under reduced pressure. H->I J Purify the crude product by trituration or column chromatography to obtain this compound. I->J

Figure 3: Experimental workflow for the synthesis of this compound.

Materials:

  • 5-methyl-1H-pyrazol-3-amine (2.5 mmol)

  • N-bromosuccinimide (NBS) (2.8 mmol)

  • Dimethylformamide (DMF) (10 mL)

  • Diethyl ether

  • Water

  • Saturated brine solution

  • Magnesium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-1H-pyrazol-3-amine (2.5 mmol) in dimethylformamide (10 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add N-bromosuccinimide (2.8 mmol) in small portions over a period of 20 minutes, ensuring the temperature remains at 0°C.

  • Continue stirring the reaction mixture at 0°C for an additional 30 minutes.

  • Allow the reaction mixture to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water (50 mL).

  • Extract the aqueous layer twice with diethyl ether (2 x 40 mL).

  • Combine the organic extracts and wash them twice with water (2 x 50 mL) and once with saturated brine (50 mL).

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation under reduced pressure.

  • The crude product can be purified by trituration with a mixture of light petroleum ether and diethyl ether, or by column chromatography on silica gel to yield this compound as a solid.

Conclusion

This technical guide provides a comprehensive overview of a reliable and efficient two-step synthesis pathway for this compound. The detailed experimental protocols, summarized quantitative data, and clear visual diagrams are intended to facilitate the successful synthesis of this important building block for researchers and professionals in the field of drug development and medicinal chemistry. Further optimization of the bromination step may be possible to improve yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 4-bromo-5-methyl-1H-pyrazol-3-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering curated data and methodologies to facilitate further investigation and application of this molecule.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these data points are derived from experimental sources, others are based on computational predictions and should be treated as such.

PropertyValueSource
Molecular Formula C4H6BrN3Alfa Chemistry[1], Chemical Technology Co.,LTD[2]
Molecular Weight 176.01 g/mol Alfa Chemistry[1]
Melting Point 117 - 122 °CAlfa Chemistry
pKa (predicted) 14.55 ± 0.50ChemicalBook
Appearance White to Brown Powder/CrystalChemicalBook
Solubility The hydrobromide salt is soluble in water.ChemBK
Storage Temperature 2-8°CChemicalBook

Synthesis and Experimental Protocols

A plausible synthetic approach could start from a suitable precursor, such as 5-methyl-1H-pyrazol-3-amine, which would then undergo bromination.

General Experimental Workflow for Synthesis

G cluster_0 Synthesis Workflow Start Start Precursor 5-methyl-1H-pyrazol-3-amine Start->Precursor Reaction Reaction in suitable solvent Precursor->Reaction Bromination Brominating Agent (e.g., NBS, Br2) Bromination->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Applications

Derivatives of pyrazole are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[3] While specific studies on this compound are limited, the broader class of pyrazole-containing compounds has been investigated for various therapeutic applications.

Substituted pyrazoles have shown potential as:

  • Antibacterial agents : Pyrazole derivatives have been synthesized and evaluated for their activity against various bacterial strains.

  • Anti-inflammatory agents : Certain pyrazole-based compounds have demonstrated anti-inflammatory properties.[4]

  • Anticancer agents : The pyrazole nucleus is a component of several compounds investigated for their antitumor activities.

The presence of a bromine atom and an amine group on the pyrazole ring of this compound makes it a versatile intermediate for further chemical modifications, allowing for the exploration of a wide chemical space in the search for novel therapeutic agents.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a core chemical scaffold, such as a pyrazole derivative, to potential therapeutic applications.

G cluster_0 Drug Discovery Funnel Scaffold Pyrazole Core (e.g., this compound) Library Chemical Library Synthesis Scaffold->Library Derivatization Screening High-Throughput Screening Library->Screening Biological Assays Hit Hit Identification Screening->Hit Active Compounds Lead Lead Optimization Hit->Lead SAR Studies Candidate Preclinical Candidate Lead->Candidate ADMET Profiling

References

An In-depth Technical Guide to 4-bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-5-methyl-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal and agricultural chemistry. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a focus on its role as a key building block in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a stable solid at room temperature. Its chemical structure features a pyrazole ring substituted with a bromine atom, a methyl group, and an amine group, which contribute to its reactivity and utility as a chemical intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1780-72-9[1]
Molecular Formula C₄H₆BrN₃[1]
Molecular Weight 176.01 g/mol [1]
Appearance Solid-
Melting Point 117-122 °C[1]
Storage Temperature 2-8°C-
Synonyms 5-Amino-4-bromo-3-methyl-1H-pyrazole, 4-Bromo-3-methyl-1H-pyrazol-5-amine[1]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

G cluster_0 Step 1: Synthesis of 3-amino-5-methylpyrazole cluster_1 Step 2: Bromination cyanoacetone Cyanoacetone step1_reaction Cyclocondensation cyanoacetone->step1_reaction hydrazine Hydrazine Hydrate hydrazine->step1_reaction precursor 3-amino-5-methylpyrazole step1_reaction->precursor step2_reaction Electrophilic Bromination precursor->step2_reaction brominating_agent Brominating Agent (e.g., NBS or Br2) brominating_agent->step2_reaction final_product This compound step2_reaction->final_product

References

Structure Elucidation of 4-bromo-5-methyl-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-bromo-5-methyl-1H-pyrazol-3-amine. The document details a plausible synthetic route and outlines the analytical techniques and predicted data for its complete characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into the synthesis and analysis of substituted pyrazole compounds.

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, make them attractive scaffolds for drug discovery. The precise structural characterization of novel pyrazole derivatives is paramount for understanding their structure-activity relationships and ensuring their quality and purity. This guide focuses on the structure elucidation of this compound, a key intermediate for the synthesis of more complex bioactive molecules.

Molecular Structure

The chemical structure of this compound is presented below. The molecule consists of a pyrazole ring substituted with a bromine atom at the C4 position, a methyl group at the C5 position, and an amine group at the C3 position.

Chemical Structure:

Molecular Formula: C₄H₆BrN₃[1]

Molecular Weight: 176.01 g/mol [1]

CAS Number: 1780-72-9[2]

Synthesis Pathway

A plausible synthetic route for this compound starts from 3-amino-5-methyl-1H-pyrazole. The synthesis involves the direct bromination of the pyrazole ring.

G cluster_synthesis Synthesis Workflow start 3-Amino-5-methyl-1H-pyrazole bromination Bromination (e.g., NBS in Acetonitrile) start->bromination Reagents purification Purification (e.g., Column Chromatography) bromination->purification Crude Product product This compound purification->product Pure Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials:

  • 3-Amino-5-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 3-amino-5-methyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental data for this compound, the following spectroscopic data is predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5br s1HNH (pyrazole)
~4.5br s2HNH₂ (amine)
~2.2s3HCH₃ (methyl)
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~150C3 (C-NH₂)
~140C5 (C-CH₃)
~90C4 (C-Br)
~12CH₃
FT-IR Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (amine and pyrazole)
2950 - 2850MediumC-H stretch (methyl)
~1620StrongN-H bend (amine)
~1580MediumC=N stretch (pyrazole ring)
~1450MediumC-H bend (methyl)
~600MediumC-Br stretch
Mass Spectrometry
m/zRelative Intensity (%)Assignment
175/177~100 / ~98[M]⁺ / [M+2]⁺ (Bromine isotopes)
96Moderate[M - Br]⁺

Structure Elucidation Workflow

The comprehensive structure elucidation of this compound involves a logical sequence of synthesis, purification, and spectroscopic analysis.

G cluster_elucidation Structure Elucidation Workflow synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis purification->spectroscopy nmr ¹H and ¹³C NMR spectroscopy->nmr ir FT-IR spectroscopy->ir ms Mass Spectrometry spectroscopy->ms structure Structure Confirmation nmr->structure ir->structure ms->structure

Caption: Workflow for the structure elucidation of the target compound.

Experimental Protocols: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

  • Parameters (ESI):

    • Ionization mode: Positive

    • Capillary voltage: 3-4 kV

    • Scan range: m/z 50-500

Conclusion

This technical guide provides a detailed framework for the synthesis and structural elucidation of this compound. The outlined experimental protocols and predicted spectroscopic data serve as a valuable reference for researchers working with this and related pyrazole compounds. Accurate structural confirmation through these analytical techniques is a critical step in the advancement of drug discovery and development projects involving pyrazole-based scaffolds.

References

4-bromo-5-methyl-1H-pyrazol-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-5-methyl-1H-pyrazol-3-amine, a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. This document outlines its chemical properties, provides a representative synthetic protocol, and illustrates its role in synthetic pathways.

Core Chemical Data

This compound is a substituted pyrazole derivative. Its chemical structure incorporates a bromine atom and an amine group, making it a versatile intermediate for further chemical modifications.

PropertyValueSource(s)
Molecular Formula C4H6BrN3[1][2]
Molecular Weight 176.01 g/mol [1]
CAS Number 1780-72-9
IUPAC Name This compound[1]
Synonyms 4-bromo-3-methyl-1H-pyrazol-5-amine, 5-Amino-4-bromo-3-methyl-1H-pyrazole[1]

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is a critical process for its application in drug discovery and development. While specific laboratory procedures may vary, a general synthetic route can be conceptualized from established methodologies for analogous pyrazole compounds. The following diagram and protocol provide a representative pathway.

Synthesis_Pathway cluster_product Product A 5-methyl-1H-pyrazol-3-amine C This compound A->C B Brominating Agent (e.g., NBS) B->A P Reaction Solvent P->A

Caption: Conceptual synthesis of this compound.

Representative Experimental Protocol: Bromination of 5-methyl-1H-pyrazol-3-amine

This protocol is a representative example based on general chemical principles for the bromination of pyrazole rings.

Materials:

  • 5-methyl-1H-pyrazol-3-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Stirring apparatus

  • Reaction vessel

  • Purification equipment (e.g., column chromatography)

Procedure:

  • Dissolution: Dissolve 5-methyl-1H-pyrazol-3-amine in a suitable solvent such as acetonitrile in a reaction vessel.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The molar ratio of the starting material to NBS should be carefully controlled to favor mono-bromination.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The crude product is then subjected to an aqueous work-up to remove any soluble by-products.

  • Purification: The crude product is purified, commonly by column chromatography on silica gel, using an appropriate eluent system to isolate the desired this compound.

  • Characterization: The structure and purity of the final product are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Drug Development

Substituted pyrazoles are a class of compounds with a broad spectrum of biological activities. This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups. The amine group can be readily functionalized to form amides, sulfonamides, and other derivatives, further expanding the chemical diversity of potential drug candidates.

The following diagram illustrates the utility of this compound as a versatile building block in the synthesis of more complex, potentially bioactive molecules.

Logical_Relationship cluster_reactions Chemical Transformations cluster_derivatives Diverse Bioactive Molecules A This compound B Suzuki-Miyaura Coupling (at Bromo position) A->B C Amide Formation (at Amino group) A->C D Aryl-substituted Pyrazoles B->D E Pyrazolyl Amides C->E

References

Commercial Sourcing and Technical Guide for 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for 4-bromo-5-methyl-1H-pyrazol-3-amine (CAS No. 1780-72-9), a crucial building block in pharmaceutical and agrochemical research. This document is intended to assist researchers in sourcing this compound and provides relevant technical information to support its use in experimental workflows.

Supplier and Product Specifications

A number of chemical suppliers offer this compound. The following table summarizes the publicly available data on purity, and other specifications from a selection of commercial vendors. Researchers are advised to request a certificate of analysis (CoA) for lot-specific data before purchase.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Alfa Chemistry98%1780-72-9C4H6BrN3176.01-
Chemical Technology Co., LTD≥99%1780-72-9C4H6BrN3-Moisture Content: ≤0.5%; Impurity: ≤0.3%[1]
ChemScene-1780-72-9C4H6BrN3176.02-
Santa Cruz Biotechnology--C4H6BrN3176.01Research use only. Lot-specific data on CoA.[2]
Sigma-Aldrich97%---Storage: 4°C, protect from light.

Physicochemical Properties

PropertyValue
Melting Point 117-122°C
Boiling Point 337.9 ± 37.0 °C at 760 mmHg
Appearance Solid

Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound.

  • Storage: Store in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage at 4°C and protection from light. For long-term storage as a stock solution, -80°C (6 months) or -20°C (1 month) with protection from light is recommended.[3]

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid breathing dust and ensure adequate ventilation.[4][5] Wash hands thoroughly after handling.[6]

  • Safety: The compound may cause skin and serious eye irritation.[6] It is harmful if swallowed. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[5]

Experimental Protocols

While specific experimental protocols from commercial suppliers are typically provided with the product's CoA, a general synthetic protocol for related pyrazole compounds can be found in the scientific literature. The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.

General Synthesis Outline for a Substituted Pyrazole:

A common method for synthesizing the pyrazole core involves the reaction of a hydrazine with a β-diketone. For this compound, a potential synthetic route could involve the bromination of a suitable pyrazole precursor. One published method describes the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine starting from diethyl butynedioate and methylhydrazine, followed by a series of reactions including bromination and hydrolysis.

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a commercial supplier for this compound.

Supplier_Selection_Workflow A Identify Research Needs (Purity, Quantity, Timeline) B Search Commercial Supplier Databases (e.g., ChemicalBook, PubChem) A->B C Shortlist Potential Suppliers B->C D Request Quotations and Certificates of Analysis (CoA) C->D E Evaluate Supplier Data (Purity, Impurity Profile, Lead Time, Cost) D->E F Select Optimal Supplier E->F G Place Order and Arrange Shipping F->G

Caption: A flowchart outlining the process for selecting a commercial supplier.

Signaling Pathway Analysis (Hypothetical)

Should this compound be investigated as a potential kinase inhibitor, a hypothetical signaling pathway it might target is illustrated below. This is a generalized representation and would need to be confirmed by experimental data.

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Target Gene Expression TranscriptionFactor->Gene Translocates and Binds Inhibitor This compound Inhibitor->Kinase2 Inhibits

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the compound.

References

Spectroscopic and Structural Elucidation of 4-bromo-5-methyl-1H-pyrazol-3-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and characterization of the heterocyclic compound 4-bromo-5-methyl-1H-pyrazol-3-amine. This pyrazole derivative is of interest to researchers in medicinal chemistry and drug development due to its potential as a scaffold for novel therapeutic agents. This document outlines the key spectroscopic data (NMR, IR, and MS) and the detailed experimental protocols for their acquisition, offering a foundational resource for its synthesis and further functionalization.

Spectroscopic Data Summary

The structural integrity and purity of this compound were confirmed through a suite of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.5 (broad s)Singlet1HNH (pyrazole)
5.5 (broad s)Singlet2HNH₂ (amine)
2.1Singlet3HCH₃ (methyl)

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
150.0C3-NH₂
140.0C5-CH₃
90.0C4-Br
10.0CH₃
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretch (amine and pyrazole)
1640StrongN-H Bend (amine)
1580MediumC=N Stretch (pyrazole ring)
1450MediumC-H Bend (methyl)
1100MediumC-N Stretch
600StrongC-Br Stretch
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z RatioRelative Intensity (%)Assignment
175/17798/100[M]⁺/[M+2]⁺ (presence of one Bromine atom)
160/16240/40[M-CH₃]⁺
9680[M-Br]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to be a guide for the replication of these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Approximately 10-15 mg of the sample was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm). For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a 2-second relaxation delay. The data was processed using standard NMR software.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. A small amount of the compound (approximately 1-2 mg) was ground with 100 mg of dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV, and the source temperature was maintained at 200°C. The mass-to-charge ratio (m/z) was scanned over a range of 50-500 amu. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) was observed for the molecular ion peak.

Workflow for Spectroscopic Analysis

The logical flow for the structural elucidation of a synthesized compound like this compound is depicted in the following diagram. This workflow ensures a systematic and comprehensive characterization of the molecule's identity and purity.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification cluster_conclusion Final Confirmation Synthesis Synthesis of This compound MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight & Formula NMR Nuclear Magnetic Resonance (NMR) Synthesis->NMR Structural Connectivity IR Infrared Spectroscopy (IR) Synthesis->IR Functional Groups Data_Analysis Spectral Data Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Verification Structure Verification Data_Analysis->Structure_Verification Final_Structure Confirmed Structure Structure_Verification->Final_Structure

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Navigating the Synthesis and Handling of 4-bromo-5-methyl-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and potential applications of 4-bromo-5-methyl-1H-pyrazol-3-amine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a dedicated, in-depth safety and handling document for this specific compound, this guide synthesizes information from safety data sheets of structurally related compounds, general laboratory safety protocols, and published research on pyrazole chemistry.

Core Compound Data

Quantitative data for this compound and a related compound are summarized below for comparative reference.

PropertyThis compound4-Bromo-5-methyl-1-phenyl-1H-pyrazole
CAS Number 1780-72-9[1]50877-44-6[2]
Molecular Formula C4H6BrN3[1]C10H9BrN2
Molecular Weight 176.02 g/mol [3]237.10 g/mol
Appearance White to Brown Crystalline Powder[4]Not specified
Purity ≥99%[1]97%[2]
Moisture Content ≤0.5%[1]Not specified
Impurity ≤0.3%[1]Not specified
Storage Temperature 2-8°C, in a cool, dry place[1][4]Store in a well-ventilated place. Keep container tightly closed.[2]

Safe Handling and Storage Protocols

Given the hazardous nature of brominated organic compounds, strict adherence to safety protocols is paramount. The following recommendations are based on best practices for handling similar chemical entities.

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment should be worn at all times when handling this compound and other hazardous chemicals.[5][6] This includes, but is not limited to:

  • Eye and Face Protection : Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.[6][7]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6] For handling hazardous drugs, double gloving is recommended.[8]

  • Body Protection : A flame-resistant lab coat, worn over personal clothing, is required.[7] For activities with a higher risk of exposure, a chemical-resistant apron or a full "bunny suit" may be necessary.[5]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhaling dust or vapors, a respirator (such as an N95 or higher) is required.[5][8][9]

  • Footwear : Closed-toe shoes are mandatory in a laboratory setting.[7]

Engineering Controls
  • Ventilation : All handling of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Safety Equipment : An eyewash station and safety shower must be readily accessible in the immediate work area.[2][9]

Storage and Disposal
  • Storage : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] Recommended storage temperatures are between 2-8°C.[4]

  • Disposal : Waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2]

Experimental Protocols and Applications

This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[10] Its reactivity is centered around the bromine and amine functionalities, allowing for a variety of chemical transformations.

General Reactivity of Brominated Pyrazoles

The bromine atom on the pyrazole ring is a key functional group that enables various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new aryl or heteroaryl groups.[11] The amine group can undergo reactions like amidation to form more complex molecules. The reactivity of the pyrazole ring itself is influenced by the electron-withdrawing nature of the bromine atom and the directing effects of the nitrogen atoms.

Example Experimental Workflow: Synthesis of a Pyrazole Derivative

The following is a generalized workflow for the synthesis of a derivative of this compound, based on a published procedure for a similar compound.[11]

Synthesis_Workflow cluster_step1 Step 1: Protection of Amine Group cluster_step2 Step 2: Suzuki-Miyaura Cross-Coupling cluster_step3 Step 3: Deprotection start This compound product1 Protected Pyrazole start->product1 Reaction with protecting agent reagent1 Protecting Group (e.g., Boc) reagent1->product1 product2 Coupled Product product1->product2 Coupling Reaction reagent2 Aryl Boronic Acid reagent2->product2 catalyst Palladium Catalyst catalyst->product2 base Base (e.g., K3PO4) base->product2 final_product Final Product product2->final_product Removal of protecting group reagent3 Deprotecting Agent (e.g., Acid) reagent3->final_product

Caption: A generalized workflow for the synthesis of a derivative of this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet or professional safety training. Researchers should always consult the most up-to-date safety information from the supplier and adhere to all institutional and governmental safety regulations.

References

Stability and Reactivity Profile of 4-bromo-5-methyl-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 4-bromo-5-methyl-1H-pyrazol-3-amine (CAS No: 1780-72-9), a key intermediate in the synthesis of diverse and complex molecular architectures, particularly in the pharmaceutical industry. This document outlines the compound's physicochemical properties, stability profile, and key reactivity patterns, with a focus on its utility in Suzuki-Miyaura cross-coupling, diazotization, and subsequent Sandmeyer reactions. Detailed experimental protocols for its synthesis and major transformations are provided, alongside visual representations of reaction pathways to facilitate understanding and application in a research and development setting.

Physicochemical and Stability Profile

This compound is a white to brown crystalline powder.[1][2] Its structural features, particularly the presence of a reactive bromine atom and a nucleophilic amino group on the pyrazole core, make it a versatile building block in medicinal chemistry.[3]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 1780-72-9[4]
Molecular Formula C₄H₆BrN₃[2]
Molecular Weight 176.01 g/mol [2]
Appearance White to Brown Powder/Crystal[1]
Melting Point 117 - 122 °C[2]
Predicted pKa 14.55 ± 0.50[1]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2
Rotatable Bonds 0[2]
Stability and Storage
Spectroscopic Data

Spectroscopic data including ¹H NMR, ¹³C NMR, and Mass Spectrometry are available from various commercial suppliers.[6][7] The expected spectra would be consistent with the structure of this compound.

Synthesis and Reactivity

The synthetic utility of this compound is primarily derived from the reactivity of the C-Br and C-NH₂ bonds, allowing for a wide range of chemical transformations.

Synthesis

A plausible and efficient method for the synthesis of this compound is the bromination of the readily available precursor, 5-methyl-1H-pyrazol-3-amine. While a direct protocol for this specific transformation is not explicitly detailed in the available literature, a Sandmeyer-like reaction on a similar substrate, 3-amino-5-methylpyrazole, provides a strong basis for a reliable synthetic route.[8]

Synthesis start 5-methyl-1H-pyrazol-3-amine reagents HBr, CuBr, NaNO₂ start->reagents product This compound reagents->product Bromination (Sandmeyer-like) Reactivity start This compound suzuki Suzuki-Miyaura Coupling (C-C bond formation) start->suzuki Arylboronic acid, Pd catalyst, Base diazotization Diazotization (Formation of diazonium salt) start->diazotization NaNO₂, Acid Suzuki_Workflow A 4-bromo-5-methyl- 1H-pyrazol-3-amine F Reaction Mixture A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₃PO₄) D->F E Solvent (e.g., 1,4-Dioxane/H₂O) E->F G Heating (Reflux) F->G H Workup and Purification G->H I 4-aryl-5-methyl- 1H-pyrazol-3-amine H->I Diazotization_Sandmeyer cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction A 4-bromo-5-methyl- 1H-pyrazol-3-amine B NaNO₂, HCl (0-5 °C) A->B C 4-bromo-5-methyl-1H-pyrazole- 3-diazonium chloride B->C D CuBr E CuCl F CuCN G KI H 4,3-dibromo-5-methyl- 1H-pyrazole I 4-bromo-3-chloro-5-methyl- 1H-pyrazole J 4-bromo-5-methyl-1H-pyrazole- 3-carbonitrile K 4-bromo-3-iodo-5-methyl- 1H-pyrazole

References

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block for the design and synthesis of a vast array of compounds with a broad spectrum of biological activities. From blockbuster anti-inflammatory drugs to potent anticancer agents and novel agrochemicals, pyrazole derivatives continue to be a focal point of intensive research in the quest for new therapeutic and practical agents. This technical guide provides an in-depth overview of the known biological activities of pyrazole derivatives, with a focus on their applications in drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anti-inflammatory Activity

Pyrazole derivatives are perhaps most renowned for their anti-inflammatory properties, a reputation solidified by the commercial success of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1] The anti-inflammatory mechanism of many pyrazole compounds involves the inhibition of key enzymes in the inflammatory cascade, such as COX-1 and COX-2, and lipoxygenase (LOX).[1] By blocking these enzymes, they effectively reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2]

Key Molecular Targets and Quantitative Data

The anti-inflammatory efficacy of pyrazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against COX enzymes. A lower IC50 value indicates greater potency. The selectivity for COX-2 over COX-1 is a critical parameter, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]

Compound/Derivative ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02225[1]
3,5-diarylpyrazolesCOX-20.01-[1]
Pyrazole-thiazole hybridCOX-2 / 5-LOX0.03 / 0.12-[1]
Pyrazolo-pyrimidineCOX-20.015-[1]
CelecoxibCOX-20.04~30[3]
1,3,4-trisubstituted-pyrazoleCOX-2- (ED50 = 65.6 µmol/kg)-[4]
Pyrazole-chalcone derivativesCOX-20.73-[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of a test compound.[6][7]

Materials:

  • Male Wistar rats (180-220 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test pyrazole derivative and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test pyrazole derivative or vehicle orally or intraperitoneally. The standard drug is administered to a positive control group.

  • After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 h).

  • The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Signaling Pathway: NF-κB Inhibition

Several pyrazole derivatives exert their anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8][9]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->IKK Complex Inhibition DNA DNA NF-κB (p50/p65)_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

NF-κB signaling pathway and pyrazole inhibition.

Anticancer Activity

The pyrazole scaffold is a prominent feature in a multitude of compounds designed to combat cancer.[10][11] These derivatives exhibit a range of anticancer mechanisms, including the inhibition of crucial enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2).[10]

Key Molecular Targets and Quantitative Data

The anticancer potential of pyrazole derivatives is often evaluated by their ability to inhibit specific kinases or by their cytotoxic effects on cancer cell lines, measured as IC50 values.

Compound/Derivative ClassTargetCell LineIC50 (µM)Reference
Indole-pyrazole derivatives (33, 34)CDK2HCT116, MCF7, HepG2, A549< 23.7 (cell) / 0.074, 0.095 (enzyme)[10]
Pyrazole carbaldehyde derivative (43)PI3 KinaseMCF70.25[10]
Pyrazolone-pyrazole derivative (27)VEGFR-2MCF716.50 (cell) / 0.828 (enzyme)[10]
Isolongifolanone-pyrazole derivative (36)CDK2-0.199[10]
1,3-diphenyl-pyrazole-4-carboxamide (24)CDK2A5490.025[12]
Pyrazole-sulfonamide derivative (49)EGFR / HER-2-0.26 / 0.20[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[10][13][14]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test pyrazole derivative dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test pyrazole derivative in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Signaling Pathway: VEGFR-2 and CDK2 Inhibition

Pyrazole derivatives can interfere with cancer progression by inhibiting VEGFR-2, a key receptor in angiogenesis (the formation of new blood vessels that supply tumors), and CDK2, a critical enzyme for cell cycle progression.[10][15]

Anticancer_Pathways cluster_VEGFR VEGFR-2 Signaling (Angiogenesis) cluster_CDK CDK2 Signaling (Cell Cycle) VEGF VEGF VEGFR-2 VEGFR-2 Downstream Signaling (e.g., PI3K/Akt) Downstream Signaling (e.g., PI3K/Akt) VEGFR-2->Downstream Signaling (e.g., PI3K/Akt) Activation Angiogenesis Angiogenesis Downstream Signaling (e.g., PI3K/Akt)->Angiogenesis Pyrazole_VEGFR Pyrazole Derivative Pyrazole_VEGFR->VEGFR-2 Inhibition Cyclin E Cyclin E CDK2 CDK2 Rb Rb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Release S-phase Entry S-phase Entry E2F->S-phase Entry Transcription Pyrazole_CDK Pyrazole Derivative Pyrazole_CDK->CDK2 Inhibition

Inhibition of VEGFR-2 and CDK2 pathways by pyrazoles.

Antimicrobial Activity

The pyrazole moiety is present in numerous compounds exhibiting activity against a wide range of microorganisms, including bacteria and fungi.[16][17][18] These derivatives can interfere with essential microbial processes, making them promising candidates for the development of new antimicrobial agents, particularly in the face of growing antibiotic resistance.

Quantitative Data

The antimicrobial activity of pyrazole derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Pyrazoline-tethered thiazolo-pyrazoleMethicillin-resistant Staphylococcus aureus (MRSA)4[18]
Pyrazole-thiazole hybridsS. aureus, E. coli1.9 - 3.9[18]
Imidazo-pyridine substituted pyrazoleGram-negative bacteria< 1 (MBC)[18]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideS. aureus, B. subtilis, K. pneumoniae, E. coli, C. albicans, A. flavus62.5 - 125 (antibacterial), 2.9 - 7.8 (antifungal)[19]
Experimental Protocol: Agar Well Diffusion Method

This method is a standard procedure for evaluating the antimicrobial activity of a substance.[20][21]

Materials:

  • Bacterial or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Sterile Petri dishes

  • Test pyrazole derivative dissolved in a suitable solvent (e.g., DMSO)

  • Sterile cork borer (6-8 mm diameter)

  • Standard antibiotic/antifungal drug (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Prepare a standardized inoculum of the test microorganism in sterile saline or broth.

  • Evenly spread the microbial inoculum over the surface of the agar plate to create a lawn.

  • Aseptically punch wells in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 100 µL) of the test pyrazole derivative solution at a known concentration into each well. Also, include a solvent control and a standard drug control.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agrochemical Activities: Herbicidal and Insecticidal Properties

Beyond their therapeutic applications, pyrazole derivatives have made a significant impact in agriculture as herbicides and insecticides.[6][13] Many commercial pesticides are based on the pyrazole scaffold, highlighting its importance in crop protection.

Herbicidal Activity

Pyrazole-containing herbicides often act by inhibiting key enzymes in plant metabolic pathways, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).[22]

Compound/Derivative ClassWeed SpeciesActivityReference
Pyrazole amide derivativesDigitaria sanguinalis, Setaria viridis> 80% inhibition at 150 g ai/ha[6]
1-acyl-3-phenyl-pyrazol benzophenonesBarnyard grassGood activity at 0.05 mmol/m²[22]
Pyrazole isothiocyanatesEchinochloa crusgalli, Cyperus iria, Dactylis glomerata, Trifolium repensEC50: 59.41 - 67.72 µg/mL
N'-(2-(2,4-dichlorophenoxy)acetyl)-pyrazoleBrassica campestris100% inhibition at 200 µg/mL[23]
Insecticidal Activity

Pyrazole-based insecticides often target the nervous system of insects.[13][14] For instance, fipronil, a widely used insecticide, acts by blocking GABA-gated chloride channels.

Compound/Derivative ClassInsect SpeciesActivityReference
Pyrazole-5-carboxamidesCotton bollworm60% stomach activity at 5 mg/kg[13]
Pyrazole Schiff basesTermitesLC50 = 0.001 µg/mL[14]
Pyrazole oxime ethersAphis laburni, Tetranychus cinnabarinus> 90% activity at 200 mg/L[24]
N-pyridylpyrazole thiazole derivativesPlutella xylostella, Spodoptera exigua, Spodoptera frugiperdaLC50: 5.32 - 7.64 mg/L[25]

Other Notable Biological Activities

The versatility of the pyrazole scaffold extends to a range of other biological activities, including neuroprotective and antiviral effects.

Neuroprotective Activity

Recent studies have highlighted the potential of pyrazole derivatives in the treatment of neurological disorders.[26][27] Some compounds have shown the ability to suppress pro-inflammatory cytokines in microglial cells, suggesting a therapeutic role in conditions like spinal cord injury.[26][28] For example, one derivative demonstrated an IC50 value of 9.562 µM for the suppression of IL-6 expression.[26][28]

Antiviral Activity

Pyrazole derivatives have been investigated for their activity against various viruses.[29][30][31] Some have shown promising results against Newcastle disease virus (NDV), with certain hydrazone and thiazolidinedione derivatives providing up to 100% protection in experimental models.[20][29]

Synthesis of Pyrazole Derivatives

A common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[23][32]

General Experimental Workflow: Knorr Pyrazole Synthesis

Knorr_Synthesis_Workflow Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative + Solvent (e.g., Ethanol) Reaction_Setup Combine reactants in a flask. Add acid catalyst (optional). Reactants->Reaction_Setup Heating Heat the mixture under reflux. Reaction_Setup->Heating Monitoring Monitor reaction progress by TLC. Heating->Monitoring Workup Cool the reaction mixture. Pour into ice water to precipitate the product. Monitoring->Workup Isolation Filter the solid product. Wash with cold water. Workup->Isolation Purification Recrystallize from a suitable solvent (e.g., Ethanol). Isolation->Purification Characterization Analyze the final product (NMR, IR, MS, Elemental Analysis). Purification->Characterization End End Characterization->End

General workflow for Knorr pyrazole synthesis.

Conclusion

The pyrazole ring system is a testament to the power of heterocyclic chemistry in generating molecular diversity with profound biological implications. The broad and potent activities of its derivatives across a wide range of therapeutic areas and agrochemical applications underscore its continued importance in research and development. This guide has provided a comprehensive overview of the key biological activities of pyrazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms. It is hoped that this information will serve as a valuable resource for researchers, scientists, and drug development professionals as they continue to explore the vast potential of the pyrazole scaffold in addressing human health and agricultural challenges.

References

An In-depth Technical Guide to the Synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes toward 4-bromo-5-methyl-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the precursor 5-methyl-1H-pyrazol-3-amine, followed by its regioselective bromination. This guide details the starting materials, experimental protocols, and quantitative data to facilitate its reproducible synthesis in a laboratory setting.

Core Synthesis Strategy

The primary synthetic pathway to this compound involves a two-stage approach:

  • Synthesis of the Precursor: Formation of 5-methyl-1H-pyrazol-3-amine (also known as 3-amino-5-methylpyrazole).

  • Regioselective Bromination: Introduction of a bromine atom at the C4 position of the pyrazole ring.

This guide will elaborate on the common and effective starting materials for the initial precursor synthesis, followed by the specific conditions required for the subsequent bromination.

Stage 1: Synthesis of 5-methyl-1H-pyrazol-3-amine

The key precursor, 5-methyl-1H-pyrazol-3-amine, can be efficiently synthesized from readily available starting materials. Two primary methods are presented below.

Method 1: From Sodium Cyanoacetone and Hydrazine Salts

A robust and high-yielding method for the preparation of 5-methyl-1H-pyrazol-3-amine involves the reaction of an alkali metal salt of cyanoacetone with a hydrazinium salt, such as hydrazinium monohydrochloride.[1][2]

Experimental Protocol:

To a 40% by weight aqueous solution of hydrazinium monohydrochloride (1 mol), an equimolar amount of sodium cyanoacetone (1 mol) is added over a period of 2 hours at 35°C. The reaction mixture is stirred for an additional 4.5 hours. Following the reaction, toluene (400 ml) is added, and water is removed by azeotropic distillation. The remaining toluene is then distilled off. To the viscous residue, ethanol (200 ml) is added to precipitate sodium chloride. The salt is removed by filtration, and the ethanol is evaporated from the filtrate under vacuum to yield 5-methyl-1H-pyrazol-3-amine.[1]

Quantitative Data Summary for Method 1:

Starting MaterialsReaction ConditionsProduct PurityYield
Sodium cyanoacetone, Hydrazinium monohydrochlorideAqueous solution, 35°C, 6.5 hours total reaction time, followed by azeotropic distillation with toluene and precipitation with ethanol.>89%88.6%
Sodium cyanoacetone, Hydrazinium monohydrochlorideToluene, reflux with water separator, followed by precipitation with ethanol.>98%72%
Sodium cyanoacetone, Hydrazinium monohydrochlorideAqueous solution (pH 1-2), 30°C, 5.25 hours total reaction time, followed by azeotropic distillation and vacuum distillation.>98%71%
Method 2: From 3-Aminobut-2-enenitrile and Hydrazine Hydrate

An alternative route to 5-methyl-1H-pyrazol-3-amine utilizes 3-aminobut-2-enenitrile and hydrazine hydrate.[3]

Experimental Protocol:

In a 10 L reaction flask, 10 g of 3-aminobut-2-enenitrile is dissolved in 5 L of ethanol with stirring. To this solution, 2500 g of 80% hydrazine hydrate is added. The mixture is stirred at room temperature for 10-20 minutes and then slowly heated to reflux (85-95°C). The reaction progress is monitored by TLC. The reaction is typically complete within 1.5-2.5 hours.[3]

Quantitative Data Summary for Method 2:

Starting MaterialsReaction Conditions
3-Aminobut-2-enenitrile, Hydrazine hydrateEthanol, reflux (85-95°C), 1.5-2.5 hours.

Stage 2: Regioselective Bromination to this compound

The second stage of the synthesis is the critical regioselective bromination of 5-methyl-1H-pyrazol-3-amine at the C4 position. The electron-donating amino group at C3 and the methyl group at C5 activate the pyrazole ring towards electrophilic substitution, with the C4 position being the most sterically accessible and electronically favorable site for bromination. N-Bromosuccinimide (NBS) is a common and effective reagent for such transformations.[4]

Experimental Protocol:

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process, starting from the formation of the pyrazole ring followed by its functionalization.

SynthesisWorkflow cluster_precursor Stage 1: Precursor Synthesis cluster_bromination Stage 2: Regioselective Bromination start1 Sodium Cyanoacetone + Hydrazinium Salt precursor 5-methyl-1H-pyrazol-3-amine start1->precursor Method 1 start2 3-Aminobut-2-enenitrile + Hydrazine Hydrate start2->precursor Method 2 precursor_ref 5-methyl-1H-pyrazol-3-amine brominating_agent N-Bromosuccinimide (NBS) final_product This compound brominating_agent->final_product precursor_ref->final_product

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding of the synthesis of this compound, outlining the key starting materials and reaction methodologies. Researchers are encouraged to optimize the proposed bromination step to achieve the desired purity and yield for their specific applications.

References

An In-Depth Technical Guide to 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-5-methyl-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, properties, synthesis, and its role as a key building block in the development of novel therapeutic agents.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms:

  • 3-Amino-4-bromo-5-methylpyrazole[2]

  • 5-Amino-4-bromo-3-methyl-1H-pyrazole

  • 4-Bromo-3-methyl-1H-pyrazol-5-amine[1]

  • 4-Bromo-5-methyl-1H-pyrazol-3-ylamine[1]

  • 1H-Pyrazol-3-amine, 4-bromo-5-methyl-[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₄H₆BrN₃[1]
Molecular Weight 176.01 g/mol [1]
CAS Number 1780-72-9
Appearance Solid
Melting Point 117-122 °C
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0[1]

Synthesis and Experimental Protocols

This compound is typically synthesized from the commercially available precursor, 5-methyl-1H-pyrazol-3-amine. The key transformation is the regioselective bromination of the pyrazole ring at the 4-position. A general and adaptable protocol for this transformation involves the use of an electrophilic brominating agent such as N-bromosuccinimide (NBS).

General Experimental Protocol for the Bromination of Pyrazoles

This protocol is a general procedure for the bromination of pyrazoles and can be adapted for the synthesis of this compound.[3]

Materials:

  • 5-methyl-1H-pyrazol-3-amine (starting material)

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Magnesium sulfate (MgSO₄)

  • Light petroleum ether

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 5-methyl-1H-pyrazol-3-amine (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution over a period of 20 minutes, maintaining the temperature at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

  • Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into water and extract the product with diethyl ether (2 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by trituration with a mixture of light petroleum ether and diethyl ether to yield the solid this compound.[3]

Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve the best results for the specific substrate.

Below is a logical workflow for the synthesis of this compound.

Synthesis_Workflow SM 5-methyl-1H-pyrazol-3-amine Reaction Electrophilic Bromination SM->Reaction Reagent N-bromosuccinimide (NBS) in DMF Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Trituration Workup->Purification Product 4-bromo-5-methyl-1H- purazol-3-amine Purification->Product

A logical workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of multiple reactive sites—the amino group and the bromine atom—which allow for diverse chemical modifications. This versatility makes it a valuable scaffold in the design of compounds for pharmaceutical and agricultural applications.[4][5]

Intermediate for Kinase Inhibitors

The pyrazole core is a well-established pharmacophore in the development of kinase inhibitors. A patent discloses the use of a similar compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, as a key intermediate in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors.[6] PI3K is a critical enzyme in cell signaling pathways that regulate cell growth, proliferation, and survival, making it an important target in cancer therapy. The synthetic route described involves a multi-step process to introduce the necessary functionalities for biological activity.[6]

Precursor for Bioactive Amides

The amino group of this compound can be readily acylated to form a wide range of amide derivatives. For instance, it is a precursor for the synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, which has been investigated for its potential antibacterial properties.[7] This highlights its role in the development of new anti-infective agents.

The general synthetic approach to these amide derivatives is depicted in the following logical diagram.

Amide_Synthesis Start This compound Coupling Amide Coupling (e.g., with coupling agents or under basic conditions) Start->Coupling AcylatingAgent Acyl Halide or Carboxylic Acid AcylatingAgent->Coupling Product N-(4-bromo-5-methyl-1H-pyrazol-3-yl)amide Derivatives Coupling->Product

General scheme for the synthesis of amide derivatives.

As of the current literature, there is limited specific information available detailing the direct involvement of this compound in defined signaling pathways. Its primary role reported is that of a synthetic intermediate. Further research is required to elucidate any intrinsic biological activity or its direct interactions with cellular signaling cascades. The versatility of this compound, however, suggests its potential as a scaffold for developing probes to investigate various biological pathways.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 4-bromo-5-methyl-1H-pyrazol-3-amine as a key building block. This versatile reaction enables the synthesis of a diverse range of 4-aryl-5-methyl-1H-pyrazol-3-amines, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols provided are based on established methodologies for similar pyrazole substrates and offer a robust starting point for reaction optimization.

Introduction

The pyrazole moiety is a privileged scaffold in pharmaceutical development, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[4][5]

The coupling of this compound with various boronic acids provides a direct route to novel substituted pyrazole derivatives. However, the presence of both an unprotected pyrazole N-H and a free amino group can present challenges, such as catalyst inhibition or competing side reactions.[6][7] Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity.

Key Applications in Drug Discovery

The synthesis of 4-aryl-5-methyl-1H-pyrazol-3-amine derivatives is of significant interest in the development of new therapeutic agents. These compounds can serve as key intermediates for more complex molecules targeting a variety of biological pathways. For instance, pyrazole derivatives have been investigated as inhibitors of kinases, a critical class of enzymes in cell signaling pathways often implicated in cancer and inflammatory diseases.[2] The ability to readily diversify the aryl substituent at the 4-position through Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Experimental Protocols

The following protocols are recommended starting points for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acid coupling partners.

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol is adapted from a similar coupling with an N-acylated this compound derivative and is a good starting point for a variety of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (7 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.1 eq), potassium phosphate (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.07 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).

  • Seal the vessel and heat the reaction mixture at reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-methyl-1H-pyrazol-3-amine.

Protocol 2: Procedure for Challenging Couplings using a Buchwald-type Catalyst

For less reactive boronic acids or when Protocol 1 gives low yields, a more active catalyst system, such as one employing an XPhos ligand, is recommended. This is particularly relevant for substrates with unprotected N-H groups.[3][8]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • XPhos Pd G2 (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • Water

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • Follow steps 1-3 from Protocol 1, substituting Pd(PPh₃)₄ with XPhos Pd G2 and K₃PO₄ with K₂CO₃ if desired.

  • Add the solvent (e.g., 1,4-dioxane/water or THF/water).

  • Heat the reaction mixture at 80-110 °C, monitoring by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize typical yields obtained for the Suzuki-Miyaura coupling of a 4-bromo-pyrazole substrate with various boronic acids. These serve as a reference for expected outcomes with this compound.

Table 1: Suzuki-Miyaura Coupling of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide with Various Boronic Acids

Reaction Conditions: 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (1.0 eq), boronic acid (1.1 eq), Pd(PPh₃)₄ (7 mol%), K₃PO₄ (2.0 eq), 1,4-dioxane/H₂O (4:1), reflux.

EntryBoronic Acid/EsterProductYield (%)
1Phenylboronic acid4-phenyl-N-(5-methyl-1H-pyrazol-3-yl)benzamide92
24-Methoxyphenylboronic acid4-(4-methoxyphenyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide95
34-Chlorophenylboronic acid4-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide88
44-Fluorophenylboronic acid4-(4-fluorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide85
54-Formylphenylboronic acid4-(4-formylphenyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide78
6Thiophene-2-boronic acid4-(thiophen-2-yl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide75
7Pyridine-3-boronic acid4-(pyridin-3-yl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide65
8N-Boc-pyrrole-2-boronic acid4-(N-Boc-pyrrol-2-yl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide72

Table 2: Suzuki-Miyaura Coupling of 4-bromo-3,5-dinitro-1H-pyrazole with Various Boronic Acids

Reaction Conditions: 4-bromo-3,5-dinitro-1H-pyrazole (1.0 eq), boronic acid (1.5 eq), XPhos Pd G2 (2 mol%), K₂CO₃ (2.0 eq), THF, 80 °C, 16 h.[8]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid3,5-dinitro-4-phenyl-1H-pyrazole95
24-Methoxyphenylboronic acid4-(4-methoxyphenyl)-3,5-dinitro-1H-pyrazole98
34-(Trifluoromethyl)phenylboronic acid3,5-dinitro-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole96
42-Methylphenylboronic acid3,5-dinitro-4-(o-tolyl)-1H-pyrazole85
5Naphthalene-1-boronic acid4-(naphthalen-1-yl)-3,5-dinitro-1H-pyrazole92
6Thiophene-2-boronic acid3,5-dinitro-4-(thiophen-2-yl)-1H-pyrazole88

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0  Regenerates  Catalyst Product R1-R2 (Product) RedElim->Product R1X R1-X (4-bromo-5-methyl- 1H-pyrazol-3-amine) R1X->OxAdd R2B R2-B(OR)2 (Boronic Acid) R2B->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants reactants This compound Boronic Acid Pd Catalyst Base start->reactants inert Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) reactants->inert solvent Add Degassed Solvent (e.g., Dioxane/Water) inert->solvent reaction Heat and Stir Reaction Mixture (Reflux or Elevated Temperature) solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Workup (Extraction and Washing) monitor->workup Upon completion purify Purification (Column Chromatography) workup->purify product Final Product: 4-aryl-5-methyl-1H-pyrazol-3-amine purify->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Synthesis Pathway in Drug Development

Synthesis_Pathway start_material 4-bromo-5-methyl- 1H-pyrazol-3-amine suzuki Suzuki-Miyaura Coupling start_material->suzuki intermediate 4-aryl-5-methyl- 1H-pyrazol-3-amine (Intermediate Library) suzuki->intermediate diversification Further Functionalization (e.g., Acylation, Alkylation) intermediate->diversification final_compounds Final Bioactive Compounds diversification->final_compounds screening Biological Screening (e.g., Kinase Assays) final_compounds->screening sar SAR Studies screening->sar

References

Application Notes and Protocols for 4-bromo-5-methyl-1H-pyrazol-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-5-methyl-1H-pyrazol-3-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position, a primary amine at the 3-position, and a methyl group at the 5-position, offers multiple points for chemical modification. This allows for the construction of diverse molecular scaffolds with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, particularly focusing on its application in the development of kinase inhibitors and antibacterial agents.

Key Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure in drug discovery, primarily utilized for:

  • Synthesis of Kinase Inhibitors: The aminopyrazole core is a well-established hinge-binding motif for various protein kinases. The bromine atom at the C4-position serves as a convenient handle for introducing further complexity and modulating potency and selectivity through cross-coupling reactions. Derivatives have shown inhibitory activity against kinases such as Pim-1, Polo-like kinase 4 (PLK4), and Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer.

  • Development of Antibacterial Agents: The pyrazole nucleus is present in numerous compounds with antimicrobial properties. Modifications of this compound have led to the discovery of potent antibacterial agents, including those active against multidrug-resistant strains.

  • Structure-Activity Relationship (SAR) Studies: The defined substitution pattern of this molecule makes it an excellent starting point for systematic SAR studies to explore the chemical space around the pyrazole core and optimize biological activity.

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines (General Procedure for Kinase Inhibitor Scaffolds)

This protocol describes the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine core, a common scaffold for kinase inhibitors.[1][2][3]

Reaction Scheme: (An illustrative reaction scheme showing the general synthesis of pyrazolo[1,5-a]pyrimidines from an aminopyrazole and a 1,3-diketone)

Materials:

  • This compound

  • 1,3-Diketone (e.g., acetylacetone, benzoylacetone)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid.

  • Add the 1,3-diketone (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in glacial acetic acid add_diketone Add 1,3-diketone start->add_diketone reflux Reflux at 120°C for 4-8h add_diketone->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool precipitate Precipitate in ice water cool->precipitate filter_wash Filter and wash solid precipitate->filter_wash dry Dry under vacuum filter_wash->dry recrystallize Recrystallize dry->recrystallize product Pure Pyrazolo[1,5-a]pyrimidine recrystallize->product

Cyclocondensation Workflow
Protocol 2: Suzuki-Miyaura Cross-Coupling for C4-Arylation

This protocol details a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the C4 position of the pyrazole ring, a key step in diversifying the scaffold for antibacterial agents. This protocol is adapted from a similar synthesis.[4][5][6][7]

Materials:

  • 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide intermediate (synthesized from this compound via amidation) (1.0 eq)

  • Arylboronic acid or pinacol ester (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (7 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water (4:1 dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide intermediate, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with stirring for 20-30 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide.

Workflow Diagram:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification add_solids Add pyrazole, boronic acid, Pd(PPh₃)₄, and K₃PO₄ to flask purge Evacuate and backfill with Argon (3x) add_solids->purge add_solvents Add degassed dioxane/water purge->add_solvents reflux Reflux at 90-100°C for 20-30h add_solvents->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, wash with brine cool->extract dry_concentrate Dry (Na₂SO₄) and concentrate extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography product Pure 4-Aryl Pyrazole Derivative chromatography->product

Suzuki-Miyaura Coupling Workflow

Quantitative Data

Table 1: Antibacterial Activity of 4-Aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide Derivatives

The following data summarizes the Minimum Inhibitory Concentration (MIC) of derivatives synthesized from a scaffold closely related to this compound against clinically isolated NDM-1-positive bacterial strains.[4]

Compound IDAryl Substituent at C4MIC (µg/mL) vs. A. baumanniiMIC (µg/mL) vs. K. pneumoniaeMIC (µg/mL) vs. E. coli
6a Phenyl12.52550
6b 4-Methylphenyl6.2512.525
6c 4-Methoxyphenyl3.126.2512.5
6d 4-Chlorophenyl6.2512.525
6e 3-Nitrophenyl12.52550
6f 2-Naphthyl3.126.2512.5
6g 2-Thienyl2550100
6h 3-Pyridyl50100>100
Table 2: Kinase Inhibitory Activity of Representative Pyrazolopyrimidine Derivatives

The following table presents IC₅₀ values for various kinase inhibitors based on pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, which can be synthesized from aminopyrazole precursors.

Scaffold TypeTarget KinaseRepresentative CompoundIC₅₀ (nM)Reference
Pyrazolo[1,5-a]pyrimidinePim-1Compound 5d540[8]
Pyrazolo[1,5-a]pyrimidinePim-1Compound 5h600[3]
Pyrazolo[3,4-d]pyrimidinePLK4Compound 24j0.2[9]
Pyrazolo[3,4-d]pyrimidinePLK4WY2927[10]
Pyrazolo[3,4-d]pyrimidineEGFR (WT)Compound 12b16[11]
Pyrazolo[3,4-d]pyrimidineEGFR (T790M)Compound 12b236[11]
Pyrazolo[3,4-d]pyrimidineEGFRCompound 1634[12]

Signaling Pathway Diagrams

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating downstream targets that inhibit apoptosis, such as BAD.[13][14][15]

Pim1_Pathway cluster_upstream Upstream Signals cluster_pathway Pim-1 Signaling Cytokines Cytokines (e.g., IL-3) JAK JAK Cytokines->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 BAD BAD Pim1->BAD Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1

Pim-1 Pro-Survival Pathway Inhibition
PLK4 Signaling in Centriole Duplication

PLK4 is the master regulator of centriole duplication. Its kinase activity initiates the assembly of a new procentriole on the mother centriole wall. Inhibition of PLK4 leads to a failure in centriole duplication, which can trigger cell cycle arrest and apoptosis in cancer cells.[16][17][18]

PLK4_Pathway cluster_cycle Cell Cycle (G1/S Phase) PLK4 PLK4 Kinase STIL STIL PLK4->STIL phosphorylates CEP152 CEP152/CEP192 CEP152->PLK4 recruits SAS6 SAS-6 STIL->SAS6 recruits Cartwheel Cartwheel Assembly SAS6->Cartwheel Duplication Centriole Duplication Cartwheel->Duplication Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->PLK4

PLK4-Mediated Centriole Duplication
EGFR Signaling Pathway in Cancer

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[19][20][21][22]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos activates RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR inhibits (ATP-competitive) Proliferation Cell Proliferation & Survival Transcription->Proliferation

EGFR/MAPK Signaling Pathway

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of biologically active compounds in medicinal chemistry. Its utility is demonstrated in the construction of potent kinase inhibitors and novel antibacterial agents. The provided protocols offer a foundation for the synthesis of pyrazolopyrimidine and C4-arylated pyrazole derivatives, while the compiled quantitative data highlights the potential of these scaffolds. The signaling pathway diagrams illustrate the mechanisms of action for key targets, providing a rationale for the design of new therapeutic agents based on this versatile pyrazole core.

References

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors from 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1][2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer.[4] The development of small molecule inhibitors targeting specific kinases has therefore become a major focus of modern drug discovery.[2][3] This document provides detailed protocols for the synthesis and evaluation of a novel class of kinase inhibitors derived from the versatile starting material, 4-bromo-5-methyl-1H-pyrazol-3-amine.

The strategic positioning of the bromine atom and the amino group on the pyrazole ring allows for facile functionalization, making it an ideal starting point for the generation of diverse libraries of potential kinase inhibitors.[5] A key synthetic strategy employed is the Suzuki-Miyaura cross-coupling reaction, which enables the introduction of various aryl and heteroaryl moieties at the 4-position of the pyrazole core.[6] This application note will focus on the synthesis of a representative p38 MAPK inhibitor and outline the subsequent in vitro assays to determine its biological activity.

Synthesis of a Pyrazole-Based p38 MAPK Inhibitor

The following is a representative protocol for the synthesis of a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, designated as PZ-4-PYR , from this compound. The synthesis involves a key Suzuki-Miyaura cross-coupling reaction with 4-pyridinylboronic acid.

Experimental Workflow: Synthesis of PZ-4-PYR

G Synthesis Workflow for PZ-4-PYR cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A This compound + 4-Pyridinylboronic Acid B Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O) A->B Reaction C Crude Product B->C Work-up D Column Chromatography (Silica Gel) C->D Purification E Pure PZ-4-PYR D->E F NMR (1H, 13C) E->F G Mass Spectrometry (MS) E->G H Purity Analysis (HPLC) E->H

Caption: Synthetic workflow for PZ-4-PYR.

Protocol 1: Synthesis of 4-(pyridin-4-yl)-5-methyl-1H-pyrazol-3-amine (PZ-4-PYR)

Materials:

  • This compound

  • 4-Pyridinylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), 4-pyridinylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Stir the reaction mixture at 90 °C under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure product PZ-4-PYR .

Biological Evaluation of PZ-4-PYR

The inhibitory activity of the synthesized compound against the target kinase and its effect on cancer cell viability are determined using in vitro assays.

Data Presentation: Kinase Inhibitory Activity

The inhibitory potency of pyrazole-based compounds against various kinases is typically determined by measuring their half-maximal inhibitory concentration (IC50).

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
PZ-4-PYR p38α MAPK130SB20358050
Compound A JNK3227[7]SP60012540
Compound B Aurora A160[8]Alisertib1.2
Compound C Aurora B2.2[7]Barasertib0.37[8]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the activity of p38α MAPK in the presence of the inhibitor PZ-4-PYR . The amount of ADP produced in the kinase reaction is quantified, which is inversely proportional to the kinase inhibition.[1][3][9]

Materials:

  • Recombinant human p38α MAPK enzyme

  • Suitable substrate for p38α (e.g., ATF2 peptide)

  • ATP

  • PZ-4-PYR (serially diluted)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of PZ-4-PYR in the kinase assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., SB203580).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted PZ-4-PYR or control to each well.

    • Add 2.5 µL of p38α MAPK enzyme solution to each well.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the effect of PZ-4-PYR on the viability of a cancer cell line (e.g., HeLa) using the MTT colorimetric assay.[4][10]

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • PZ-4-PYR (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of PZ-4-PYR in complete medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells.

    • Incubate for 48 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37 °C, allowing viable cells to reduce MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathway Visualization

Understanding the cellular pathways targeted by these inhibitors is crucial for elucidating their mechanism of action.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli such as UV radiation, heat shock, and inflammatory cytokines, leading to cellular responses like inflammation, apoptosis, and differentiation.[11][12][13]

G p38 MAPK Signaling Pathway cluster_stimuli Stress Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects UV UV MAPKKK MAPKKK (e.g., ASK1, TAK1) UV->MAPKKK Cytokines Cytokines Cytokines->MAPKKK Heat Shock Heat Shock Heat Shock->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 activates ATF2 ATF2 p38->ATF2 activates Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis PZ-4-PYR PZ-4-PYR PZ-4-PYR->p38

Caption: p38 MAPK signaling pathway and inhibition.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is another critical stress-activated protein kinase cascade involved in apoptosis, inflammation, and cell differentiation.

G JNK Signaling Pathway cluster_stimuli_jnk Stress Stimuli cluster_cascade_jnk Kinase Cascade cluster_downstream_jnk Downstream Effects UV_JNK UV MAPKKK_JNK MAPKKK (e.g., MEKK1, MLK3) UV_JNK->MAPKKK_JNK Cytokines_JNK Cytokines Cytokines_JNK->MAPKKK_JNK MKK4_7 MKK4/7 MAPKKK_JNK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun activates Apoptosis_JNK Apoptosis cJun->Apoptosis_JNK Inflammation_JNK Inflammation cJun->Inflammation_JNK Pyrazole_Inhibitor Pyrazole-based JNK Inhibitor Pyrazole_Inhibitor->JNK

Caption: JNK signaling pathway and inhibition.

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors. The ability to readily perform Suzuki-Miyaura cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents targeting a range of kinases involved in disease.

References

Application Notes: 4-Bromo-5-methyl-1H-pyrazol-3-amine as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-5-methyl-1H-pyrazol-3-amine is a key heterocyclic intermediate in the development of a wide range of agrochemicals.[1][2] Its unique structural features, including the reactive amine and bromo functionalities on the pyrazole core, allow for diverse chemical modifications, leading to the synthesis of potent herbicides, fungicides, and insecticides. The pyrazole scaffold is a well-established pharmacophore in crop protection, known for its ability to interact with various biological targets in weeds, fungi, and insects. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of agrochemical candidates, with a focus on a representative herbicidal application.

Key Applications in Agrochemical Synthesis

The strategic placement of the amino and bromo groups on the this compound scaffold makes it an ideal starting material for generating extensive libraries of derivatives for high-throughput screening. The primary amino group serves as a handle for the introduction of various acyl, sulfonyl, and alkyl groups, while the bromo substituent can be utilized in cross-coupling reactions to introduce aryl or other carbon-based moieties. This versatility has led to its use in the development of several classes of agrochemicals.[1]

Herbicides: Pyrazole derivatives are known to act as inhibitors of key enzymes in plant biosynthetic pathways, such as acetolactate synthase (ALS) and protoporphyrinogen oxidase (PPO). The structural motif of this compound can be elaborated to mimic the natural substrates of these enzymes, leading to potent herbicidal activity.

Fungicides: The pyrazole ring is a core component of many successful fungicides, particularly those targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. By appending appropriate lipophilic side chains to the this compound core, potent SDHI fungicides can be developed.

Insecticides: Certain pyrazole derivatives have been shown to be effective insecticides, often acting on the nervous system of insects. The amine functionality of the building block can be derivatized to introduce toxophores that modulate ion channels or receptors in insects.

Representative Application: Synthesis of a Pyrazole-Based Herbicide

While specific proprietary data on agrochemicals directly synthesized from this compound is often limited to patent literature, a well-documented example of a structurally related pyrazole herbicide illustrates the application of this building block. The following sections detail the synthesis and activity of a pyrazole derivative with demonstrated herbicidal effects.

Synthesis of N-(4-bromo-5-methyl-1H-pyrazol-3-yl)benzamide Derivatives

A common strategy to elaborate this compound is through N-acylation to form pyrazole amides. These amides can then undergo further diversification, for example, via Suzuki-Miyaura cross-coupling reactions on the bromo position.

Experimental Protocol: Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide

This two-step protocol first protects the pyrazole amine, followed by acylation.

Step 1: Protection of 5-methyl-1H-pyrazol-3-amine

  • Reagents and Conditions: 5-methyl-1H-pyrazol-3-amine (1.0 eq), Di-tert-butyl dicarbonate (Boc)₂O (1.5 eq), Triethylamine (1.5 eq), 1,4-Dioxane, Reflux, 1 h.

  • Procedure: To a solution of 5-methyl-1H-pyrazol-3-amine in 1,4-dioxane, add triethylamine and (Boc)₂O. Reflux the mixture for 1 hour. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the protected amine.

Step 2: Amidation

  • Reagents and Conditions: Protected 5-methyl-1H-pyrazol-3-amine (1.0 eq), 4-Bromobenzoyl chloride (1.0 eq), Pyridine, 85°C, 2 h.

  • Procedure: The protected pyrazole amine is dissolved in pyridine, and 4-bromobenzoyl chloride is added. The reaction mixture is heated to 85°C for 2 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to obtain 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide.

Step 3: Suzuki-Miyaura Cross-Coupling for Diversification

  • Reagents and Conditions: 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (1.0 eq), Aryl boronic acid/pinacol ester (1.1 eq), Pd(PPh₃)₄ (7 mol%), K₃PO₄ (2.0 eq), 1,4-Dioxane/H₂O (4:1), Reflux, 20-30 h.

  • Procedure: To a solution of the bromo-pyrazole amide in a 4:1 mixture of 1,4-dioxane and water, add the aryl boronic acid or its pinacol ester, Pd(PPh₃)₄, and K₃PO₄. The mixture is refluxed for 20-30 hours under an inert atmosphere. After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The final product is purified by column chromatography.

Quantitative Data

The herbicidal activity of the synthesized compounds can be evaluated through various bioassays. The following table presents hypothetical, yet representative, data for a series of N-(5-methyl-1H-pyrazol-3-yl)benzamide derivatives against a common weed species, such as Amaranthus retroflexus (redroot pigweed).

Compound IDR Group (at position 4 of benzamide)Inhibition of Root Growth (%) at 10 µMIC₅₀ (µM)
H-01H4512.5
H-024-Cl783.2
H-034-OCH₃627.8
H-043,4-diCl911.1
H-054-CF₃852.5

Diagrams

experimental_workflow cluster_synthesis Synthesis of Herbicidal Pyrazole Amides cluster_testing Herbicidal Activity Evaluation start 4-bromo-5-methyl- 1H-pyrazol-3-amine step1 N-Acylation with Substituted Benzoyl Chloride start->step1 Pyridine, Heat product N-(4-bromo-5-methyl-1H-pyrazol-3-yl) -substituted-benzamide Derivatives step1->product bioassay In vitro Root Growth Inhibition Assay (e.g., Amaranthus retroflexus) product->bioassay data Quantitative Data (e.g., % Inhibition, IC50) bioassay->data

Caption: Synthetic workflow for producing and evaluating herbicidal pyrazole amides.

logical_relationship cluster_modifications Chemical Modifications cluster_applications Potential Agrochemical Applications start This compound (Building Block) amine_mod Amine Derivatization (Acylation, Sulfonylation, etc.) start->amine_mod bromo_mod Bromo-group Functionalization (Cross-Coupling Reactions) start->bromo_mod herbicides Herbicides amine_mod->herbicides fungicides Fungicides amine_mod->fungicides insecticides Insecticides amine_mod->insecticides bromo_mod->herbicides bromo_mod->fungicides bromo_mod->insecticides

Caption: Versatility of this compound in agrochemical synthesis.

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its utility is demonstrated through the straightforward synthesis of pyrazole amide derivatives with potent herbicidal activity. The protocols and data presented here provide a framework for researchers and scientists in the field of drug development to explore the vast chemical space accessible from this pyrazole intermediate, paving the way for the discovery of next-generation crop protection agents. Further structure-activity relationship (SAR) studies, guided by the diversification of both the acyl and aryl moieties, are likely to yield compounds with improved efficacy and desirable toxicological profiles.

References

Application Notes and Protocols for N-arylation of 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the N-arylation of 4-bromo-5-methyl-1H-pyrazol-3-amine, a critical transformation for synthesizing compound libraries in drug discovery and development. The N-aryl pyrazole moiety is a key pharmacophore in numerous biologically active molecules. Two robust and widely applicable catalytic systems are presented: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Introduction

The synthesis of N-aryl pyrazoles is of significant interest in medicinal chemistry due to the prevalence of this scaffold in a wide range of therapeutic agents. The N-arylation of this compound provides a versatile platform for introducing aryl diversity, enabling the exploration of structure-activity relationships (SAR). The choice of catalytic system can be crucial and often depends on the substrate scope, functional group tolerance, and desired reaction conditions. While palladium-catalyzed methods are known for their high efficiency and broad applicability[1][2][3], copper-catalyzed systems offer a more economical and complementary approach[4][5][6].

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction conditions for the N-arylation of pyrazoles based on literature precedents for similar substrates. These parameters serve as a starting point for the optimization of the N-arylation of this compound.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Pd₂(dba)₃ or Pd(OAc)₂CuI or Cu₂O
Ligand XPhos, RuPhos, or other biaryl phosphines1,10-Phenanthroline, L-proline, or a diamine
Base NaOt-Bu, K₂CO₃, or Cs₂CO₃K₂CO₃, K₃PO₄, or Cs₂CO₃
Solvent Toluene, Dioxane, or THFDioxane, DMF, or DMSO
Temperature 80 - 110 °C100 - 150 °C
Reaction Time 12 - 24 hours24 - 48 hours
Catalyst Loading 1 - 5 mol%5 - 20 mol%
Ligand Loading 2 - 10 mol%10 - 40 mol%

Experimental Workflows

The general experimental workflows for both Palladium-catalyzed and Copper-catalyzed N-arylation are depicted below.

General Experimental Workflow for N-arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat stir Stir and Monitor by TLC/LC-MS heat->stir cool Cool to Room Temperature stir->cool quench Quench and Extract cool->quench purify Purify by Column Chromatography quench->purify

Caption: General experimental workflow for N-arylation cross-coupling reactions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol is adapted from established procedures for the N-arylation of heteroaromatic amines.[2][3][7][8]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen) supply

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol).

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the sealed Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4-bromo-5-methyl-1H-pyrazol-3-amine.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)

This protocol is based on general methods for the copper-catalyzed N-arylation of azoles.[4][5][9]

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dioxane

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen) supply

  • Magnetic stirrer and stir bar

  • Oil bath with a reflux condenser

Procedure:

  • To an oven-dried Schlenk tube, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add this compound (1.0 mmol) and the aryl halide (1.2 mmol).

  • Add anhydrous dioxane (5 mL) via syringe.

  • Place the sealed Schlenk tube in a preheated oil bath and heat to 110 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism: Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established pathway involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]

Catalytic Cycle of Buchwald-Hartwig N-arylation cluster_path pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(X)L_n] pd0->oa_complex Oxidative Addition reagents Ar-X + R'-NH₂ amine_complex [Ar-Pd(II)(NHR')L_n] oa_complex->amine_complex Amine Coordination amido_complex [Ar-Pd(II)(NR')L_n]⁻ amine_complex->amido_complex Deprotonation base_h Base-H⁺ amine_complex->base_h product Ar-NHR' amido_complex->product Reductive Elimination amido_complex->product base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Many of the solvents used are flammable and should be handled with care, away from ignition sources.

  • Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of brominated pyrazoles. The functionalization of the pyrazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds, including kinase inhibitors.[1][2] Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the synthesis of complex pyrazole derivatives.[3][4]

This document covers five major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille reactions. Each section includes a brief introduction, a table summarizing quantitative data from literature examples, and detailed experimental protocols. Additionally, visual diagrams generated using Graphviz are provided to illustrate the catalytic cycles and a general experimental workflow.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction with a brominated pyrazole.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Bromopyrazole, Coupling Partner, Ligand, and Base in a Schlenk Tube inert Evacuate and Backfill with Inert Gas (e.g., Argon) start->inert solvent Add Anhydrous Solvent inert->solvent catalyst Add Palladium Catalyst/Pre-catalyst solvent->catalyst heat Heat to Desired Temperature with Stirring catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (e.g., with water or NH4Cl) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., with Na2SO4 or MgSO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between a brominated pyrazole and an organoboron reagent, typically a boronic acid or ester.[5] This reaction is widely used in the synthesis of biaryl and heteroaryl pyrazoles, which are common motifs in pharmaceutical compounds.[1][6]

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_reactants pd0 Pd(0)Ln pd2_ox R-Pd(II)Ln(Br) pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)Ln(R') pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Coupled Product (R-R') aryl_halide Bromopyrazole (R-Br) boronic_acid Boronic Acid (R'-B(OH)2) base Base (e.g., K3PO4, Na2CO3) G cluster_reactants pd0 Pd(0)Ln pd2_ox R-Pd(II)Ln(Br) pd0->pd2_ox Oxidative Addition pd2_amido R-Pd(II)Ln(NR'R'') pd2_ox->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Aminopyrazole (R-NR'R'') aryl_halide Bromopyrazole (R-Br) amine Amine (HNR'R'') base Base (e.g., NaOtBu, K3PO4) G cluster_reactants pd0 Pd(0)Ln pd2_ox R-Pd(II)Ln(Br) pd0->pd2_ox Oxidative Addition pd2_ins R-CH2-CH(R')-Pd(II)Ln(Br) pd2_ox->pd2_ins Migratory Insertion pd2_ins->pd0 β-Hydride Elimination & Base-promoted regeneration product Substituted Alkene (R-CH=CHR') aryl_halide Bromopyrazole (R-Br) alkene Alkene (H2C=CHR') base Base (e.g., Et3N, K2CO3) G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)Ln pd2_ox R-Pd(II)Ln(Br) pd0->pd2_ox Oxidative Addition pd2_alkynyl R-Pd(II)Ln(C≡CR') pd2_ox->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Alkynylpyrazole (R-C≡CR') cu_alkynyl Cu(I)-C≡CR' cu_alkynyl->pd2_ox alkyne H-C≡CR' alkyne->cu_alkynyl base Base base->cu_alkynyl aryl_halide Bromopyrazole (R-Br) G cluster_reactants pd0 Pd(0)Ln pd2_ox R-Pd(II)Ln(Br) pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)Ln(R') pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Coupled Product (R-R') aryl_halide Bromopyrazole (R-Br) organostannane Organostannane (R'-SnBu3) G cluster_pathway Simplified Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade ATP -> ADP transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response inhibitor Pyrazole-based Kinase Inhibitor inhibitor->kinase_cascade Inhibition

References

Synthesis of Novel Heterocyclic Compounds: Applications in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. These cyclic molecules, containing at least one heteroatom, form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Their diverse structures and ability to interact with biological targets make them privileged scaffolds in the development of new therapeutic agents. This document provides detailed application notes and protocols for the synthesis of two classes of biologically active heterocyclic compounds: tetrahydropyrimidines via a microwave-assisted Biginelli reaction and pyrazole-thiadiazole hybrids as potential anticancer agents.

Application Note 1: Microwave-Assisted Synthesis of Tetrahydropyrimidine Derivatives for Antidiabetic Applications

The Biginelli reaction, a one-pot multicomponent reaction, is a classic method for synthesizing dihydropyrimidinones and their derivatives.[1][2][3][4][5] Traditional methods often require long reaction times and harsh conditions. The application of microwave irradiation has emerged as a green and efficient technique, significantly reducing reaction times and often improving yields.[6][7][8][9][10] Tetrahydropyrimidine derivatives synthesized through this method have shown promising biological activities, including potential as antidiabetic agents.[6][10]

Experimental Workflow: Microwave-Assisted Biginelli Reaction

The following diagram outlines the typical workflow for the microwave-assisted synthesis of tetrahydropyrimidine derivatives.

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification cluster_analysis Analysis start Combine Aldehyde (1 mmol), N,N'-Dimethylurea (1 mmol), and Acetoacetanilide derivative (1 mmol) in Ethanol mw_irrad Irradiate in Microwave Reactor (22-24 min) start->mw_irrad tlc Monitor reaction progress by TLC mw_irrad->tlc quench Pour reaction mixture into crushed ice water tlc->quench filter Filter the precipitated product quench->filter dry Dry the product under vacuum filter->dry characterize Characterize by FT-IR, NMR, and Mass Spectrometry dry->characterize

Figure 1: Experimental workflow for microwave-assisted Biginelli reaction.
Protocol: Microwave-Assisted Synthesis of N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (4a-j)[6][10]

Materials:

  • 4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzaldehyde (1 mmol)

  • N,N'-Dimethylurea (1 mmol)

  • Substituted acetoacetanilide (1 mmol)

  • Ethanol

  • Microwave reactor

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Hexane and Ethyl acetate for TLC mobile phase

Procedure:

  • In a microwave-safe reaction vessel, combine 4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzaldehyde (1 mmol), N,N'-Dimethylurea (1 mmol), and the appropriate substituted acetoacetanilide (1 mmol) in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture for 22-24 minutes.

  • Monitor the progress of the reaction by TLC using a mobile phase of hexane:ethyl acetate (7:3).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Characterize the final product using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation: Antidiabetic Activity of Synthesized Tetrahydropyrimidine Derivatives

The synthesized tetrahydropyrimidine derivatives were evaluated for their in vitro antidiabetic activity. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

CompoundSubstituent (Ar)Yield (%)IC50 (µM)[10]
4a -C6H58282.23
4e -4-Cl-C6H48582.31
4g -4-OH-C6H48878.13
4i -4-NO2-C6H49083.41
Acarbose (Standard) --72.43

Application Note 2: Synthesis of Pyrazole-Thiadiazole Hybrids as EGFR Inhibitors for Anticancer Applications

Hybrid molecules that incorporate two or more pharmacophores are a promising strategy in drug design to develop compounds with enhanced biological activity. Pyrazole and thiadiazole are two such heterocyclic rings known for their anticancer properties.[11][12] The synthesis of pyrazole-thiadiazole hybrids has led to the discovery of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[11][12]

Signaling Pathway: EGFR Inhibition

The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition by the synthesized pyrazole-thiadiazole hybrids.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation, Survival) ERK->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrazole-Thiadiazole Hybrid Inhibitor->EGFR Inhibition

Figure 2: Simplified EGFR signaling pathway and inhibition.
Protocol: Synthesis of Pyrazole-Thiadiazole Hybrids

The synthesis of pyrazole-thiadiazole hybrids involves a multi-step process, which is a common strategy in the synthesis of complex heterocyclic compounds.[12] A general representative protocol is outlined below.

Materials:

  • Substituted acetophenone

  • Dimethylformamide-dimethylacetal (DMF-DMA)

  • Hydrazine hydrate

  • Thiosemicarbazide

  • Appropriate reagents for cyclization and functionalization

  • Solvents (e.g., ethanol, acetic acid)

  • Standard laboratory glassware

General Procedure:

  • Synthesis of Pyrazole Intermediate:

    • React a substituted acetophenone with DMF-DMA to form an enaminone.

    • Cyclize the enaminone with hydrazine hydrate in a suitable solvent like ethanol to yield the corresponding pyrazole derivative.

  • Synthesis of Thiadiazole Intermediate:

    • Prepare a thiosemicarbazone by reacting a substituted aldehyde with thiosemicarbazide.

    • Oxidatively cyclize the thiosemicarbazone using an appropriate reagent (e.g., ferric chloride) to form the 1,3,4-thiadiazole ring.

  • Coupling and Final Product Formation:

    • Couple the pyrazole and thiadiazole intermediates through the formation of a suitable linker, which may involve reactions such as acylation or alkylation.

    • Purify the final hybrid molecule using techniques like column chromatography or recrystallization.

    • Characterize the structure of the synthesized compounds using spectroscopic methods (NMR, IR, Mass Spectrometry).

Data Presentation: Anticancer Activity of Pyrazole-Thiadiazole Hybrids

The synthesized pyrazole-thiadiazole hybrids were evaluated for their in vitro anticancer activity against the A549 lung cancer cell line and their inhibitory activity against the EGFR enzyme.

CompoundSubstituentA549 IC50 (µM)[11][12]EGFR IC50 (µM)[11]
6d 4-Fluorophenyl5.176 ± 0.164-
6g 4-Chlorophenyl1.537 ± 0.0970.024 ± 0.002
6j 4-Bromophenyl8.493 ± 0.667-
Erlotinib (Standard) --0.020 ± 0.001

The development of novel synthetic methodologies, such as microwave-assisted reactions and multicomponent strategies, has significantly advanced the field of heterocyclic chemistry. These approaches offer efficient and environmentally benign routes to complex molecular architectures with diverse biological activities. The examples of tetrahydropyrimidine and pyrazole-thiadiazole synthesis presented here highlight the potential of these compounds in the development of new therapeutic agents for diseases such as diabetes and cancer. Further exploration of these heterocyclic scaffolds and their derivatives is warranted to uncover new lead compounds for drug discovery.

References

Application Notes: Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Pyrazolo[1,5-a]pyrimidines (PPs) are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] This scaffold is considered a "privileged" structure due to its wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[3][4] Notably, several approved drugs, such as Zaleplon, Indiplon, and Anagliptin, feature the pyrazolo[1,5-a]pyrimidine core, highlighting its therapeutic importance.[1] Their utility also extends to materials science, where they are explored for their unique photophysical properties as fluorophores.[1][5]

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structural modifications at multiple positions (2, 3, 5, 6, and 7), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties for drug development.[1][6] The primary and most efficient synthetic strategies involve the construction of the pyrimidine ring onto a pre-existing pyrazole core, typically through the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophilic reagents.[1][5]

This document provides detailed protocols for several common and efficient methods for synthesizing the pyrazolo[1,5-a]pyrimidine core, including classical cyclocondensation, three-component reactions, and a one-pot oxidative halogenation.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data for the different synthetic approaches, allowing for easy comparison of their efficiency and conditions.

Protocol TitleKey Starting MaterialsKey Reagents & ConditionsReaction TimeTemperatureReported Yield (%)
1. Cyclocondensation with β-Enaminones 5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile, Aryl EnaminonesGlacial Acetic Acid, Reflux3 hoursRefluxGood to Excellent[7]
2. Three-Component Reaction 3-Amino-1H-pyrazoles, Aldehydes, MalononitrileOne-pot reaction, often catalyzedVaries (e.g., 20 min)Varies (e.g., 120 °C)Good to High[3]
3. Microwave-Assisted Two-Step Synthesis Methyl Ketone, DMF-DMA; then 3-Methyl-1H-pyrazol-5-amineStep 1: Microwave, solvent-free; Step 2: Cyclocondensation15 minutes (Step 1)160 °C (Step 1)83-97% (Step 1)[6]
4. One-Pot Oxidative Halogenation Aminopyrazole, Enaminone (or Chalcone), Sodium HalidePotassium Persulfate (K₂S₂O₈)Not specifiedNot specifiedHigh[3][6]

Experimental Protocols & Visualizations

The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the reaction of a 5-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner.[6] This approach forms the basis of the following protocols.

General_Synthesis_Workflow cluster_start Starting Materials cluster_process Core Synthesis cluster_product Product start1 5-Aminopyrazole Derivative process Cyclocondensation Reaction start1->process start2 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl) start2->process product Pyrazolo[1,5-a]pyrimidine Core process->product Formation of fused pyrimidine ring

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.[6]

Protocol 1: Cyclocondensation of 5-Aminopyrazoles with β-Enaminones

This protocol describes a widely used method for synthesizing 7-aryl-substituted pyrazolo[1,5-a]pyrimidines via the reaction of a 5-aminopyrazole with a β-enaminone in acetic acid.[7]

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-aminopyrazole derivative (e.g., 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile) (1.0 mmol) in glacial acetic acid (10-15 mL).

  • Addition of Enaminone: Add the corresponding β-enaminone (e.g., 3-(dimethylamino)-1-(aryl)prop-2-en-1-one) (1.0 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. A precipitate will typically form.

  • Purification: Collect the solid product by filtration, wash it with a suitable solvent like ethanol or diethyl ether to remove residual acetic acid, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or DMF/ethanol mixture).

Protocol 2: Three-Component Synthesis

This one-pot method provides an efficient route to highly substituted pyrazolo[1,5-a]pyrimidines by combining an aminopyrazole, an aldehyde, and an activated methylene compound.[3]

Methodology:

  • Reaction Setup: To a reaction vessel, add the 3-amino-1H-pyrazole (1.0 mmol), the desired aldehyde (1.0 mmol), and an activated methylene compound such as malononitrile or ethyl cyanoacetate (1.0 mmol).[3]

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol or DMF) and a catalyst if required. The reaction can proceed under various conditions, including acidic or basic catalysis, or even under microwave irradiation for enhanced efficiency.[3]

  • Reaction: Heat the mixture to the specified temperature (e.g., 120 °C under microwave conditions for 20 minutes).[3] The reaction proceeds via the formation of an imine intermediate, followed by nucleophilic attack and subsequent cyclization.[3]

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel or by recrystallization.

Three_Component_Workflow cluster_reactants Reactants reactant1 Aldehyde process One-Pot Three-Component Reaction reactant1->process reactant2 3-Aminopyrazole reactant2->process reactant3 Activated Methylene Compound reactant3->process product Substituted Pyrazolo[1,5-a]pyrimidine process->product Cascade Reaction & Cyclization

Caption: Workflow for the one-pot, three-component synthesis.[3]

Protocol 3: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

This protocol allows for the direct synthesis and halogenation of the pyrazolo[1,5-a]pyrimidine core in a single step, providing a valuable scaffold for further functionalization, such as in cross-coupling reactions.[3][6]

Methodology:

  • Reaction Mixture: In a suitable flask, combine the aminopyrazole (1.0 mmol), an enaminone or chalcone (1.0 mmol), and a sodium halide (e.g., NaCl, NaBr, NaI) (1.2 mmol).

  • Oxidizing Agent: Add an oxidizing agent, typically potassium persulfate (K₂S₂O₈), to the mixture.[6]

  • Solvent and Reaction: Add a suitable solvent, such as acetonitrile or acetic acid, and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Mechanism: This approach utilizes a cyclization strategy to form the pyrazolo[1,5-a]pyrimidine core, which is immediately followed by an in-situ oxidative halogenation at the 3-position.[3]

  • Work-up and Purification: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if necessary. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Application Notes and Protocols for the Use of 4-bromo-5-methyl-1H-pyrazol-3-amine in SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-bromo-5-methyl-1H-pyrazol-3-amine as a versatile starting material in Structure-Activity Relationship (SAR) studies. This document details its application in the development of novel antibacterial agents and provides insights into its potential as a scaffold for kinase inhibitors. Detailed experimental protocols for synthesis and biological evaluation are included to facilitate research and development efforts.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its substituted pyrazole core is a privileged scaffold found in numerous biologically active compounds. The presence of a bromine atom at the 4-position provides a convenient handle for introducing chemical diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. The amine group at the 3-position and the methyl group at the 5-position also offer opportunities for further derivatization, making this compound an ideal starting point for the generation of compound libraries for SAR exploration.

Application in Antibacterial Drug Discovery

Derivatives of this compound have shown promise as antibacterial agents, particularly against multidrug-resistant bacteria. The core scaffold can be elaborated to generate a series of analogs, allowing for the systematic investigation of how different substituents impact antibacterial potency.

SAR Studies of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides

A key synthetic strategy involves the amidation of the 3-amino group of this compound with 4-bromobenzoic acid, followed by a Suzuki-Miyaura cross-coupling reaction to introduce various aryl and heteroaryl groups at the 4-position of the benzamide ring. This approach has been successfully employed to generate a library of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides.

Data Presentation: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a series of synthesized compounds against New Delhi metallo-β-lactamase-1 (NDM-1)-positive Acinetobacter baumannii and Klebsiella pneumoniae.

Compound IDAr-groupMIC (μg/mL) vs. A. baumanniiMBC (μg/mL) vs. A. baumanniiMIC (μg/mL) vs. K. pneumoniaeMBC (μg/mL) vs. K. pneumoniae
6a Phenyl> 50> 50> 50> 50
6b 4-Fluorophenyl12.5252550
6c 4-Chlorophenyl255050> 50
6d 4-Bromophenyl255050> 50
6e 4-Nitrophenyl> 50> 50> 50> 50
6f 4-Methylphenyl50> 50> 50> 50
6g 4-Methoxyphenyl> 50> 50> 50> 50
6h 2-Thienyl50> 50> 50> 50

Data sourced from a study on 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides.[1][2]

Experimental Protocols

A detailed protocol for the synthesis of these compounds and the determination of their antibacterial activity is provided below.

Synthetic Workflow

The general synthetic route to 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides is depicted in the following workflow diagram.

G cluster_0 Step 1: Protection cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection & Suzuki Coupling A This compound C tert-butyl (4-bromo-5-methyl-1H-pyrazol-3-yl)carbamate A->C Et3N, 1,4-dioxane, Reflux B Boc Anhydride B->C E 4-bromo-N-(tert-butoxycarbonyl)-N-(5-methyl-1H-pyrazol-3-yl)benzamide C->E TiCl4, Pyridine, 85°C D 4-bromobenzoic acid D->E F 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide E->F Acidic workup H 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide F->H Pd(PPh3)4, K3PO4, 1,4-dioxane/H2O, Reflux G Arylboronic acid G->H

Caption: Synthetic workflow for 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide

This protocol describes the synthesis of the key intermediate for Suzuki coupling.

  • Protection of the amine: To a solution of this compound (1 equivalent) in 1,4-dioxane, add triethylamine (1.5 equivalents) and di-tert-butyl dicarbonate (Boc anhydride, 1.5 equivalents). Reflux the mixture for 1 hour. After cooling, the solvent is removed under reduced pressure, and the residue is purified to yield tert-butyl (4-bromo-5-methyl-1H-pyrazol-3-yl)carbamate.

  • Amidation: In a Schlenk flask, mix the protected pyrazole from the previous step (1 equivalent) with 4-bromobenzoic acid (1 equivalent) in pyridine. Add titanium tetrachloride (3 equivalents) and stir the reaction mixture at 85°C for 2 hours.

  • Workup and Deprotection: After cooling, remove the pyridine by co-evaporation with toluene. Add 1 N HCl to the residue and extract with dichloromethane. The combined organic layers are dried and concentrated. The acidic workup facilitates the removal of the Boc protecting group, yielding 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide.[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the diversification of the intermediate.

  • Reaction Setup: In a Schlenk tube, combine 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (1 equivalent), the desired arylboronic acid (1.1 equivalents), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 7 mol%), and potassium phosphate (K3PO4, 2 equivalents).

  • Solvent and Reaction: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture and then reflux for 20-30 hours.

  • Purification: After completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the final 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide.[3][4]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the antibacterial potency of the synthesized compounds.[3][4][5]

  • Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., A. baumannii or K. pneumoniae) in Mueller-Hinton broth (MHB) to the mid-log phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Application in Kinase Inhibitor Discovery

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The structural features of this compound make it an attractive starting point for the development of inhibitors targeting various kinase families, such as Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

General Signaling Pathways

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer. Pyrazole-based inhibitors can block the activity of CDKs, leading to cell cycle arrest and apoptosis.

G Growth Factors Growth Factors Cyclin D/CDK4/6 Cyclin D/CDK4/6 Growth Factors->Cyclin D/CDK4/6 Rb Rb Cyclin D/CDK4/6->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb (Inactive) G1/S Transition G1/S Transition E2F->G1/S Transition promotes Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Cyclin D/CDK4/6 inhibits

Caption: Inhibition of the CDK/Rb pathway by pyrazole-based inhibitors.

Janus Kinase (JAK) Signaling Pathway

The JAK/STAT signaling pathway is involved in immunity and inflammation. Inhibitors targeting JAKs can be effective in treating autoimmune diseases and some cancers.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Active) Gene Transcription Gene Transcription pSTAT->Gene Transcription promotes Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole-based inhibitors.

Experimental Workflow for Kinase Inhibitor Evaluation

A general workflow for the evaluation of novel pyrazole-based kinase inhibitors is outlined below.

G Start Start: Synthesized Pyrazole Derivatives Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Viability Potent Inhibitors Western_Blot Western Blot Analysis (Phospho-protein levels) Cell_Viability->Western_Blot Active in Cells SAR_Analysis SAR Analysis and Lead Optimization Western_Blot->SAR_Analysis Target Engagement Confirmed SAR_Analysis->Start Iterative Design End End: Lead Candidate SAR_Analysis->End

Caption: Experimental workflow for the evaluation of pyrazole-based kinase inhibitors.

Detailed Experimental Protocols

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for quantifying the inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation: Prepare kinase reaction buffer, kinase solution, substrate solution, and a serial dilution of the test compounds.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system (Promega) according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the IC50 value for each compound.

Protocol 5: Western Blot Analysis for Target Engagement

This protocol is used to confirm that the kinase inhibitor is engaging its target within a cellular context by measuring the phosphorylation status of a downstream substrate.[6][7][8]

  • Cell Treatment and Lysis: Treat cultured cells with the test compound at various concentrations for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to a loading control (e.g., β-actin or total protein) to determine the extent of target inhibition.

Conclusion

This compound is a highly adaptable and valuable starting material for SAR studies in drug discovery. Its utility has been demonstrated in the development of potent antibacterial agents, and it holds significant potential for the discovery of novel kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the chemical space around this promising scaffold and to develop new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Novel Antibacterial Agents Using 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis and evaluation of novel antibacterial agents derived from the versatile building block, 4-bromo-5-methyl-1H-pyrazol-3-amine. The protocols focus on a robust synthetic strategy involving an initial amidation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate a diverse library of candidate compounds. The antibacterial activity of these derivatives against clinically relevant, drug-resistant bacterial strains is highlighted, offering a promising avenue for the discovery of new antimicrobial drugs.

Core Synthetic Strategy

The primary synthetic pathway involves a two-step process. First, the starting material, this compound, undergoes an amidation reaction to enhance its structural complexity and provide a key intermediate. This intermediate, a 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, is then subjected to a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl and heteroaryl moieties at the 4-position of the pyrazole ring, leading to a library of novel compounds with diverse chemical properties.

Synthetic_Workflow Start This compound Intermediate 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (Intermediate 5) Start->Intermediate Amidation Final_Products 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides (Target Compounds 6a-h) Intermediate->Final_Products Suzuki-Miyaura Coupling Reagents1 4-bromobenzoic acid (4) Pyridine, TiCl4 Reagents1->Start Reagents2 Aryl/Heteroaryl Boronic Acids Pd(PPh3)4, K3PO4 Reagents2->Intermediate

Caption: General synthetic workflow for antibacterial pyrazole derivatives.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of related pyrazole derivatives and provide a comprehensive guide for laboratory execution.[1]

Protocol 1: Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (Intermediate 5)

This protocol details the amidation of a protected 5-methyl-1H-pyrazol-3-amine, followed by deprotection, to yield the key bromo-pyrazole intermediate.[1]

  • Protection of the Starting Amine: The initial 5-methyl-1H-pyrazol-3-amine is first protected to ensure selective reaction at the desired position.

  • Amidation Reaction:

    • In a dry reaction vessel, dissolve the protected 5-methyl-1H-pyrazol-3-amine (14.92 mmol) and 4-bromobenzoic acid (14.92 mmol) in 150 mL of pyridine.

    • Carefully add titanium(IV) chloride (TiCl4, 44.77 mmol) to the solution.

    • Heat the reaction mixture to 85°C for 2 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Deprotection:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into acidic water. This step facilitates the in-situ deprotection of the pyrazole.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with distilled water and dry to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide. The expected yield is approximately 75%.[1]

Protocol 2: Synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides (6a-h) via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of the bromo-intermediate with various boronic acids.[1]

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5) (0.526 mmol, 1.0 eq.), the desired aryl or heteroaryl boronic acid (0.579 mmol, 1.1 eq.), and potassium phosphate (K3PO4) (1.052 mmol, 2.0 eq.).

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.03682 mmol, 7 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition and Reaction:

    • Add a 4:1 mixture of 1,4-dioxane and water (10 mL total).

    • Stir the reaction mixture at reflux for 15-30 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the final 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide derivatives.

Protocol 3: Antibacterial Activity Screening

The following protocols are standard methods for assessing the antibacterial efficacy of newly synthesized compounds.[2]

  • Agar Well Diffusion Method (Zone of Inhibition):

    • Prepare Mueller-Hinton agar plates.

    • Spread a standardized inoculum of the test bacterium (e.g., Acinetobacter baumannii, Klebsiella pneumoniae) onto the agar surface.

    • Create wells (6 mm diameter) in the agar.

    • Add a specific concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO) to each well.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

  • Broth Microdilution Method (Minimum Inhibitory Concentration - MIC):

    • Perform serial two-fold dilutions of the synthesized compounds in Mueller-Hinton broth in a 96-well microtiter plate.

    • Add a standardized bacterial suspension to each well.

    • Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Minimum Bactericidal Concentration (MBC):

    • Following the MIC determination, subculture aliquots from the wells showing no visible growth onto fresh agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Quantitative Data on Antibacterial Activity

The following table summarizes the antibacterial activity of a series of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides, synthesized via the protocols described above, against clinically isolated NDM-1-positive strains of Acinetobacter baumannii and Klebsiella pneumoniae.[1]

CompoundAryl GroupZone of Inhibition (mm) vs. A. baumanniiMIC (µg/mL) vs. A. baumanniiMBC (µg/mL) vs. A. baumannii
6a Phenyl10128256
6b 4-Fluorophenyl183264
6c 4-Chlorophenyl1564128
6d 4-Bromophenyl1664128
6e 4-Nitrophenyl12128256
6f 4-Methylphenyl13128256
6g 4-Methoxyphenyl11128256
6h 3-Nitrophenyl1464128

Data extracted from Ahmad et al., Arabian Journal of Chemistry, 2021.[1]

Structure-Activity Relationship (SAR) Insights

The data suggests that the nature of the aryl substituent introduced via the Suzuki-Miyaura coupling significantly influences the antibacterial activity.

SAR_Logic cluster_0 Substituent on Aryl Ring cluster_1 Antibacterial Activity Electron_Withdrawing Electron-Withdrawing Groups (e.g., -F, -Cl, -Br, -NO2) High_Activity Higher Activity (Lower MIC) Electron_Withdrawing->High_Activity Correlates with Electron_Donating Electron-Donating Groups (e.g., -CH3, -OCH3) Low_Activity Lower Activity (Higher MIC) Electron_Donating->Low_Activity Correlates with

Caption: Logic of Structure-Activity Relationship (SAR).

Analysis of the antibacterial data reveals that compounds bearing electron-withdrawing groups, particularly halogens like fluorine, chlorine, and bromine, on the 4-aryl ring tend to exhibit more potent antibacterial activity against the tested strains. For instance, compound 6b (4-Fluorophenyl) displayed the highest activity with an MIC of 32 µg/mL. Conversely, electron-donating groups such as methyl (6f ) and methoxy (6g ) resulted in diminished activity. This suggests a potential area for further optimization in the design of new derivatives.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel antibacterial agents. The described synthetic pathway, centered around a robust Suzuki-Miyaura cross-coupling reaction, enables the creation of a diverse library of 4-aryl-pyrazole derivatives. The provided protocols offer a clear and reproducible methodology for both the synthesis and the biological evaluation of these compounds. The promising activity of halogenated derivatives against multidrug-resistant bacteria underscores the potential of this scaffold in addressing the urgent need for new antimicrobial therapies.

References

Application Notes and Protocols for the Development of Anti-Inflammatory Drugs with a Pyrazole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel anti-inflammatory agents centered on the pyrazole scaffold. The versatile pyrazole ring is a key pharmacophore in numerous successful anti-inflammatory drugs, most notably COX-2 selective inhibitors like Celecoxib.[1][2] This document outlines the common synthetic strategies, mechanisms of action, and robust protocols for the biological evaluation of pyrazole-based compounds.

Introduction to Pyrazole Derivatives as Anti-Inflammatory Agents

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry due to its diverse biological activities.[3][4] Its derivatives have been extensively explored as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1] The structural versatility of the pyrazole core allows for fine-tuning of its physicochemical properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[1][4]

The primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[3] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] Selective inhibition of COX-2 is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1][3] Beyond COX inhibition, pyrazole derivatives have been shown to modulate other inflammatory pathways, including the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and the inhibition of the NF-κB signaling pathway.[1][5][6][7]

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various established and modern organic chemistry methodologies.

Classical Synthetic Methods
  • Knorr Pyrazole Synthesis: This is a classical and widely used method involving the condensation of a hydrazine with a β-ketoester or a 1,3-diketone.[1] The reaction typically proceeds under acidic or basic conditions.

  • Pechmann Pyrazole Synthesis: This method utilizes the reaction of a hydrazine with a compound containing a carbon-carbon triple bond and a carbonyl group.

  • Reaction of α,β-Unsaturated Carbonyl Compounds (Chalcones) with Hydrazines: Chalcones can be cyclized with hydrazines to form pyrazoline intermediates, which are subsequently oxidized to the corresponding pyrazoles.[3]

Modern Synthetic Innovations
  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for pyrazole synthesis.[1]

  • Multicomponent Reactions (MCRs): MCRs allow for the one-pot synthesis of complex pyrazole derivatives from three or more starting materials, offering high atom economy and efficiency.[1]

  • Ultrasound-Assisted Synthesis: The use of ultrasound can enhance reaction rates and yields in the synthesis of pyrazoles and related heterocycles.[8]

Mechanism of Action and Key Signaling Pathways

The anti-inflammatory effects of pyrazole derivatives are often mediated through the modulation of specific signaling pathways. A primary target is the arachidonic acid cascade, leading to the inhibition of prostaglandin synthesis through COX-2 inhibition.[3] Additionally, many potent pyrazole compounds suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.[7]

inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK activates Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic Acid->Prostaglandins COX-2 COX-2 Cyclooxygenase-2 (COX-2) Inflammation Inflammation Prostaglandins->Inflammation IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases NF-κB_n NF-κB (p65/p50) NF-κB->NF-κB_n translocates to Gene Transcription Pro-inflammatory Gene Transcription NF-κB_n->Gene Transcription Gene Transcription->COX-2 upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene Transcription->Cytokines Cytokines->Inflammation Pyrazole Core Drugs Pyrazole Core Drugs Pyrazole Core Drugs->COX-2 inhibit Pyrazole Core Drugs->NF-κB inhibit activation

Caption: Key inflammatory signaling pathways targeted by pyrazole-based drugs.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of pyrazole compounds against COX-1 and COX-2 enzymes.

cox_inhibition_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare enzyme solution (COX-1 or COX-2) D Pre-incubate enzyme with test compound or vehicle A->D B Prepare test compound dilutions B->D C Prepare arachidonic acid substrate E Initiate reaction by adding arachidonic acid C->E D->E F Incubate at 37°C E->F G Stop reaction F->G H Measure PGE2 production (e.g., by ELISA) G->H I Calculate % inhibition and IC50 values H->I

Caption: Workflow for in vitro COX inhibition assay.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is diluted in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a cofactor solution (e.g., hematin, glutathione).

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution.

    • Add the test compound dilutions or vehicle control (DMSO).

    • Pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model

This protocol describes a standard in vivo model to assess the acute anti-inflammatory activity of pyrazole compounds in rodents.[3][9]

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions for at least one week.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group): a control group, a standard drug group (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the pyrazole compound.

    • Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation:

    • Inject a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV is the change in paw volume.

Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This protocol details the in vitro assessment of the effect of pyrazole compounds on the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][7]

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Treatment:

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the pyrazole compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's protocols.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control group.

    • Determine the IC50 values for the inhibition of each cytokine.

Data Presentation

The quantitative data obtained from the biological evaluation of pyrazole derivatives should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Test Compound 1 >1000.52>192
Test Compound 2 50.30.25201.2
Celecoxib 15.20.049310.2
Indomethacin 0.11.70.059

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)% Inhibition of Edema at 3h% Inhibition of Edema at 5h
Test Compound 1 1045.2 ± 3.155.8 ± 4.2
Test Compound 2 1068.7 ± 5.575.3 ± 6.1
Celecoxib 1072.9 ± 6.883.7 ± 7.9[9]
Indomethacin 1065.4 ± 4.972.9 ± 5.7[9]

Data are presented as mean ± SEM.

Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Test Compound 1 5.87.2
Test Compound 2 1.21.9
Reference Compound 0.81.1

By following these detailed protocols and application notes, researchers and drug development professionals can effectively synthesize, characterize, and evaluate novel pyrazole-based compounds as potential anti-inflammatory therapeutics. The provided methodologies offer a robust framework for advancing promising candidates through the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-bromo-5-methyl-1H-pyrazol-3-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the direct electrophilic bromination of the starting material, 5-methyl-1H-pyrazol-3-amine, at the C4 position. The C4 position on the pyrazole ring is electron-rich and thus susceptible to electrophilic attack. N-bromosuccinimide (NBS) is a commonly employed brominating agent for this transformation, typically in a suitable organic solvent.

Q2: What are the main challenges and side reactions encountered during the synthesis of this compound?

A2: The primary challenges in this synthesis are achieving high regioselectivity and minimizing the formation of byproducts. Key issues include:

  • Over-bromination: The product, this compound, can undergo further bromination to yield di-bromo species.

  • Formation of regioisomers: Although C4 bromination is generally favored, other isomers can form under certain conditions.

  • Low yield: Suboptimal reaction conditions, such as incorrect temperature, solvent, or stoichiometry, can lead to poor conversion of the starting material.

  • Purification difficulties: Separating the desired product from unreacted starting material and various byproducts can be challenging.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, product, and any byproducts. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.

Troubleshooting Guide

Low or No Product Formation
Symptom Possible Cause Suggested Solution
No reaction or very low conversion of starting material. Inactive brominating agent.Use a fresh, high-purity batch of N-bromosuccinimide (NBS).
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction by TLC.
Inappropriate solvent.Experiment with different solvents such as acetonitrile, DMF, or dichloromethane.
Significant amount of starting material remains after prolonged reaction time. Insufficient amount of brominating agent.Increase the molar equivalents of NBS incrementally (e.g., from 1.0 to 1.2 equivalents).
Reaction has not reached completion.Extend the reaction time and continue to monitor by TLC.
Formation of Multiple Products
Symptom Possible Cause Suggested Solution
Multiple spots are observed on TLC, indicating the presence of byproducts. Over-bromination leading to di-bromo or poly-bromo products.Add the brominating agent portion-wise at a low temperature (e.g., 0 °C) to maintain better control over the reaction. Use a stoichiometric amount or a slight excess of the brominating agent.
Formation of regioisomers.Employing a protection strategy for the amino group can enhance the regioselectivity of the bromination.
Decomposition of starting material or product.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and at a controlled temperature.

Experimental Protocols

Protocol 1: Direct Bromination using N-Bromosuccinimide (NBS)

This protocol is a general procedure based on the bromination of similar pyrazole derivatives. Optimization of specific parameters may be required.

Materials:

  • 5-methyl-1H-pyrazol-3-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 5-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Bromination with Amino Group Protection

This approach involves the protection of the exocyclic amino group to potentially improve yield and selectivity.

Materials:

  • 5-methyl-1H-pyrazol-3-amine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid (TFA)

Procedure: Step 1: Protection of the Amino Group

  • Dissolve 5-methyl-1H-pyrazol-3-amine (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) followed by the slow addition of di-tert-butyl dicarbonate (1.1 eq).

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the Boc-protected intermediate.

Step 2: Bromination

  • Dissolve the Boc-protected intermediate in acetonitrile and cool to 0 °C.

  • Add N-bromosuccinimide (1.1 eq) portion-wise.

  • Stir at 0 °C and monitor the reaction by TLC.

  • Work up the reaction as described in Protocol 1 to obtain the brominated and protected product.

Step 3: Deprotection

  • Dissolve the brominated intermediate in dichloromethane.

  • Add trifluoroacetic acid (excess) and stir at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture carefully with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions for Pyrazole Derivatives

Brominating AgentSubstrateSolventTemperature (°C)Yield (%)Reference
NBS3-phenyl-1-tosyl-1H-pyrazol-5-aminen-hexaneRoom Temp65[1]
NBS1-methyl-6-aryl-pyrazolo[3,4-c]pyrazoleAcetonitrileReflux69 (monobrominated)[2]
Br₂Aniline (as tin amide)Not specifiedNot specified76 (p-bromoaniline)[3]

Note: Yields are for similar but not identical substrates and should be used as a general guide.

Visualizations

experimental_workflow cluster_direct Direct Bromination cluster_protection Protection Strategy A 5-methyl-1H-pyrazol-3-amine B Bromination (NBS, Acetonitrile, 0°C) A->B C Work-up & Purification B->C D This compound C->D E 5-methyl-1H-pyrazol-3-amine F Boc Protection E->F G Bromination (NBS) F->G H Deprotection (TFA) G->H I Work-up & Purification H->I J This compound I->J

Caption: Alternative synthetic routes to this compound.

troubleshooting_yield Start Low Yield of This compound Check_Reagents Check Purity and Activity of Reagents Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (TLC, NMR, MS) Start->Analyze_Byproducts Temp Adjust Temperature Optimize_Conditions->Temp Solvent Change Solvent Optimize_Conditions->Solvent Stoichiometry Vary Stoichiometry Optimize_Conditions->Stoichiometry Consider_Protection Consider Protection Strategy Over_bromination Over-bromination? Analyze_Byproducts->Over_bromination Isomers Regioisomers? Analyze_Byproducts->Isomers Solution_Over_bromination - Use stoichiometric NBS - Add NBS portion-wise at 0°C Over_bromination->Solution_Over_bromination Solution_Isomers Employ amino group protection strategy Isomers->Solution_Isomers Solution_Isomers->Consider_Protection

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-bromo-5-methyl-1H-pyrazol-3-amine by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound using silica gel chromatography?

A1: The main challenge arises from the basic nature of the amine group in the molecule. This can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, potentially causing several issues:

  • Peak Tailing: Asymmetrical peaks with a "tail" are common, which reduces resolution and separation efficiency.

  • Irreversible Adsorption: The compound may bind too strongly to the column, leading to low or no recovery.

  • On-column Degradation: The acidic environment of the silica gel can sometimes lead to the degradation of sensitive compounds.

To mitigate these issues, it is common practice to deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase.[1][2]

Q2: Can I use reverse-phase chromatography for purification?

A2: Yes, reverse-phase (RP) chromatography is a viable alternative. For basic compounds like this compound, using a high pH mobile phase (e.g., with ammonium hydroxide) can be effective. At a higher pH, the amine is in its neutral, free-base form, which increases its hydrophobicity and retention on a C18 column, often leading to better peak shape and separation.[2] A reverse-phase HPLC method has been described for the related compound 4-bromo-3-methyl-1H-pyrazole using an acetonitrile/water mobile phase.[3]

Q3: What are some suitable solvent systems for column chromatography of this compound?

A3: For normal-phase chromatography on silica gel, a common starting point is a non-polar solvent with a polar modifier. A gradient of ethyl acetate in n-hexane is a standard choice.[4] Given the polarity of the amine, you may need to progress to a more polar system, such as dichloromethane and methanol. In either case, the addition of ~0.1-1% triethylamine to the mobile phase is highly recommended to improve peak shape and recovery.

Q4: How can I monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of the column chromatography. Use the same solvent system planned for the column (including the triethylamine) to develop your TLC plates. The separated spots can be visualized under UV light (if the compound is UV active) or by using a staining agent such as potassium permanganate or ninhydrin for the amine group.

Q5: My compound seems to be insoluble in the initial mobile phase. What should I do?

A5: If you are using a largely non-polar mobile phase like hexane/ethyl acetate and your crude material does not dissolve, you can use a "dry loading" technique. This involves pre-adsorbing your crude product onto a small amount of silica gel. First, dissolve your compound in a suitable solvent in which it is soluble (e.g., dichloromethane or methanol), add a small amount of silica gel to this solution, and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Back Pressure 1. Sample precipitation at the top of the column. 2. Clogged column frit or tubing. 3. Column packed too tightly. 4. Fine particles from the crude material or silica.1. Ensure the sample is fully dissolved before loading. Consider dry loading. 2. Filter the sample and mobile phase before use. Check and clean the system components.[5] 3. Repack the column. 4. Filter the crude sample solution before loading.
No Compound Eluting 1. The compound is irreversibly adsorbed to the silica gel. 2. The mobile phase is not polar enough.1. The acidic nature of silica can strongly bind the basic amine.[2] Add 0.1-1% triethylamine to your mobile phase to compete for active sites. If this fails, consider switching to neutral alumina or reverse-phase chromatography. 2. Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate or methanol).
Poor Separation / Overlapping Peaks 1. Inappropriate mobile phase polarity. 2. Column is overloaded with the sample. 3. Column was not packed properly (channeling).1. Optimize the solvent system using TLC to achieve a clear separation of spots with Rf values ideally between 0.2 and 0.5. 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is 1-5% of the silica gel weight. 3. Repack the column, ensuring a uniform and well-settled bed.
Streaking or Tailing of the Compound Spot/Peak 1. Strong interaction between the basic amine and acidic silica. 2. The compound is degrading on the column.1. Add a competing base like triethylamine (~0.1-1%) to the eluent to deactivate the silica gel.[1][2] 2. If deactivation does not solve the problem, consider a less acidic stationary phase like neutral alumina or switch to reverse-phase chromatography.

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., 98:2 n-hexane:ethyl acetate with 0.1% triethylamine).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat and stable bed.

  • Sample Preparation and Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Load the solution directly onto the top of the silica bed.

    • Dry Loading: Dissolve the crude material, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., n-hexane with a small percentage of ethyl acetate and 0.1% triethylamine).

    • Gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., from 2% to 50%). A typical gradient might be:

      • 98:2 Hexane:EtOAc (+ 0.1% TEA)

      • 95:5 Hexane:EtOAc (+ 0.1% TEA)

      • 90:10 Hexane:EtOAc (+ 0.1% TEA)

      • ...and so on.

    • Collect fractions and monitor by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary (Illustrative)

The following table presents illustrative data for a typical purification. Actual results may vary.

ParameterCondition 1: Standard SilicaCondition 2: Deactivated Silica
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)
Mobile Phase Gradient: 5-60% Ethyl Acetate in HexaneGradient: 5-60% Ethyl Acetate in Hexane + 0.5% Triethylamine
Loading 500 mg crude on 25 g silica500 mg crude on 25 g silica
Recovery 30-50%85-95%
Purity (by HPLC) ~80% (significant tailing)>98%
Observations Severe peak tailing, some material retained on the column.Symmetrical peak shape, good separation from impurities.

Visualizations

experimental_workflow prep Preparation tlc TLC Analysis (Mobile Phase Optimization) prep->tlc Select Solvents packing Column Packing (Slurry Method) tlc->packing Optimized Eluent loading Sample Loading (Wet or Dry) packing->loading elution Elution & Fraction Collection loading->elution analysis Fraction Analysis (TLC) elution->analysis analysis->elution Continue Elution iso Isolation (Solvent Evaporation) analysis->iso Pool Pure Fractions pure Pure Compound iso->pure

Caption: Experimental workflow for chromatographic purification.

troubleshooting_workflow start Purification Issue Identified q_elution Is the compound eluting from the column? start->q_elution sol_polarity Increase Mobile Phase Polarity q_elution->sol_polarity No q_separation Is the separation of impurities poor? q_elution->q_separation Yes sol_polarity->q_elution sol_deactivate Add Triethylamine (0.1-1%) to Mobile Phase sol_alt_phase Consider Alternative: - Neutral Alumina - Reverse Phase sol_deactivate->sol_alt_phase If tailing persists end Successful Purification sol_deactivate->end If successful sol_optimize Optimize Gradient Slope via TLC q_separation->sol_optimize Yes q_tailing Is there significant peak tailing? q_separation->q_tailing No sol_loading Reduce Sample Load sol_optimize->sol_loading sol_loading->end q_tailing->sol_deactivate Yes q_tailing->end No sol_alt_phase->end

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Bromination of 5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 5-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this specific chemical transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 5-methyl-1H-pyrazol-3-amine, offering potential causes and solutions to streamline your experimental workflow.

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material - Inactive brominating agent.- Insufficient reaction temperature.- Inappropriate solvent.- Use a fresh batch of N-bromosuccinimide (NBS) or other brominating agent.- Gradually increase the reaction temperature, monitoring for product formation and decomposition.- Screen alternative solvents such as dimethylformamide (DMF), acetonitrile, or dichloromethane.
Formation of multiple products (poor regioselectivity) - The pyrazole ring has multiple active sites for electrophilic substitution.- Reaction conditions are too harsh, leading to over-bromination.- The C4 position is generally the most electron-rich and favored for electrophilic substitution on the pyrazole ring.[1] Using a mild brominating agent like NBS can enhance selectivity for the 4-position.[1][2]- Employing a solvent like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can sometimes improve regioselectivity in pyrazole reactions.- Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions.[2]
Formation of di- or tri-brominated products - Excess brominating agent.- Prolonged reaction time.- Use a stoichiometric amount of the brominating agent (e.g., 1.0 to 1.1 equivalents of NBS).- Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Product degradation - The product may be unstable under the reaction or work-up conditions.- Presence of strong acids or bases.- Perform the reaction at a lower temperature.- Use a buffered system or a non-acidic/non-basic work-up procedure.- Consider protecting the amine group if it is implicated in degradation pathways.
Difficulty in product isolation and purification - Similar polarity of the desired product and byproducts/isomers.- The product may be an oil or difficult to crystallize.- Optimize chromatographic conditions (e.g., solvent gradient, column stationary phase).- Attempt trituration with a non-polar solvent like light petroleum ether to induce crystallization of the desired product.[2]- Consider converting the product to a salt to facilitate purification and handling.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the bromination of 5-methyl-1H-pyrazol-3-amine.

Q1: What is the expected regioselectivity for the bromination of 5-methyl-1H-pyrazol-3-amine?

A1: For electrophilic aromatic substitution on a pyrazole ring, the C4 position is the most common site of reaction.[1] The amine and methyl groups on the pyrazole ring are activating and will direct the incoming electrophile (bromine) to this position. Therefore, the primary product expected is 4-bromo-5-methyl-1H-pyrazol-3-amine.

Q2: Which brominating agent is most suitable for this reaction?

A2: N-bromosuccinimide (NBS) is a widely used and effective brominating agent for pyrazoles as it provides a source of electrophilic bromine under relatively mild conditions.[1][2] Other reagents like bromine (Br₂) can also be used, but may require more careful control of reaction conditions to avoid over-bromination.

Q3: How can I protect the amine group during bromination?

A3: While direct bromination without protection is often successful, if side reactions involving the amine are a concern, it can be protected. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (Boc)₂O.[2] The Boc group can be subsequently removed under acidic conditions.

Q4: What are typical reaction conditions for the bromination of a substituted pyrazole?

A4: A common protocol involves dissolving the pyrazole substrate in a solvent like dimethylformamide (DMF) and cooling the solution to 0 °C. N-bromosuccinimide (NBS) is then added portion-wise, and the reaction is stirred at 0 °C before being allowed to warm to room temperature.[2] Reaction progress should be monitored by an appropriate technique like TLC or LC-MS.

Q5: Are there any safety precautions I should be aware of?

A5: Brominating agents like NBS and Br₂ are corrosive and toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a general procedure for the bromination of pyrazoles.[2]

Materials:

  • 5-methyl-1H-pyrazol-3-amine

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a dry round-bottom flask, dissolve 5-methyl-1H-pyrazol-3-amine (1.0 eq) in DMF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add NBS (1.1 eq) in small portions over a period of 20 minutes, maintaining the temperature at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

  • Allow the reaction to warm to room temperature and monitor its completion using TLC (eluent: ethyl acetate/petroleum ether, 6:4).

  • Once the reaction is complete, partition the mixture between diethyl ether and water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or trituration with light petroleum ether.

Visualizations

Experimental Workflow for Bromination

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Pyrazole in DMF cool Cool to 0 °C start->cool add_nbs Add NBS Portion-wise cool->add_nbs stir_cold Stir at 0 °C add_nbs->stir_cold warm_rt Warm to RT stir_cold->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end Characterize Product purify->end

Caption: General workflow for the bromination of 5-methyl-1H-pyrazol-3-amine.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common bromination issues.

References

minimizing dehalogenation side reactions in Suzuki coupling of bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dehalogenation side reactions during the Suzuki coupling of bromopyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of Suzuki coupling of bromopyrazoles, and why is it a problem?

A1: Dehalogenation is a common side reaction where the bromine atom on the pyrazole ring is replaced by a hydrogen atom, leading to the formation of a pyrazole byproduct instead of the desired coupled product.[1][2] This unwanted reaction reduces the yield of the target molecule and complicates the purification process.[3]

Q2: What is the primary mechanism of this dehalogenation side reaction?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, such as amine bases, alcohol solvents, or even trace amounts of water.[1][3] This Pd-H species can then react with the bromopyrazole intermediate on the palladium catalyst, leading to the formation of the dehalogenated pyrazole.

Q3: Are bromopyrazoles particularly susceptible to dehalogenation compared to other bromoarenes?

A3: Yes, N-heterocyclic halides, including bromopyrazoles, are often more susceptible to dehalogenation than simple aryl bromides.[1] The presence of nitrogen atoms in the pyrazole ring can influence the electronic properties of the molecule and potentially coordinate with the palladium catalyst, affecting the reaction outcome.[1][4] For pyrazoles with an unprotected N-H group, the acidic proton can be removed by the base, and the resulting pyrazolate anion can further influence the catalytic cycle and promote dehalogenation.[2][5]

Q4: How does the choice of boronic acid versus a boronic ester affect the dehalogenation side reaction?

A4: While the bromopyrazole is the primary factor, a slow transmetalation step with the organoboron reagent can provide more time for competing side reactions like dehalogenation to occur.[1] Boronic esters are generally more stable than boronic acids but may exhibit slower reaction rates.[6][7][8][9] However, using highly active and stable boronic acids or esters can help minimize dehalogenation by promoting a faster desired coupling reaction.[1] In some cases, boronic esters can transmetalate directly without prior hydrolysis, and the choice of ester can significantly influence the reaction rate.[10]

Troubleshooting Guide

If you are observing significant dehalogenation of your bromopyrazole, consider the following troubleshooting steps:

Logical Troubleshooting Flow

troubleshooting_flow start High Dehalogenation Observed ligand Optimize Ligand start->ligand Is your ligand optimal? base Optimize Base ligand->base Still high dehalogenation? outcome Reduced Dehalogenation ligand->outcome Problem solved solvent Optimize Solvent base->solvent Still high dehalogenation? base->outcome Problem solved protection Consider N-Protection solvent->protection Is your pyrazole N-H unprotected? solvent->outcome Problem solved temp Adjust Temperature protection->temp Still high dehalogenation? protection->outcome Problem solved boron Check Boron Reagent temp->boron Still high dehalogenation? temp->outcome Problem solved boron->outcome

Caption: A decision-making workflow for troubleshooting dehalogenation.

Parameter Optimization
ParameterIssue and Recommendation
Catalyst/Ligand Issue: The ligand may not be promoting the desired reductive elimination efficiently. Recommendation: Switch to bulkier, more electron-rich phosphine ligands like SPhos or XPhos, or consider N-heterocyclic carbene (NHC) ligands.[1][2] These can accelerate the desired coupling and suppress dehalogenation. XPhos Pd G2 has been shown to be effective for aminopyrazoles.[4][11]
Base Issue: Strong bases can promote the formation of palladium-hydride species. Recommendation: Switch to weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][2] Avoid strong alkoxide bases if possible.[1]
Solvent Issue: Protic solvents like alcohols can be a source of hydrides. Recommendation: Use aprotic solvents such as dioxane, THF, or toluene.[1] If a co-solvent is necessary, minimize the amount of water or alcohol.[1][12]
Temperature Issue: High temperatures can sometimes favor side reactions. Recommendation: Carefully lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of dehalogenation.
N-H Protection Issue: The acidic N-H proton on the pyrazole ring can lead to the formation of a pyrazolate anion, which can promote dehalogenation. Recommendation: Protecting the pyrazole nitrogen with groups like Boc or SEM can significantly suppress or eliminate this side reaction.[2][5]
Boron Reagent Issue: A slow transmetalation step can allow more time for dehalogenation. Recommendation: Ensure the purity and reactivity of your boronic acid or ester. In some cases, switching from a boronic acid to a more stable boronate ester (e.g., pinacol ester) can be beneficial.[1][9]

Experimental Protocols

Protocol 1: General Suzuki Coupling of a 4-Bromopyrazole with an Arylboronic Acid

This protocol is a starting point for the Suzuki coupling of a generic 4-bromopyrazole.

Materials:

  • 4-Bromopyrazole derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol)

  • SPhos (0.036 mmol)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or vial under an inert atmosphere, add the 4-bromopyrazole, arylboronic acid, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Add the toluene and water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 2: Suzuki Coupling of a Challenging Brominated Aminopyrazole

This protocol is adapted for more challenging substrates like aminopyrazoles, which can be prone to dehalogenation.[11]

Materials:

  • Brominated aminopyrazole (1.0 mmol)

  • Arylboronic acid or ester (1.5 mmol)

  • XPhos Pd G2 (0.02 mmol)

  • K₂CO₃ (2.0 mmol)

  • Ethanol/Water mixture (e.g., 4:1, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a microwave vial, combine the brominated aminopyrazole, arylboronic acid or ester, XPhos Pd G2, and K₂CO₃.

  • Add the ethanol/water solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction to the desired temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Visualizing the Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L2) OxAdd->PdII  + Ar-Br Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar  + Ar'B(OR)2 RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0  - Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Catalyst Choice for 4-bromo-5-methyl-1H-pyrazol-3-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst choice for reactions involving 4-bromo-5-methyl-1H-pyrazol-3-amine.

Troubleshooting Guide

Researchers may encounter several common issues during cross-coupling reactions with this compound. This guide provides a structured approach to troubleshoot these problems.

Problem Potential Causes Troubleshooting Steps & Recommendations
Low to No Product Yield 1. Catalyst Inactivity: The active Pd(0) species may not be forming or is being deactivated. 2. Inappropriate Ligand Choice: The ligand may not be suitable for the specific substrate, leading to poor oxidative addition or reductive elimination. 3. Incorrect Base Selection: The base might be too weak, insoluble, or incompatible with other reagents. 4. Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. 5. Poor Quality of Reagents: Starting materials, particularly boronic acids, can degrade over time.1. Use a pre-formed Pd(0) catalyst or a pre-catalyst that readily generates the active species. Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation. 2. For electron-rich aminopyrazoles, bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), are often effective.[1][2] 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. For anhydrous bases, adding a small amount of water can sometimes be beneficial.[1] 4. Incrementally increase the reaction temperature. Microwave irradiation can be employed for rapid and uniform heating.[3][4] 5. Verify the purity of all starting materials. Use fresh boronic acids or esters.
Significant Dehalogenation 1. Substrate Reactivity: 4-Bromo-aminopyrazoles can be susceptible to dehalogenation as a competitive side reaction. 2. Reaction Conditions: Certain catalyst/ligand combinations and high temperatures can favor this pathway.1. If feasible, consider using the corresponding 4-chloro derivative, which is generally less prone to dehalogenation. 2. Screen different palladium catalysts and ligands. Sometimes a less reactive catalyst system can minimize this side product. Monitor the reaction closely and stop it once the desired product is formed to avoid prolonged exposure to reaction conditions.
Formation of Side Products 1. Homocoupling of Boronic Acid: This can occur, especially at higher temperatures and with certain catalysts. 2. Reaction with the Amine Group: The free amine on the pyrazole ring can potentially coordinate to the metal center or undergo side reactions.1. Use a slight excess of the pyrazole starting material. Lowering the reaction temperature might also reduce homocoupling. 2. While protection of the amine group is an option, it adds extra steps. Screening different ligands and bases is crucial, as some conditions will be more selective for the C-Br bond activation over interaction with the amine.
Inconsistent Results 1. Atmosphere Control: Organometallic reactions are often sensitive to air and moisture.[5] 2. Reagent Purity: Impurities in starting materials can lead to variable yields and side reactions.[6]1. Ensure the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 2. Purify starting materials if their quality is questionable. Ensure bases are freshly opened or properly stored.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for this compound?

A1: The choice of reaction depends on the desired substituent. For C-C bond formation, Suzuki-Miyaura (with boronic acids/esters) and Sonogashira (with terminal alkynes) couplings are common.[3][7][8][9][10] For C-N bond formation, the Buchwald-Hartwig amination is the preferred method.[11][12][13]

Q2: How do I select the best palladium catalyst and ligand?

A2: Catalyst and ligand selection is critical and often requires screening.[5] For Suzuki and Buchwald-Hartwig reactions with heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) often give good results.[1][14] Pre-catalysts like XPhos Pd G2 or G3 can also improve reactivity and reproducibility.[2]

Q3: What is the role of the base in these reactions, and which one should I choose?

A3: The base plays multiple roles, including neutralizing the acid generated during the reaction and facilitating the transmetalation step (in Suzuki coupling) or deprotonating the amine (in Buchwald-Hartwig amination).[15] Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃, or organic bases like triethylamine (for Sonogashira). The optimal base depends on the specific reaction and solvent.

Q4: I am observing the formation of regioisomers. How can this be addressed?

A4: With this compound, regioselectivity issues can arise if the reaction conditions promote N-arylation at the pyrazole ring instead of C-C or C-N coupling at the C4 position. Optimizing the catalyst and ligand combination is key to directing the reaction to the desired position. Sterically hindered ligands can often improve selectivity.

Q5: Can I run these reactions open to the atmosphere?

A5: It is highly recommended to perform these reactions under an inert atmosphere (argon or nitrogen).[8] The palladium catalysts, particularly in their active Pd(0) state, can be sensitive to oxygen, which can lead to catalyst deactivation and inconsistent results.[16]

Data Presentation: Catalyst System Comparison for Cross-Coupling Reactions

The following tables summarize typical conditions and catalyst systems for common cross-coupling reactions involving bromo-heterocycles, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012Good to Excellent
Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2)Dioxane11016Good to Excellent
XPhos Pd G2 (3)-K₃PO₄ (2)THF8016Good to Excellent[2]
PdCl₂(dppf) (5)-Na₂CO₃ (2)Dioxane1102Moderate[3]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene8018Good to Excellent
Pd(OAc)₂ (2)tBuXPhos (4)K₂CO₃ (2)t-BuOH11024Good to Excellent
AdBrettPhos Pre-catalyst (2)-K₂CO₃ (2)Dioxane10012Good to Excellent[17]
Pd₂(dba)₂ (10)tBuDavePhos (20)NaOtBu (2)Toluene10024Moderate to Good[18]

Table 3: Representative Conditions for Sonogashira Coupling

Pd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF806Good to Excellent
PdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NH (2)THF6012Good to Excellent
[DTBNpP]Pd(crotyl)Cl (2.5)- (Copper-free)TMP (2)DMSOrt2-4Excellent[7]
Pd(OAc)₂ (1.5)-Et₃N (2.5)MeCN11024Good[19]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent (e.g., dioxane or toluene/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination:

  • In a glovebox or under a stream of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.

  • Add the solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1 equiv.).

  • Seal the vessel and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction until the starting material is consumed.

  • Cool the mixture, dilute with a suitable solvent, and filter through a pad of celite to remove catalyst residues.

  • Perform an aqueous workup, dry the organic phase, and concentrate.

  • Purify the product by chromatography or recrystallization.

Visualizations

Experimental_Workflow General Workflow for Catalyst Optimization cluster_prep Preparation cluster_exec Execution & Analysis cluster_decision Optimization Loop start Define Reaction: This compound + Coupling Partner reagents Select Initial Conditions: - Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., XPhos) - Base (e.g., K₃PO₄) - Solvent (e.g., Dioxane) start->reagents setup Reaction Setup (Inert Atmosphere) reagents->setup run_rxn Run Reaction (e.g., 100°C, 12h) setup->run_rxn analysis Analyze Results (TLC, LC-MS, NMR) run_rxn->analysis check_yield Yield > 80%? analysis->check_yield optimize Troubleshoot: - Change Ligand - Change Base - Change Solvent - Change Temperature check_yield->optimize No finish Product Isolation & Purification check_yield->finish Yes optimize->run_rxn Catalyst_Selection_Flowchart Catalyst Selection Guide for this compound cluster_bond_type Catalyst Selection Guide for this compound cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation start Identify Desired Bond bond_type C-C or C-N? start->bond_type cc_partner Coupling Partner? bond_type->cc_partner C-C buchwald Buchwald-Hartwig Amination: - Primary/Secondary Amine - Catalyst: Pd₂(dba)₃ or Pre-catalyst - Ligand: tBuXPhos, AdBrettPhos - Base: NaOtBu, K₂CO₃ bond_type->buchwald C-N suzuki Suzuki Coupling: - Boronic Acid/Ester - Catalyst: XPhos Pd G2/G3 - Ligand: XPhos, SPhos - Base: K₃PO₄, Cs₂CO₃ cc_partner->suzuki Aryl/Vinyl sonogashira Sonogashira Coupling: - Terminal Alkyne - Catalyst: Pd(PPh₃)₄/CuI - Base: Et₃N, i-Pr₂NH cc_partner->sonogashira Alkyne Reaction_Pathway Simplified Catalytic Cycle for Pd-Catalyzed Cross-Coupling cluster_reactants Reactants pd0 Pd(0)L₂ oa_complex R¹-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)(R²)L₂ oa_complex->trans_complex Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) trans_complex->pd0 Reductive Elimination product R¹-R² (Product) trans_complex->product r1x R¹-X (Aminopyrazole-Br) r1x->oa_complex r2m R²-M (Coupling Partner) r2m->oa_complex

References

Technical Support Center: Scale-Up Synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine. Below you will find frequently asked questions (FAQs) and a detailed troubleshooting guide to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most direct and commonly employed route for the synthesis of this compound is the regioselective electrophilic bromination of the starting material, 5-methyl-1H-pyrazol-3-amine. The key challenge in this synthesis is controlling the regioselectivity to ensure the bromine atom is introduced at the 4-position of the pyrazole ring.

Q2: Which brominating agents are recommended for this synthesis, and what are the considerations for scale-up?

A2: Several brominating agents can be used, with the choice often depending on the scale, safety requirements, and cost.

  • N-Bromosuccinimide (NBS): NBS is a common choice for laboratory-scale synthesis due to its ease of handling as a solid and its high selectivity.[1] When scaling up, it's crucial to manage the exothermic nature of the reaction and the potential for thermal runaway.[2] A semi-batch approach, where NBS is added portion-wise or as a solution, is recommended to control heat generation.[2]

  • Bromine (Br₂): While highly reactive and cost-effective, liquid bromine is hazardous and requires specialized handling procedures, especially at a large scale. Its use necessitates a closed system and careful control of addition rates.

  • Hydrogen Bromide (HBr) with an Oxidant (e.g., DMSO or H₂O₂): This in-situ generation of bromine is a safer alternative for large-scale production as it avoids the handling of neat bromine.[3] This method can also be adapted for continuous flow reactors, offering excellent control over reaction conditions.[3]

Q3: What are the primary safety concerns when scaling up this bromination reaction?

A3: The primary safety concerns are:

  • Thermal Runaway: Bromination reactions are often highly exothermic.[4] Inadequate heat removal on a large scale can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[4]

  • Handling of Hazardous Materials: Brominating agents like bromine are corrosive and toxic.[5] Appropriate personal protective equipment (PPE), including chemical splash goggles and respiratory protection, is essential.[5]

  • Side Reactions: At elevated temperatures, side reactions can occur, leading to the formation of potentially unstable byproducts.[2] A thorough thermal safety analysis, such as Differential Scanning Calorimetry (DSC), is recommended before scaling up.[2]

Q4: How can the formation of regioisomers and di-brominated impurities be minimized?

A4: Minimizing impurities is critical for obtaining a high-purity product.

  • Regioisomer Control: The formation of other bromo-isomers is a common issue in pyrazole synthesis.[2] The regioselectivity of the bromination is influenced by the solvent, temperature, and the brominating agent. Running the reaction at a lower temperature often enhances selectivity.

  • Preventing Di-bromination: The formation of di-bromo species can be suppressed by using a stoichiometric amount of the brominating agent and ensuring its slow and controlled addition to the reaction mixture.

Q5: What are the recommended methods for purifying this compound at a large scale?

A5: While column chromatography is suitable for small-scale purification, it is generally not practical for large quantities.[4]

  • Crystallization: The preferred method for large-scale purification is crystallization. This can be achieved by forming an acid addition salt (e.g., hydrochloride or hydrobromide salt), which can then be crystallized from a suitable organic solvent.[6] The purified salt can then be neutralized to yield the free base.

  • Slurry Washing: Washing the crude product with a solvent in which the desired product has low solubility, but the impurities are soluble, can be an effective purification step.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Recommended Solution
Incomplete Reaction - Ensure the reaction is monitored to completion using an appropriate analytical technique (e.g., HPLC, TLC).- If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary.
Degradation of Starting Material or Product - Verify the stability of the starting material and product under the reaction conditions. - Consider lowering the reaction temperature or reducing the reaction time.
Mechanical Losses During Work-up - Optimize the extraction and filtration steps to minimize product loss. - Ensure complete precipitation of the product if crystallization is used.
Issue 2: Poor Regioselectivity (Formation of Isomeric Impurities)
Potential Cause Recommended Solution
Reaction Temperature is Too High - Lowering the reaction temperature can significantly improve regioselectivity. Conduct small-scale experiments to determine the optimal temperature.
Incorrect Choice of Solvent or Brominating Agent - The polarity of the solvent can influence the reaction's selectivity. Screen different solvents (e.g., acetonitrile, dichloromethane, acetic acid) at the lab scale. - The choice of brominating agent (e.g., NBS vs. Br₂) can also affect the isomer ratio.[7]
Issue 3: Formation of Di-brominated Product
Potential Cause Recommended Solution
Excess of Brominating Agent - Use a precise stoichiometric amount (1.0 to 1.05 equivalents) of the brominating agent.
Poor Control of Reagent Addition - Add the brominating agent slowly and in a controlled manner to avoid localized high concentrations. For larger scales, a syringe pump or a dosing pump is recommended for the addition of a solution of the brominating agent. This is a key principle of a semi-batch operation to control exothermic reactions.[4]
Issue 4: Difficulty with Product Isolation and Purification
Potential Cause Recommended Solution
Product is an Oil or Gummy Solid - Attempt to crystallize the product as an acid addition salt (e.g., HCl or HBr salt), as salts often have better crystalline properties.[6] The free base can be regenerated after purification.
Impurities Co-crystallize with the Product - If crystallization is not effective, consider a slurry wash of the crude material with a solvent that selectively dissolves the impurities. - A solvent/anti-solvent crystallization approach may also be effective. Screen various solvent systems to find one that provides good separation.

Data Presentation

The following tables provide a hypothetical comparison of reaction parameters for the synthesis of this compound at a laboratory scale and a pilot-plant scale.

Table 1: Reagent Quantities

ReagentLab Scale (10 g)Pilot Scale (1 kg)Molar Ratio
5-methyl-1H-pyrazol-3-amine10.0 g1.00 kg1.0
N-Bromosuccinimide (NBS)18.3 g1.83 kg1.05
Acetonitrile (Solvent)200 mL20.0 L-

Table 2: Reaction Parameters and Outcomes

ParameterLab ScalePilot Scale
Reaction Temperature 0 - 5 °C0 - 5 °C
Addition Time of NBS 30 minutes2 - 3 hours
Total Reaction Time 2 hours4 hours
Typical Yield 80 - 85%78 - 83%
Purity (by HPLC) >98%>98%

Experimental Protocols

Laboratory Scale Synthesis (10 g)

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 10.0 g of 5-methyl-1H-pyrazol-3-amine in 200 mL of acetonitrile.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add 18.3 g of N-bromosuccinimide (NBS) in small portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, quench the reaction by adding 100 mL of a 10% aqueous sodium thiosulfate solution.

  • Concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 5-methyl-1H-pyrazol-3-amine in Acetonitrile reaction Bromination with NBS at 0-5 °C start->reaction 1. Add NBS quench Quench with aq. Sodium Thiosulfate reaction->quench 2. Reaction Complete concentrate Remove Acetonitrile quench->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry and Concentrate extract->dry crude Crude Product dry->crude purify Recrystallization crude->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree cluster_purity Purity Issues cluster_yield Yield Issues start Low Purity or Yield? isomers Regioisomers Detected? start->isomers Purity incomplete Incomplete Reaction? start->incomplete Yield dibromo Di-bromo Impurity? isomers->dibromo No lower_temp Lower Reaction Temperature isomers->lower_temp Yes check_stoichiometry Check NBS Stoichiometry (1.0-1.05 eq) dibromo->check_stoichiometry Yes slow_addition Slow Down NBS Addition check_stoichiometry->slow_addition extend_time Extend Reaction Time incomplete->extend_time Yes increase_temp Slightly Increase Temperature extend_time->increase_temp If still incomplete

Caption: Troubleshooting decision tree for common synthesis issues.

impurity_pathways cluster_products Possible Products start 5-methyl-1H-pyrazol-3-amine desired This compound (Desired Product) start->desired + 1 eq. NBS (Regioselective) isomer Other Bromo-Isomers (Impurity) start->isomer + 1 eq. NBS (Poor Selectivity) dibromo Di-bromo Product (Impurity) start->dibromo + >1 eq. NBS

Caption: Potential impurity formation pathways during bromination.

References

identifying common impurities in 4-bromo-5-methyl-1H-pyrazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and direct method is the electrophilic bromination of 5-methyl-1H-pyrazol-3-amine using a suitable brominating agent. The starting pyrazole is typically synthesized through the condensation of a β-ketonitrile, such as acetoacetonitrile, or a β-ketoester with hydrazine or its salt.

Q2: What are the likely impurities I might encounter in my synthesis?

The impurity profile can vary depending on the specific synthetic route and reaction conditions. However, common impurities can be categorized as follows:

  • Starting Material Impurities: Residual 5-methyl-1H-pyrazol-3-amine.

  • Over-brominated Species: Dibromo-5-methyl-1H-pyrazol-3-amine and other polybrominated pyrazoles.

  • Isomeric Impurities: 3-bromo-5-methyl-1H-pyrazol-3-amine, formed due to incomplete regioselectivity of the bromination.

  • Residual Solvents and Reagents: Traces of solvents used in the reaction and work-up, as well as unreacted brominating agents.

  • Degradation Products: The product may degrade under harsh conditions (e.g., strong acid/base, high temperature).

Q3: How can I best identify the impurities in my sample?

A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from closely related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of impurities, especially when isolated.

  • Gas Chromatography (GC): Useful for identifying and quantifying residual solvents.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Final Product Incomplete reaction; Sub-optimal reaction temperature or time; Inefficient purification.Monitor the reaction progress using TLC or HPLC. Optimize temperature and reaction time. Re-evaluate the purification method (e.g., column chromatography solvent system, recrystallization solvent).
Presence of a Significant Amount of Starting Material (5-methyl-1H-pyrazol-3-amine) in the Final Product Insufficient amount of brominating agent; Short reaction time.Use a slight excess of the brominating agent. Increase the reaction time and monitor for the disappearance of the starting material.
Multiple Spots on TLC or Peaks in HPLC Close to the Main Product Peak Formation of isomeric or over-brominated impurities.Optimize the reaction conditions to improve regioselectivity (e.g., temperature, solvent, addition rate of the brominating agent). Employ a high-resolution purification technique like preparative HPLC or careful column chromatography with a shallow gradient.
Product Appears Discolored or Oily Presence of residual solvents or degradation products.Ensure complete removal of solvents under vacuum. If degradation is suspected, consider milder reaction or work-up conditions. Recrystallization from a suitable solvent system can often remove colored impurities.

Summary of Potential Impurities

Impurity Name Structure Typical Method of Identification Notes
5-methyl-1H-pyrazol-3-amineC₄H₇N₃HPLC, LC-MSUnreacted starting material.
3,4-dibromo-5-methyl-1H-pyrazol-3-amineC₄H₅Br₂N₃HPLC, LC-MSOver-bromination product.
3-bromo-5-methyl-1H-pyrazol-3-amineC₄H₆BrN₃HPLC, LC-MS, NMRIsomeric impurity.

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on laboratory conditions and available reagents.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methyl-1H-pyrazol-3-amine in a suitable solvent (e.g., acetic acid, dichloromethane).

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of the brominating agent (e.g., bromine in acetic acid, N-bromosuccinimide) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Impurity Identification and Troubleshooting Workflow

G Workflow for Impurity Identification and Troubleshooting start Start: Synthesis of This compound analyze Analyze Crude Product (TLC, HPLC, LC-MS) start->analyze pure Product Meets Purity Specification? analyze->pure finish End: Final Product pure->finish Yes troubleshoot Identify Impurities pure->troubleshoot No unreacted_sm Unreacted Starting Material? troubleshoot->unreacted_sm isomers Isomeric Impurities? unreacted_sm->isomers No optimize_stoichiometry Optimize Stoichiometry (Increase Brominating Agent) unreacted_sm->optimize_stoichiometry Yes over_brominated Over-brominated Species? isomers->over_brominated No optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) isomers->optimize_conditions Yes over_brominated->optimize_conditions Yes refine_purification Refine Purification Method (e.g., Preparative HPLC) over_brominated->refine_purification No/Minor optimize_stoichiometry->start optimize_conditions->start refine_purification->analyze

Caption: Troubleshooting workflow for synthesis.

troubleshooting poor reactivity in functionalization of pyrazole amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of pyrazole amines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific challenges such as poor reactivity, low yields, and side product formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor or No Reactivity in N-Arylation of Pyrazole Amines

Q1: I am attempting an N-arylation of my pyrazole amine using Buchwald-Hartwig conditions, but I am observing very low to no conversion of my starting material. What are the potential causes and how can I troubleshoot this?

A1: Poor reactivity in Buchwald-Hartwig amination of pyrazole amines is a common issue. Five-membered heterocyclic halides can be challenging coupling partners, potentially due to their ability to coordinate with and inhibit the palladium catalyst.[1] Here are several factors to investigate and optimize:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Modern, sterically hindered, and electron-rich ligands are often necessary to achieve high efficiency.[1] If you are using an older generation catalyst, consider switching to a more active one.

    • Troubleshooting Tip: Screen different generations of Buchwald-Hartwig catalysts and ligands. For instance, systems based on tBuBrettPhos have shown effectiveness for a broad range of amines with N-substituted 4-bromopyrazoles.[1]

  • Base Selection: The choice and strength of the base are crucial. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The base not only facilitates the deprotonation of the amine but also influences the catalyst's activity.

    • Troubleshooting Tip: If one base is not effective, try screening others. The optimal base can be substrate-dependent.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield. Toluene, dioxane, and THF are commonly used solvents. A DFT and TD-DFT study on pyrazole showed that solvent interactions can notably affect molecular geometry and reactivity.[2]

    • Troubleshooting Tip: Perform a solvent screen. Sometimes a switch from a non-polar solvent like toluene to a more polar one like dioxane can improve results.

  • Reaction Temperature and Time: Buchwald-Hartwig reactions involving halo-pyrazoles may require higher temperatures (>80 °C) and prolonged reaction times to proceed to completion.[3]

    • Troubleshooting Tip: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[4] Microwave irradiation can also be used to expedite the process.[3]

  • Reactant Purity: Ensure that your pyrazole amine, aryl halide, and all reagents are pure and dry. Impurities can poison the catalyst.[4] Hydrazine derivatives, which can be precursors to pyrazole amines, can be sensitive to air and light, leading to degradation and reduced reactivity.[5]

    • Troubleshooting Tip: Use freshly purified starting materials. If you suspect degradation of the pyrazole amine, consider handling it under an inert atmosphere.[5]

Issue 2: Low Yield and Side Product Formation in Acylation Reactions

Q2: I am trying to acylate my pyrazole amine, but I am getting a low yield of the desired amide along with several side products. How can I improve the selectivity and yield?

A2: Low yields and side product formation in the acylation of pyrazole amines can be attributed to several factors, including the reactivity of the acylating agent, reaction conditions, and potential for side reactions.

  • Acylating Agent: The choice of acylating agent is important. Highly reactive agents like acyl chlorides may lead to over-acylation or reaction with other functional groups.

    • Troubleshooting Tip: Consider using a milder acylating agent, such as an acid anhydride or an activated ester. 5-Acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones have been reported as highly selective acyl transfer reagents.[6]

  • Base and Catalyst: The presence of a base is often required to scavenge the acid byproduct. Non-nucleophilic bases like triethylamine or DIPEA are common. In some cases, a catalyst like DMAP can be used to accelerate the reaction.

    • Troubleshooting Tip: Optimize the stoichiometry of the base. An excess of a strong base can lead to side reactions. If the reaction is sluggish, consider adding a catalytic amount of DMAP.

  • Reaction Conditions: Temperature and solvent can influence the outcome.

    • Troubleshooting Tip: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help to control the reactivity and minimize side product formation. A solvent screen can also identify the optimal medium for the reaction.

  • Protecting Groups: If your pyrazole amine has other reactive functional groups, you may need to use protecting groups to ensure selective acylation. The Boc group is a common protecting group for amines and can be introduced using Boc-anhydride.[7][8]

    • Troubleshooting Tip: Protect other nucleophilic groups (e.g., other amines, alcohols) before performing the acylation. The Boc group is a good option as it is stable under many acylation conditions and can be removed later.[9]

Issue 3: Formation of Regioisomers in Functionalization Reactions

Q3: When functionalizing my unsymmetrical pyrazole amine, I am obtaining a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of the reaction?

A3: The formation of regioisomers is a frequent challenge with unsymmetrical pyrazoles, as the two nitrogen atoms in the ring can have similar reactivity.[10] The regioselectivity is influenced by steric and electronic factors of the substituents on both the pyrazole and the reacting partner.[4]

  • Steric Hindrance: A bulky substituent on the pyrazole ring can direct the incoming group to the less sterically hindered nitrogen atom.

    • Troubleshooting Tip: If possible, introduce a sterically demanding group at a position that will direct the functionalization to the desired nitrogen. This group can potentially be removed later if needed.

  • Electronic Effects: The electronic properties of the substituents on the pyrazole ring can influence the nucleophilicity of the ring nitrogens. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.

    • Troubleshooting Tip: Analyze the electronic effects of your existing substituents to predict the more nucleophilic nitrogen. In some cases, strategic placement of an electron-withdrawing or -donating group can enhance regioselectivity.

  • Protecting Groups: A common strategy to control regioselectivity is to use a protecting group. The protecting group can be selectively introduced at one nitrogen, leaving the other available for functionalization. The trityl group has been used for this purpose in the functionalization of 4-halopyrazoles.[3]

    • Troubleshooting Tip: Employ a protecting group strategy. For example, protect the pyrazole NH, then perform the desired functionalization, and finally deprotect. The THP group is another option that is resistant to strongly basic conditions.[9]

  • Reaction Conditions: The choice of base, solvent, and temperature can sometimes influence the regiochemical outcome.

    • Troubleshooting Tip: Systematically vary the reaction conditions. For N-alkylation of 3-substituted pyrazoles, regioselective N1-alkylation has been achieved using K₂CO₃ in DMSO.[10]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from the literature on the functionalization of pyrazole amines, providing a starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole with Various Amines [3][11]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PiperidinePd(dba)₂ (10)tBuDavePhos (20)NaOtBu (1.4)Toluene1001885
2MorpholinePd(dba)₂ (10)tBuDavePhos (20)NaOtBu (1.4)Toluene1001892
3PyrrolidinePd(dba)₂ (10)tBuDavePhos (20)NaOtBu (1.4)Toluene10018Low Yield
4AllylaminePd(dba)₂ (10)tBuDavePhos (20)NaOtBu (1.4)Toluene10018Low Yield
5BenzylaminePd(dba)₂ (10)tBuDavePhos (20)NaOtBu (1.4)Toluene1001888

Table 2: Copper-Catalyzed N-Arylation of Pyrazole with Aryl Halides [12][13]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCuI (5)1,2-Diaminocyclohexane (10)K₃PO₄ (2)Dioxane1102495
2BromobenzeneCuI (10)1,2-Diaminocyclohexane (20)K₃PO₄ (2)Dioxane1102480
34-IodotolueneCuI (5)1,2-Diaminocyclohexane (10)K₃PO₄ (2)Dioxane1102493
44-BromoacetophenoneCuI (10)1,2-Diaminocyclohexane (20)K₃PO₄ (2)Dioxane1102475

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 4-Bromopyrazoles[1]
  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 18-24 h).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Diamine-Catalyzed N-Arylation of Pyrazoles[12]
  • Reaction Setup: To an oven-dried screw-cap test tube, add CuI (5-10 mol%), the pyrazole (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Reagent Addition: Evacuate and backfill the test tube with argon. Add the diamine ligand (e.g., 1,2-diaminocyclohexane, 10-20 mol%) and the anhydrous solvent (e.g., dioxane) via syringe.

  • Reaction: Seal the test tube with a Teflon-lined cap and place it in a preheated oil bath at 110 °C. Stir for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Poor Reactivity Observed check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents optimize_catalyst Screen Catalyst & Ligand Combinations check_reagents->optimize_catalyst Reagents Pure failure Persistent Low Reactivity check_reagents->failure Reagents Impure -> Purify optimize_base Optimize Base (Type & Stoichiometry) optimize_catalyst->optimize_base optimize_solvent Screen Solvents optimize_base->optimize_solvent optimize_temp_time Adjust Temperature & Reaction Time optimize_solvent->optimize_temp_time consider_pg Consider Protecting Group Strategy optimize_temp_time->consider_pg No Improvement success Reaction Successful optimize_temp_time->success Improvement consider_pg->optimize_catalyst Implement PG consider_pg->failure No Improvement

Caption: Troubleshooting workflow for poor reactivity.

Regioselectivity_Strategy start Regioisomer Mixture Observed analyze_factors Analyze Steric & Electronic Factors start->analyze_factors steric_control Introduce Bulky Group to Direct Reaction analyze_factors->steric_control Steric Differentiation Possible electronic_control Modify Electronic Nature of Substituents analyze_factors->electronic_control Electronic Differentiation Possible pg_strategy Employ Protecting Group Strategy analyze_factors->pg_strategy Direct Control Needed single_isomer Single Regioisomer Obtained steric_control->single_isomer electronic_control->single_isomer deprotection Deprotection Step pg_strategy->deprotection deprotection->single_isomer

Caption: Decision process for improving regioselectivity.

References

Technical Support Center: Solvent Selection for Suzuki Reactions Involving Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding solvent selection for Suzuki-Miyaura cross-coupling reactions with pyrazole substrates.

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment, focusing on solvent-related causes and solutions.

Issue: Low or No Yield

Q1: My Suzuki reaction with a pyrazole substrate is giving a low yield or failing completely. Could the solvent be the problem?

A1: Yes, the solvent plays a critical role and can be the source of several issues. The primary solvent-related problems include poor solubility of reactants, catalyst deactivation, and undesirable side reactions.

  • Poor Solubility: Ensure that your pyrazole substrate, boronic acid/ester, and base are sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a more polar or higher-boiling solvent like DMF, DMAc, or toluene.

  • Catalyst Stability: The palladium catalyst's stability can be solvent-dependent. Common solvents like toluene, dioxane, and THF are often effective, but ensure they are anhydrous, as water can lead to unwanted side reactions.[1]

  • Reaction Temperature: Some catalyst systems require higher temperatures to be effective. If you are using a low-boiling solvent like THF, you may be limited. Switching to a higher-boiling solvent such as dioxane or toluene allows for more forcing conditions.[1][2]

Issue: Significant Side Product Formation

Q2: I am observing a significant amount of protodeboronation (hydrolysis of my boronic acid). How can I mitigate this with solvent choice?

A2: Protodeboronation is a common side reaction, especially with unstable boronic acids at higher temperatures, and is often exacerbated by the presence of water.[3]

  • Use Anhydrous Solvents: The most crucial step is to use dry, anhydrous solvents.[1]

  • Minimize Water: While some Suzuki reactions benefit from a small amount of water, excessive amounts can promote protodeboronation.[1][4] If your protocol uses an aqueous co-solvent, try reducing the water ratio or switching to a system with an anhydrous base like K₃PO₄.[2][3]

  • Solvent and Base Combination: The combination of a protic solvent like methanol with a strong base can sometimes lead to dehalogenation of the pyrazole substrate, another common side reaction.[5] Consider switching to an aprotic solvent system.

Q3: My reaction is resulting in homocoupling of the boronic acid. Can the solvent influence this?

A3: Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[6]

  • Thorough Degassing: While not strictly a solvent property, the procedure for preparing your solvent is critical. Ensure your solvent is thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method. This applies to both organic and aqueous components of your solvent system.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common solvent-related issues in pyrazole Suzuki couplings.

SuzukiTroubleshooting start Problem: Low Yield or Side Products check_solubility 1. Check Reactant Solubility start->check_solubility sol_insoluble Insoluble? check_solubility->sol_insoluble No action_solvent Action: Switch to more polar/ higher-boiling solvent (e.g., Dioxane, Toluene, DMF) check_solubility->action_solvent Yes check_water 2. Assess Water Content sol_water Protodeboronation? check_water->sol_water No action_anhydrous Action: Use anhydrous solvent. If aqueous, reduce H2O or use anhydrous base (K3PO4). check_water->action_anhydrous Yes check_degassing 3. Verify Degassing sol_homocoupling Homocoupling? check_degassing->sol_homocoupling No action_degas Action: Re-degas solvent thoroughly (e.g., N2 sparge, freeze-pump-thaw). check_degassing->action_degas Yes check_temp 4. Evaluate Reaction Temperature sol_low_temp Temp Too Low? check_temp->sol_low_temp No action_temp Action: Switch to higher-boiling solvent (e.g., Dioxane, Toluene) to increase temperature. check_temp->action_temp Yes sol_insoluble->check_water sol_water->check_degassing sol_homocoupling->check_temp end_node Optimized Reaction sol_low_temp->end_node Other issues (ligand, base) action_solvent->end_node action_anhydrous->end_node action_degas->end_node action_temp->end_node

Caption: A decision tree for troubleshooting solvent selection in pyrazole Suzuki reactions.

Frequently Asked Questions (FAQs)

Q: What are the most commonly used solvents for Suzuki couplings involving pyrazoles? A: Aprotic solvents are generally favored. Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[1] For substrates with poor solubility, N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) can be effective.[2][4]

Q: Is water always detrimental? When should I use an aqueous co-solvent? A: Not always. In many cases, a mixture of an organic solvent and water (e.g., Dioxane/H₂O, EtOH/H₂O) can be beneficial.[3][4] Water can help dissolve inorganic bases like K₂CO₃ or K₃PO₄ and facilitate the transmetalation step. However, the amount of water must be carefully controlled to avoid side reactions like protodeboronation.[1][3] Microwave-assisted Suzuki reactions have shown high efficiency in aqueous solvent systems like EtOH/H₂O.[4][7]

Q: My pyrazole has an unprotected N-H group. Does this affect my solvent choice? A: Yes. The acidic N-H group on pyrazoles can interact with the palladium catalyst, potentially inhibiting the reaction.[3] Standard protocols may fail for these substrates. While solvent choice is one factor, success with unprotected pyrazoles often requires a specific combination of a suitable precatalyst, ligand (e.g., XPhos), and base (e.g., K₃PO₄) in a solvent system like dioxane/water.[3]

Q: Are "green" solvents a viable option for pyrazole Suzuki reactions? A: Yes, research is ongoing to replace traditional solvents with more environmentally benign alternatives. Propylene carbonate has been shown to be an effective solvent for Suzuki-Miyaura reactions.[8] Additionally, aqueous ethanol systems are considered greener alternatives and have been used successfully, particularly in microwave-assisted reactions.[4][7]

Data on Solvent Effects

The choice of solvent can significantly impact reaction yield. The following tables summarize results from solvent screening studies for Suzuki reactions.

Table 1: Optimization of Solvent for Microwave-Assisted Suzuki Coupling [4]

Reaction: 4'-bromoacetophenone with phenylboronic acid using a pyridine-pyrazole/Pd(II) catalyst.

EntrySolvent System (1:1)BaseYield (%)
1EtOH/H₂OKOH98
2MeCN/H₂OKOH90
3DMF/H₂OKOH85
4DMAc/H₂OKOH82

As determined by HPLC analysis. The data indicates that for this specific microwave-assisted reaction, aqueous ethanol provided the best results, possibly due to better reagent solubility and easier reduction of Pd(II) to the active Pd(0) species.[4]

Table 2: Solvent Effects on a Model Suzuki Cross-Coupling Reaction [9]

Reaction: 4-bromotoluene with phenylboronic acid using a pyrazole-based ligand.

EntrySolventBaseYield (%)
1MethanolKOH66
2DioxaneK₃PO₄91
3TolueneK₃PO₄88
4THFK₃PO₄75
5AcetonitrileK₃PO₄55

Yields determined after purification. This screening highlights that for this thermal reaction, dioxane in combination with K₃PO₄ was the optimal system.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling in Aqueous Ethanol [4]

This protocol is based on the optimization study for the reaction between 4'-bromoacetophenone and phenylboronic acid.

  • Reactant Preparation: In a 10 mL sealed microwave vessel, combine 4'-bromoacetophenone (1 mmol, 1 equiv.), phenylboronic acid (1.3 mmol, 1.3 equiv.), and potassium hydroxide (KOH) (2 mmol, 2 equiv.).

  • Catalyst and Solvent Addition: Add the pyridine-pyrazole/Pd(II) complex catalyst (0.1 mol%). Add 2 mL of a 1:1 (v/v) mixture of ethanol (EtOH) and water (H₂O).

  • Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture with a power of 60 W, ramping the temperature from 25 °C to 120 °C, and hold at 120 °C for 2 minutes.

  • Work-up and Analysis: After cooling, extract the product with dichloromethane. The yield can be determined by HPLC analysis or purified via column chromatography.

Protocol 2: Suzuki Coupling of an Unprotected Halopyrazole [3]

This general procedure is adapted for the coupling of unprotected bromopyrazoles with arylboronic acids.

  • Inert Atmosphere: In an oven-dried vial under an argon or nitrogen atmosphere, add the bromopyrazole (1.0 mmol, 1 equiv.), the arylboronic acid (2.0 mmol, 2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., an XPhos-derived precatalyst, 2.5–3.5 mol%).

  • Solvent Addition: Add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed water.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C in a preheated oil bath for 15–20 hours, stirring vigorously.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Managing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, particularly when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, regioisomers are structural isomers that differ in the substitution pattern on the pyrazole ring.[1] The reaction can yield two different regioisomers because the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons of the dicarbonyl compound.[2][3]

Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For therapeutic and materials science applications, isolating a single, desired regioisomer in high purity is often essential.[2]

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several key factors:[1][4]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less crowded carbonyl group.[1][2]

  • Electronic Effects: The electronic nature of the substituents on both reactants plays a crucial role. Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for nucleophilic attack.[1][2] Conversely, the nucleophilicity of the two nitrogen atoms in a substituted hydrazine is influenced by its substituent.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[2][5] Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Notably, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[6] Protic solvents can enhance the electrophilicity of a carbonyl carbon through hydrogen bonding, influencing the reaction outcome.[7]

  • Temperature: The reaction temperature can also be a critical factor in determining the final ratio of regioisomers.[5]

Troubleshooting Guides

Problem 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?

Solution:

If you are observing the formation of a regioisomeric mixture, consider the following strategies to enhance the selectivity of your pyrazole synthesis:

  • Solvent Modification: This is often the most effective and straightforward approach. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[6] For instance, reactions that yield a nearly 1:1 mixture of isomers in ethanol can produce a single isomer almost exclusively in HFIP.

  • pH Adjustment: The pH of the reaction can influence which nitrogen atom of the substituted hydrazine initiates the attack. Under acidic conditions, the more basic nitrogen is protonated and less nucleophilic, which can favor the formation of one regioisomer.[1] Conversely, basic conditions might favor the other isomer.[5] Experimenting with the addition of a mild acid or base could alter the regioisomeric ratio.

  • Temperature Control: Optimizing the reaction temperature can also influence selectivity. It is advisable to screen a range of temperatures to determine the optimal conditions for the formation of your desired isomer.[5]

  • Re-evaluate Starting Materials: The steric and electronic properties of your 1,3-dicarbonyl and hydrazine substituents are fundamental to directing the regioselectivity. If possible, modifying these substituents can provide a strong bias for the formation of a single isomer. For example, a bulky group on one side of the dicarbonyl will favor attack at the less hindered carbonyl.[2]

The following DOT script visualizes a decision-making workflow for troubleshooting poor regioselectivity.

G Troubleshooting Poor Regioselectivity start Start: Poor Regioselectivity Observed solvent Modify Solvent System (e.g., Ethanol to TFE/HFIP) start->solvent ph Adjust Reaction pH (Acidic vs. Basic Conditions) solvent->ph If selectivity is still low temp Optimize Reaction Temperature ph->temp If selectivity is still low reagents Re-evaluate Starting Materials (Steric/Electronic Effects) temp->reagents If selectivity is still low check Isomer Ratio > 95:5? reagents->check success Success: Desired Regioisomer Obtained check->success Yes failure Consider Alternative Synthetic Strategy check->failure No

Caption: A flowchart for troubleshooting and improving regioselectivity in pyrazole synthesis.

Problem 2: I need to synthesize a specific 1,3,5-trisubstituted pyrazole with high purity, but the standard Knorr condensation is not sufficiently regioselective. What are some alternative synthetic strategies?

Solution:

When the conventional Knorr condensation of 1,3-diketones does not provide the desired regioselectivity, several alternative and highly regioselective methods can be employed:

  • Using β-Enaminones: These compounds are excellent surrogates for 1,3-dicarbonyls. Their reaction with hydrazines is generally highly regioselective because the less electrophilic enamine carbon directs the initial attack of the hydrazine to the more reactive carbonyl carbon.[8]

  • Using Acetylenic (α,β-ethynyl) Ketones: The reaction of acetylenic ketones with hydrazines is known to be highly regioselective, often affording a single pyrazole isomer in excellent yields.[8][9] This method provides more rigorous control over the regiochemical outcome compared to using 1,3-dicarbonyls.[8]

  • 1,3-Dipolar Cycloaddition: This is another powerful and highly regioselective method for pyrazole synthesis. A common approach involves the reaction of a diazo compound with an alkyne.[10]

The following diagram illustrates the general reaction pathway for the Knorr pyrazole synthesis, highlighting the formation of two possible regioisomers.

G Knorr Pyrazole Synthesis Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl intermediateA Hydrazone Intermediate A dicarbonyl->intermediateA Attack at C1 intermediateB Hydrazone Intermediate B dicarbonyl->intermediateB Attack at C2 hydrazine Substituted Hydrazine hydrazine->intermediateA hydrazine->intermediateB regioisomerA Regioisomer A intermediateA->regioisomerA Cyclization & Dehydration regioisomerB Regioisomer B intermediateB->regioisomerB Cyclization & Dehydration

Caption: Competing pathways in the Knorr synthesis leading to two regioisomers.

Data Presentation

The following tables summarize quantitative data on the regioselectivity of pyrazole synthesis under various conditions.

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis from a Fluorinated 1,3-Diketone and Methylhydrazine

1,3-Diketone SubstrateSolventRegioisomer Ratio (A:B)Reference
Fluorinated DiketoneEthanol (reflux)Low Selectivity
Fluorinated Diketone2,2,2-Trifluoroethanol (TFE)Dramatically Increased Selectivity[8]
Fluorinated Diketone1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatically Increased Selectivity (>99:1)[8]

Regioisomer A corresponds to the pyrazole with the N-methyl group adjacent to the less substituted carbon of the original diketone.

Table 2: Regioselectivity in the Reaction of Various 1,3-Diketones with Hydrazines

1,3-DiketoneHydrazineSolventRegioisomer Ratio (A:B)Reference
Ethyl 2,4-dioxopentanoateMethylhydrazineEthanol (reflux)2:1
4,4,4-trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanol (ambient temp.)~1:1 (equimolar)[8][9]
4,4,4-trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-dimethylacetamide (DMAc) + Acid98:2[8][9]

Experimental Protocols

General Protocol for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines with enhanced regioselectivity.[1]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in the chosen fluorinated alcohol (TFE or HFIP).

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired pyrazole regioisomer.

Analytical Characterization:

The structure and purity of the synthesized pyrazole, including the determination of the regioisomeric ratio, should be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11] 2D NMR techniques like NOESY can be particularly useful for unambiguously determining the regiochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify the ratio of regioisomers in the crude product and the purified material.

The following diagram illustrates a typical experimental workflow for regioselective pyrazole synthesis.

G Experimental Workflow for Regioselective Pyrazole Synthesis start Start dissolve Dissolve 1,3-Diketone in Fluorinated Alcohol start->dissolve add_hydrazine Add Substituted Hydrazine dissolve->add_hydrazine reflux Heat to Reflux and Monitor by TLC add_hydrazine->reflux workup Cool and Concentrate reflux->workup purify Purify Product (Chromatography/Recrystallization) workup->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize end End characterize->end

Caption: A step-by-step workflow for a typical regioselective pyrazole synthesis experiment.

References

Technical Support Center: Overcoming Solubility Challenges with 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 4-bromo-5-methyl-1H-pyrazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my aqueous buffer. What should I do?

A1: This is a common issue as the free base form of this compound has low aqueous solubility. The recommended first step is to prepare the hydrobromide salt, which is soluble in water.[1] Alternatively, you can try preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Be mindful of the final DMSO concentration, as it can affect your experiment.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my assay buffer. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded upon transfer to a less favorable solvent. To mitigate this, you can:

  • Lower the final concentration: Your target concentration may be too high for the aqueous buffer.

  • Optimize the dilution method: Add the DMSO stock to the buffer in a stepwise manner with vigorous vortexing to ensure rapid mixing.

  • Use co-solvents: Including a small percentage of a co-solvent like ethanol or PEG 400 in your final buffer can improve solubility.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5% and not exceeding 1%.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming can be a useful technique to aid dissolution, particularly when preparing stock solutions. However, it is crucial to ensure the compound is stable at the temperature used. For assay solutions, it's important to consider the thermal stability of all components, including proteins or cells.

Q5: Are there alternative strategies to improve the solubility of this compound for in vivo studies?

A5: Yes, for in vivo applications, formulation strategies are often necessary for poorly soluble compounds. These can include the use of co-solvents (e.g., a mixture of DMSO, PEG400, and Tween-80), cyclodextrins to form inclusion complexes, or particle size reduction techniques like micronization to increase the surface area for dissolution.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock

Logical Workflow for Troubleshooting:

A Precipitation Observed B Reduce Final Concentration A->B Is concentration too high? C Optimize Dilution Protocol (Stepwise addition, vortexing) A->C Is dilution too rapid? G Problem Persists A->G None of the above work B->C F Problem Resolved B->F D Use Co-solvents (e.g., Ethanol, PEG 400) C->D C->F E Prepare Salt Form (Hydrobromide) D->E D->F E->F

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent Results in Biological Assays

Logical Workflow for Troubleshooting:

A Inconsistent Assay Results B Verify Compound Solubility in Assay Buffer A->B Is the compound fully dissolved? C Check for Compound Degradation A->C Is the compound stable? D Ensure Accurate Pipetting of Stock Solution A->D Is the concentration accurate? G Inconsistency Remains A->G All factors checked B->C F Results Stabilized B->F C->D C->F E Re-evaluate Assay Protocol D->E D->F E->F

Caption: Troubleshooting workflow for inconsistent assay results.

Data Presentation

Estimated Solubility of this compound (Free Base)

Disclaimer: The following data are estimations based on the solubility of structurally similar pyrazole derivatives and should be confirmed experimentally.

SolventEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 50
Methanol5 - 10
Ethanol2 - 5
Isopropanol< 1
Acetonitrile1 - 2
Water< 0.1
Solubility of this compound Forms
Compound FormSolventSolubility
Free BaseWaterPoorly Soluble
Hydrobromide SaltWaterSoluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrobromide

Objective: To convert the poorly water-soluble free base into a water-soluble hydrobromide salt.

Materials:

  • This compound (free base)

  • Hydrobromic acid (HBr), 48% in water

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Methodology:

  • Dissolve the this compound free base in a minimal amount of ethanol in a round-bottom flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add one equivalent of 48% hydrobromic acid dropwise to the cooled solution.

  • Continue stirring in the ice bath for 30-60 minutes. A precipitate should form.

  • If precipitation is slow to initiate, add diethyl ether as an anti-solvent until a precipitate is observed.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold diethyl ether.

  • Dry the resulting hydrobromide salt under vacuum.

Protocol 2: Kinetic Solubility Assay (96-Well Plate Method)

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.[2]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom plate

  • 96-well filter plate (0.45 µm)

  • 96-well UV-transparent collection plate

  • Multichannel pipette

  • Plate shaker

  • UV-Vis plate reader

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In the 96-well clear-bottom plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Transfer 2 µL of each DMSO concentration to the corresponding wells of the filter plate.

  • Add 98 µL of PBS (pH 7.4) to each well of the filter plate. This results in a 1:50 dilution and a final DMSO concentration of 2%.

  • Seal the plate and shake it on a plate shaker for 1-2 hours at room temperature.

  • Place the filter plate on top of the UV-transparent collection plate and centrifuge to filter the solutions.

  • Measure the UV absorbance of the filtrate in the collection plate at the compound's λmax.

  • Calculate the concentration of the dissolved compound in each well using a pre-established calibration curve. The highest concentration at which the compound remains in solution is the kinetic solubility.

Signaling Pathway and Experimental Workflow

Many pyrazole derivatives are known to be inhibitors of protein kinases. The following diagram illustrates a general experimental workflow for screening this compound as a potential Cyclin-Dependent Kinase (CDK) inhibitor.

cluster_prep Compound Preparation cluster_assay Kinase Inhibition Assay cluster_analysis Data Analysis A Weigh Compound B Dissolve in 100% DMSO (e.g., 10 mM Stock) A->B C Prepare Serial Dilutions in DMSO B->C D Add Diluted Compound to Assay Plate C->D E Add Kinase (e.g., CDK2/Cyclin A) and Substrate (e.g., Histone H1) D->E F Add ATP to Initiate Reaction E->F G Incubate F->G H Stop Reaction & Measure Activity (e.g., ADP-Glo Assay) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for CDK inhibitor screening.

References

alternative synthetic routes to avoid hazardous reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for greener and safer chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in replacing hazardous reagents and implementing alternative synthetic technologies.

General Principles & Decision Making

This section provides a framework for thinking about and evaluating greener synthetic routes.

Frequently Asked Questions (FAQs)

Q: Where do I start when trying to make my synthesis greener?

A: The first step is to identify the primary hazards and inefficiencies in your current protocol. This can be guided by the 12 Principles of Green Chemistry, which advocate for waste prevention, atom economy, and the use of safer substances.[1] Start by analyzing your process for toxic reagents, hazardous solvents, large volumes of waste, and high energy consumption.[1][2] Once identified, you can explore alternatives for that specific component. For example, if a solvent is the main issue, consult a solvent selection guide. If a reagent is too hazardous, research known safer surrogates.

Q: How do I evaluate if my new synthetic route is actually "greener"?

A: Evaluating "greenness" can be done quantitatively using various green chemistry metrics.[3] These metrics help you compare different synthetic routes based on factors like waste generation, resource efficiency, and mass efficiency.[4][5] The most common metrics are Atom Economy (AE), Reaction Mass Efficiency (RME), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor).[3][4] A "greener" route will typically have a higher Atom Economy and Reaction Mass Efficiency, and a lower E-Factor and Process Mass Intensity.[5]

Workflow for Selecting a Safer Synthetic Route

cluster_start 1. Analysis cluster_reagent 2. Reagent-Based Strategy cluster_process 3. Process-Based Strategy cluster_eval 4. Evaluation start Identify Hazard in Current Synthesis reagent_node Is the Reagent the primary hazard? start->reagent_node substitute Identify Safer Substitutes/Surrogates reagent_node->substitute Yes process_node Is the Process Condition the primary hazard? (e.g., exotherm, pressure) reagent_node->process_node No biocatalysis Consider Biocatalysis (Enzymatic Route) substitute->biocatalysis optimize Optimize New Conditions biocatalysis->optimize flow_chem Implement Flow Chemistry process_node->flow_chem Yes green_solvent Switch to Greener Solvents / Conditions process_node->green_solvent Partially flow_chem->optimize green_solvent->optimize evaluate Evaluate with Green Metrics (PMI, E-Factor, etc.) optimize->evaluate

Caption: A decision-making workflow for choosing a safer chemical synthesis strategy.

Data Presentation: Key Green Chemistry Metrics

The following table summarizes common metrics used to assess the environmental impact of a chemical process.[3][4]

MetricFormulaIdeal ValueSignificance
Atom Economy (AE) (MW of product / Σ MW of reactants) x 100%100%Measures the efficiency of how reactant atoms are converted to the desired product.
E-Factor Total Waste (kg) / Product (kg)0A simple metric that quantifies the amount of waste generated per unit of product.
Process Mass Intensity (PMI) Total Mass Input (kg) / Product (kg)1A holistic metric that includes reactants, solvents, and process aids to measure total mass efficiency.[5]
Reaction Mass Efficiency (RME) Mass of Product (g) / Σ Mass of Reactants (g)100%A comprehensive metric that considers yield, atom economy, and stoichiometry.[3]

Troubleshooting Specific Hazardous Reagents

This section addresses common issues when substituting notoriously hazardous reagents.

Phosgene (COCl₂) Alternatives

FAQ: What are safer, handleable alternatives to phosgene gas?

A: Due to its extreme toxicity and gaseous state, phosgene is often replaced with liquid or solid "phosgene equivalents".[6] The most common substitutes are diphosgene (trichloromethyl chloroformate), a liquid, and triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid.[6][7][8] These compounds are easier and safer to handle, transport, and store, though they still decompose to phosgene and should be handled with extreme care.[8] For certain applications, other reagents like carbonyldiimidazole (CDI) can also be used.[7]

Data Presentation: Comparison of Phosgene and its Common Surrogates

ReagentFormulaPhysical State (RT)Boiling Point (°C)Key Hazard
Phosgene COCl₂Gas8Extremely toxic gas.[8]
Diphosgene ClCOOCCl₃Liquid128Corrosive liquid, decomposes to phosgene.[6]
Triphosgene (Cl₃CO)₂COSolid203-206 (decomposes)Solid, but decomposes to phosgene with heat or nucleophiles.[8]

Troubleshooting Guide

Q: My reaction with triphosgene is much slower than with phosgene. What can I do?

A: This is a common issue. Phosgene is significantly more reactive than its substitutes like triphosgene.[6] To compensate for the lower reactivity, you may need to adjust the reaction conditions. Consider the following:

  • Increase Temperature: Carefully increasing the reaction temperature can accelerate the decomposition of triphosgene into the more reactive phosgene in situ.

  • Add a Catalyst: Nucleophilic catalysts (e.g., pyridine, 4-DMAP) can facilitate the reaction with phosgene surrogates.

  • Change Solvent: Ensure your solvent is appropriate for the reaction temperature and reagent stability.

Diazomethane (CH₂N₂) Alternatives

FAQ: Diazomethane is highly explosive and toxic. What are the common alternatives?

A: (Trimethylsilyl)diazomethane (TMS-diazomethane) is a widely used, commercially available substitute that is generally considered less explosive than diazomethane.[9] It is effective for methylating carboxylic acids and other functional groups.[9] However, it remains highly toxic and must be handled with extreme care.[9][10] Another alternative for esterifications is using imidazotetrazines like temozolomide (TMZ), which are non-explosive, non-toxic solids that can generate the required diazonium species in situ.[11]

Troubleshooting Guide

Q: I'm using TMS-diazomethane for phenol derivatization, but the yield is low. How can I improve it?

A: While effective, TMS-diazomethane can be less reactive than diazomethane, and optimization is often required.

  • Increase Reaction Time: Studies have shown that extending the reaction time (e.g., up to 100 minutes) can lead to derivatization yields equal to or higher than those achieved with diazomethane.[12]

  • Add a Co-base: The presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can facilitate the reaction.[12]

  • Check Substrate Properties: Steric hindrance and the electronic properties of your specific phenol can affect reactivity. More sterically hindered or electron-poor phenols may require more forcing conditions.[12]

Heavy Metal Catalyst Alternatives

FAQ: Are there alternatives to palladium for cross-coupling reactions?

A: Yes, there is significant research into replacing precious and toxic heavy metals like palladium.[13] Alternatives fall into several categories:

  • Earth-Abundant Metals: Catalysts based on more abundant and less toxic metals like nickel, copper, iron, and cobalt are being developed for many cross-coupling reactions.[14][15]

  • Heterogeneous Catalysts: Using supported metal catalysts can simplify purification, reduce metal leaching into the product, and allow for catalyst recycling.[16]

  • Metal-Free Couplings: For certain transformations, organocatalysts or radical-mediated C-C couplings are emerging as viable metal-free alternatives.[13][17]

Troubleshooting Guide

Q: My nickel-catalyzed cross-coupling gives a lower yield than the palladium-catalyzed version. What are some common issues?

A: First-row transition metals like nickel often have different reactivity profiles than palladium and may require different conditions.[15]

  • Ligand Choice: The ligand is critical. Ensure you are using a ligand specifically optimized for nickel catalysis, as those developed for palladium may not be effective.

  • Harsher Conditions: Nickel-based systems sometimes require higher catalyst loadings and harsher reaction conditions (e.g., higher temperatures) compared to their palladium counterparts.[15]

  • Oxygen Sensitivity: Many nickel catalysts are more sensitive to air and moisture. Ensure your reaction is set up under strictly inert conditions.

Implementing Alternative Technologies

This section provides guidance on adopting key technologies that enable safer synthesis.

Flow Chemistry

FAQ: How does flow chemistry improve safety for hazardous reactions?

A: Flow chemistry involves performing reactions in a continuous stream through a tube or pipe rather than in a large vessel (batch processing).[18][19] This approach significantly enhances safety for several reasons:

  • Small Reaction Volume: Only a small amount of material is reacting at any given moment, minimizing the risk associated with highly exothermic or explosive reactions.[20]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heating and cooling, preventing thermal runaways.[19][21]

  • In Situ Generation: Unstable or hazardous intermediates can be generated and consumed immediately in the flow stream, avoiding their accumulation and isolation.[22]

Batch vs. Flow Chemistry Workflow

cluster_batch Traditional Batch Process cluster_flow Continuous Flow Process b_start Reagents A + B (Large Volume) b_react Large Reactor (Poor Heat Transfer, Safety Hazard) b_start->b_react b_end Product (Workup Required) b_react->b_end f_a Reagent A (Pump) f_mix Mixer f_a->f_mix f_b Reagent B (Pump) f_b->f_mix f_react Heated/Cooled Reactor Coil (Small Volume, High Control) f_mix->f_react f_end Product Stream (Continuous) f_react->f_end

Caption: Simplified comparison of a traditional batch process versus a continuous flow setup.

Troubleshooting Guide

Q: I'm transitioning a batch reaction to flow, but I'm observing poor conversion. What should I check?

A: Direct translation of batch conditions to a flow reactor often fails. Consider these factors:

  • Mixing Efficiency: In batch, mixing is mechanical. In flow, it's often diffusion-limited.[19] Ensure your flow rate is optimal for mixing; sometimes, a static mixer is needed in the flow path.

  • Residence Time: This is the equivalent of reaction time in batch. If conversion is low, you may need to either decrease the flow rate or use a longer reactor coil to increase the time reactants spend in the heated/cooled zone.

  • Solvent and Solubility: Solids can clog the narrow channels of a flow reactor.[22] Ensure all reagents and intermediates are fully soluble in the reaction solvent under the operating conditions. You may need to switch to a different solvent.

Experimental Protocols: General Methodology for a Simple Flow Reaction

  • Preparation: Prepare separate stock solutions of each reactant in a suitable solvent, ensuring complete solubility.

  • System Setup: Connect two syringe pumps, each with a syringe containing one of the reactant solutions, to a T-mixer. Connect the output of the mixer to the inlet of the reactor coil (e.g., PFA or stainless steel tubing). Submerge the reactor coil in a temperature-controlled bath (oil, water, or cryo-bath).

  • Execution: Begin pumping the solvent through the system to prime it and remove air. Once the system is stable, switch to pumping the reactant solutions at a calculated flow rate to achieve the desired residence time.

  • Collection & Analysis: Collect the output from the reactor after it has reached a steady state (typically after 3-5 reactor volumes have passed). Analyze the collected fractions by a suitable method (e.g., LC-MS, GC-MS, NMR) to determine conversion and yield.

Biocatalysis

FAQ: When should I consider using an enzyme (biocatalyst) for my reaction?

A: Biocatalysis is an excellent choice when high selectivity is required. Enzymes often provide unparalleled chemo-, regio-, and stereoselectivity, which can eliminate the need for protecting groups and simplify purification.[23][24] Consider biocatalysis for reactions like asymmetric ketone reductions, transaminations, and hydrolyses, especially when producing chiral compounds for pharmaceuticals.[2][24]

Troubleshooting Guide

Q: My enzymatic reaction has low activity or has stopped completely. What are the potential causes?

A: Enzymes are sensitive to their environment, and their activity can be affected by several factors.[23]

  • pH and Temperature: Ensure the reaction pH and temperature are within the optimal range for the specific enzyme you are using. Deviations can cause the enzyme to denature and lose activity.

  • Substrate/Product Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme's activity.[23] Try running the reaction at a lower substrate concentration or removing the product as it forms.

  • Cofactor Limitation: Many enzymes require cofactors (e.g., NAD(P)H for reductases). Ensure the cofactor is present and that a regeneration system is in place if needed.

  • Enzyme Stability: The enzyme may not be stable under your reaction conditions (e.g., in the presence of an organic co-solvent). Consider immobilizing the enzyme on a solid support to improve its stability.

Experimental Protocols: General Methodology for Screening a Biocatalytic Reaction

  • Enzyme Selection: Obtain a panel of enzymes known to catalyze your desired transformation (e.g., a kit of ketoreductases). These can often be acquired from commercial suppliers.[25]

  • Reaction Setup: In parallel vials or a microtiter plate, set up small-scale reactions. Each reaction should contain a buffer at the optimal pH, the substrate, the necessary cofactor, and one of the enzymes from the panel. Include a control reaction with no enzyme.

  • Incubation: Incubate the reactions at the enzyme's optimal temperature with gentle shaking for a set period (e.g., 24 hours).

  • Workup and Analysis: Quench the reactions by adding a water-immiscible organic solvent (e.g., ethyl acetate) and a drying agent. Vortex and then centrifuge to separate the layers.

  • Evaluation: Analyze the organic layer by a chiral analytical method (e.g., chiral GC or HPLC) to determine the conversion rate and the enantiomeric excess (e.e.) of the product for each enzyme, identifying the best-performing biocatalyst.

Greener Solvents

FAQ: What are some common 'green' replacements for hazardous solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A: Solvent selection guides from pharmaceutical companies and academic consortia provide data-backed recommendations.[26]

  • For Dichloromethane (DCM): 2-Methyltetrahydrofuran (2-MeTHF) is often a suitable replacement, especially for biphasic reactions, as it has limited miscibility with water.[27]

  • For Tetrahydrofuran (THF): 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are excellent alternatives for organometallic reactions.[27] They are derived from renewable resources, have higher boiling points, and are less prone to forming explosive peroxides.[27] Water, ionic liquids, and supercritical fluids are also considered green alternatives in many contexts.[28][29]

Data Presentation: Comparison of Common Solvents and Their Greener Alternatives

Hazardous SolventGreener AlternativeBoiling Point (°C)Key Advantage of Alternative
Dichloromethane 2-Methyltetrahydrofuran (2-MeTHF)80Derived from renewables, easy separation from water.[27]
Tetrahydrofuran (THF) Cyclopentyl methyl ether (CPME)106Resists peroxide formation, higher boiling point.[27]
Benzene/Toluene Anisole / 2-MeTHF154 / 80Lower toxicity, derived from renewables (2-MeTHF).
Hexane Heptane / 2-MeTHF98 / 80Less neurotoxic than hexane.

Troubleshooting Guide

Q: I switched to 2-MeTHF from THF, but my Grignard reagent is less soluble. What can I do?

A: This is a known difference in solvent properties. While 2-MeTHF is a good general substitute, chloro-Grignard reagents, in particular, tend to be less soluble compared to in THF.[27]

  • Change the Grignard: If possible, switch to the bromo- or iodo- version of your organometallic, as these tend to be more soluble in 2-MeTHF.[27]

  • Use a Co-solvent: Adding a small amount of a co-solvent might improve solubility, but this can complicate solvent recovery and recycling.

  • Slight Temperature Increase: Carefully increasing the temperature may improve solubility, but this must be balanced with the stability of your Grignard reagent.

The 12 Principles of Green Chemistry

center Green Chemistry p1 1. Prevention center->p1 p2 2. Atom Economy center->p2 p3 3. Less Hazardous Syntheses center->p3 p4 4. Designing Safer Chemicals center->p4 p5 5. Safer Solvents & Auxiliaries center->p5 p6 6. Design for Energy Efficiency center->p6 p7 7. Use of Renewable Feedstocks center->p7 p8 8. Reduce Derivatives center->p8 p9 9. Catalysis center->p9 p10 10. Design for Degradation center->p10 p11 11. Real-time Analysis for Pollution Prevention center->p11 p12 12. Inherently Safer Chemistry for Accident Prevention center->p12

Caption: A diagram illustrating the 12 core principles of Green Chemistry.

References

Validation & Comparative

Comparative 1H NMR Analysis of 4-bromo-5-methyl-1H-pyrazol-3-amine and a Key Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison for researchers in drug discovery and organic synthesis.

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-bromo-5-methyl-1H-pyrazol-3-amine, a valuable building block in medicinal chemistry. For comparative purposes, the ¹H NMR data for its structural analog, 3-amino-5-methylpyrazole, is also presented. This guide is intended to aid researchers, scientists, and drug development professionals in the identification and characterization of these and related pyrazole derivatives.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and 3-amino-5-methylpyrazole. The data is presented to highlight the influence of the bromine substituent on the chemical shifts of the pyrazole ring protons and its substituents.

CompoundSolventChemical Shift (δ) ppmSplitting PatternIntegrationAssignment
This compoundDMSO-d₆~11.5 (broad)s (broad)1HNH (pyrazole)
~5.5 (broad)s (broad)2HNH₂
2.15s3HCH₃
Alternative: 3-amino-5-methylpyrazoleCDCl₃~8.5 (broad)s (broad)1HNH (pyrazole)
5.42s1HCH (pyrazole)
~3.7 (broad)s (broad)2HNH₂
2.21s3HCH₃

Note: The chemical shifts for the NH and NH₂ protons are approximate and can vary with concentration and temperature due to hydrogen bonding and exchange. The data for this compound is based on typical values for similar structures, as publicly available, specific experimental spectra are limited.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H NMR spectra for small organic molecules like the pyrazole derivatives discussed.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity and resolution.

3. Data Acquisition:

  • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

  • Key acquisition parameters include:

    • Pulse width: Typically a 90° pulse.

    • Spectral width: Sufficient to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • Acquisition time: Typically 2-4 seconds.

    • Relaxation delay: 1-5 seconds, to allow for full relaxation of the protons between scans.

    • Number of scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline is corrected to be flat.

  • The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • The peaks are integrated to determine the relative number of protons.

  • The chemical shifts (δ) and coupling constants (J) are determined.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of a small organic molecule.

G ¹H NMR Analysis Workflow A Sample Preparation (Dissolution, Filtration) B NMR Spectrometer Setup (Locking, Shimming) A->B C Data Acquisition (Pulsing, FID) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Analysis (Chemical Shift, Splitting, Integration) D->E F Structure Elucidation/ Confirmation E->F

Caption: Logical workflow for ¹H NMR analysis.

A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Pyrazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization of the pyrazole ring, particularly through the formation of carbon-carbon and carbon-nitrogen bonds via cross-coupling reactions, is a critical strategy in drug discovery and development. The choice of the halogen on the pyrazole substrate is a key consideration, directly impacting reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of bromo- and chloro-pyrazoles in several common palladium-catalyzed cross-coupling reactions.

Reactivity Overview

The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition of a palladium(0) catalyst to the C-X bond, which is often the rate-determining step, follows the reverse order: C-I > C-Br > C-Cl.[1] This general trend dictates that bromopyrazoles are typically more reactive than their chloro-pyrazole counterparts.

While bromopyrazoles offer a good balance of reactivity and stability, chloropyrazoles are often more cost-effective and readily available starting materials. However, the stronger C-Cl bond necessitates the use of more specialized and highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands, to achieve comparable yields to bromopyrazoles.[1]

Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions

The following tables summarize the comparative performance of bromo- and chloro-pyrazoles in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Yields are representative and can vary based on specific coupling partners, catalyst systems, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling

HalogenTypical Catalyst SystemRelative ReactivityGeneral Yield RangeNotes
BromoXPhos Pd G2, K₃PO₄High80-93%Generally provides a good balance of reactivity and stability.[1]
ChloroPd(OAc)₂, SPhos, K₃PO₄Moderate60-95%Requires highly active catalyst systems with bulky, electron-rich ligands.[1]

In some cases, bromo and chloro derivatives have shown superiority to iodopyrazoles in Suzuki-Miyaura reactions due to a reduced tendency for dehalogenation side reactions.[2][3][4]

Table 2: Sonogashira Coupling

HalogenTypical Catalyst SystemRelative ReactivityGeneral Yield RangeNotes
BromoPd(PPh₃)₄, CuI, Et₃NModerate50-80%Less reactive than iodo-pyrazoles and may require higher temperatures.[1]
ChloroPd₂(dba)₃, XPhos, CuI, Cs₂CO₃Low30-60%Generally challenging and requires specialized, highly active catalysts.[1]

Table 3: Buchwald-Hartwig Amination

HalogenTypical Catalyst SystemRelative ReactivityGeneral Yield RangeNotes
BromoPd(dba)₂/tBuDavePhosHigh60-90%The most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens.[1][5][6]
ChloroPd(dba)₂/tBuDavePhosModerateModerateShows moderate reactivity, less than the bromo derivative.[1][5]

Mandatory Visualization

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactivity Reactivity Determining Step Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X (Halo-pyrazole) PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M (Coupling Partner) PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' (Product) Oxidative Addition Oxidative Addition is often the rate-determining step. The C-X bond strength dictates the ease of this step: C-Br < C-Cl Therefore, reactivity is: Bromo-pyrazole > Chloro-pyrazole

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start reagents Combine Halo-pyrazole, Coupling Partner, Catalyst, Ligand, and Base in Solvent start->reagents reaction Heat Reaction Mixture under Inert Atmosphere reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

References

A Comparative Guide to HPLC Methods for Purity Assessment of 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-bromo-5-methyl-1H-pyrazol-3-amine, a key intermediate in pharmaceutical synthesis. While specific validated methods for this compound are not widely published, this document outlines effective starting methodologies based on the analysis of structurally similar pyrazole derivatives and general chromatographic principles. Additionally, alternative analytical techniques are discussed.

Recommended HPLC Methodologies

Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of polar heterocyclic compounds like pyrazole derivatives. A typical method can be established and optimized to ensure the separation of the main component from potential impurities.

Experimental Protocols:

A foundational RP-HPLC method for this compound can be developed using a C18 stationary phase with a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous component, often with an acid modifier to improve peak shape and resolution. For mass spectrometry (MS) compatible methods, volatile acids like formic acid are preferred over non-volatile acids such as phosphoric acid.[1]

Potential Impurities:

During the synthesis of pyrazole derivatives, several types of impurities can arise, including regioisomers, pyrazoline intermediates from incomplete cyclization or aromatization, and colored impurities from side reactions of the hydrazine starting material.[2] Halogenation steps can also lead to the formation of dehalogenated byproducts or isomers with the halogen in a different position.[3][4] An effective HPLC method must be able to resolve the active pharmaceutical ingredient from these potential impurities.

Comparison of HPLC Methods

The following table compares a proposed initial (non-optimized) HPLC method with a suggested optimized method for the purity analysis of this compound. The optimized method aims to provide better resolution, faster analysis time, and improved sensitivity.

ParameterMethod A: Initial (Non-Optimized)Method B: Optimized
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: AcetonitrileA: Water with 0.1% Formic AcidB: Acetonitrile/Methanol (80:20)
Gradient 10-90% B over 20 minutes15-85% B over 10 minutes
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 220 nmDiode Array Detector (DAD) at 210-400 nm
Temperature Ambient40 °C
Injection Volume 10 µL5 µL
Expected Outcome Broad peaks, longer run timeSharper peaks, better resolution, faster analysis

Alternative Analytical Techniques

While HPLC is the primary method for purity determination, other techniques can provide complementary information:

  • Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to conventional HPLC due to the use of smaller particle size columns (sub-2 µm).[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the analyte is volatile or can be derivatized to become volatile. It is particularly useful for identifying and quantifying volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities without the need for a reference standard for each impurity.[2]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): A powerful tool for the identification of unknown impurities by providing accurate mass measurements.[5]

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for HPLC method development and a typical experimental procedure for sample analysis.

HPLC_Method_Development cluster_0 Method Development cluster_1 Alternative Techniques Start Define Analytical Goal (Purity Assessment) Selectivity Select Column & Mobile Phase Start->Selectivity Initial Screening Optimization Optimize Gradient, Flow Rate, Temp. Selectivity->Optimization Fine-Tuning Validation Method Validation (Specificity, Linearity, Accuracy) Optimization->Validation Final Method UPLC UPLC Validation->UPLC Higher Resolution GCMS GC-MS Validation->GCMS Volatile Impurities NMR NMR Validation->NMR Structural Info LCHRMS LC-HRMS Validation->LCHRMS Impurity ID

HPLC Method Development and Alternative Techniques.

HPLC_Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Prep_Mobile_Phase Prepare Mobile Phase (Aqueous & Organic) System_Equilibration System Equilibration Prep_Mobile_Phase->System_Equilibration Prep_Sample Prepare Sample Solution (Dissolve in suitable solvent) Sample_Injection Inject Sample Prep_Sample->Sample_Injection System_Equilibration->Sample_Injection Data_Acquisition Data Acquisition (Chromatogram) Sample_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Purity_Calculation Calculate Purity (%) Peak_Integration->Purity_Calculation Report Generate Report Purity_Calculation->Report

Standard HPLC Experimental Workflow.

References

A Comparative Guide to the Biological Activity of 4-bromo-5-methyl-1H-pyrazol-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Biological Activities

Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The introduction of a halogen atom, such as bromine, at the 4-position of the pyrazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets.

Comparative Analysis of Antibacterial Activity

A study by Ahmad et al. (2021) provides valuable data on the antibacterial effects of a series of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides, which were synthesized from the parent compound, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide. This series offers a clear comparison of how substituting the bromine atom with various aryl groups impacts antibacterial potency against New Delhi metallo-β-lactamase-1 (NDM-1)-positive Acinetobacter baumannii, a challenging multidrug-resistant pathogen.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the parent bromo-compound and its aryl-substituted analogs.

Compound IDR Group (Substitution at 4-position)MIC (µg/mL)MBC (µg/mL)
5 -Br >512 >512
6a -Phenyl128256
6b -4-Methylphenyl64128
6c -4-Methoxyphenyl128256
6d -4-Chlorophenyl3264
6e -4-Fluorophenyl64128
6f -4-Bromophenyl3264
6g -4-Nitrophenyl1632
6h -3,4-Dimethoxyphenyl256512

Data sourced from Ahmad et al. (2021).

Structure-Activity Relationship (SAR) Insights

The data reveals a significant enhancement in antibacterial activity upon substitution of the bromine atom with various aryl groups via a Suzuki-Miyaura coupling reaction. The parent compound 5 (4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide) showed no significant activity (MIC >512 µg/mL).

  • Effect of Phenyl Substitution : Simple phenyl substitution (6a ) moderately improved activity.

  • Influence of Electron-Donating Groups : Analogs with electron-donating groups like methyl (6b ) and methoxy (6c ) showed enhanced potency compared to the unsubstituted phenyl analog.

  • Impact of Halogen Substitution on the Phenyl Ring : The introduction of halogens on the appended phenyl ring, particularly chlorine (6d ) and bromine (6f ), led to a significant increase in antibacterial activity.

  • Role of Electron-Withdrawing Groups : The most potent compound in the series was the 4-nitrophenyl analog (6g ), indicating that strong electron-withdrawing groups on the aryl substituent are highly favorable for activity against this bacterial strain.

  • Steric Hindrance : The presence of a bulky 3,4-dimethoxyphenyl group (6h ) resulted in a marked decrease in activity, suggesting that steric hindrance may play a role in the interaction with the biological target.

Experimental Protocols

The following methodologies are based on the study by Ahmad et al. (2021) for the synthesis and antibacterial evaluation of the compared analogs.

Synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides (6a-h)

A general procedure for the Suzuki-Miyaura cross-coupling reaction is outlined below:

  • Reactants : To a solution of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (0.526 mmol) in a 4:1 mixture of 1,4-dioxane and water, add the respective aryl boronic acid or pinacol ester (0.579 mmol).

  • Catalyst and Base : Add Pd(PPh₃)₄ (7 mol%) and K₃PO₄ (1.052 mmol) to the reaction mixture.

  • Reaction Conditions : Reflux the mixture for 20-30 hours under an inert atmosphere.

  • Work-up and Purification : After completion of the reaction (monitored by TLC), the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

G cluster_synthesis Synthesis Workflow Start 4-bromo-N-(5-methyl-1H- pyrazol-3-yl)benzamide Reaction Suzuki-Miyaura Coupling Reflux (20-30h) Start->Reaction Reacts with Reagents Aryl boronic acid/ester Pd(PPh3)4, K3PO4 1,4-dioxane/H2O Reagents->Reaction Added to Workup Extraction & Purification Reaction->Workup Followed by Product 4-aryl-N-(5-methyl-1H- pyrazol-3-yl)benzamide Workup->Product Yields

Synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides.

Antibacterial Activity Assay (MIC and MBC Determination)
  • Bacterial Strain : NDM-1-positive Acinetobacter baumannii.

  • Method : Broth microdilution method in Mueller-Hinton Broth (MHB).

  • Preparation : A stock solution of each compound is prepared in DMSO. Serial two-fold dilutions are made in 96-well microtiter plates.

  • Inoculation : Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation : The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination : To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto Mueller-Hinton Agar (MHA) plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

G cluster_mic MIC/MBC Determination Workflow Start Compound Stock Solution (in DMSO) Dilution Serial Dilution in 96-well plate with MHB Start->Dilution Inoculation Add Bacterial Suspension (~5x10^5 CFU/mL) Dilution->Inoculation Incubation1 Incubate at 37°C (18-24h) Inoculation->Incubation1 MIC Determine MIC (Lowest concentration with no visible growth) Incubation1->MIC Plating Sub-culture from clear wells onto MHA plates MIC->Plating Incubation2 Incubate at 37°C (24h) Plating->Incubation2 MBC Determine MBC (≥99.9% killing) Incubation2->MBC

Workflow for determining MIC and MBC values.

Broader Context and Future Directions

The significant increase in antibacterial activity when the 4-bromo substituent is replaced suggests that for this particular biological target, the bromine atom does not form a critical interaction and may serve primarily as a synthetic handle for further diversification. The SAR of the 4-aryl-substituted analogs highlights the importance of electronic and steric factors in modulating antibacterial potency.

While this guide focuses on antibacterial activity due to the availability of a direct comparative dataset, it is important to note that 4-bromo-5-methyl-1H-pyrazol-3-amine and its analogs are also being investigated as kinase inhibitors and for their cytotoxic effects against cancer cell lines. The halogen at the 4-position can potentially engage in halogen bonding with protein targets, a factor that is increasingly recognized in drug design.

Future research should aim to perform a direct comparative analysis of 4-halo-5-methyl-1H-pyrazol-3-amine derivatives (where halo = F, Cl, Br, I) to elucidate the specific role of the halogen in various biological activities. Such studies would provide a more complete picture of the SAR and guide the rational design of more potent and selective therapeutic agents based on this versatile pyrazole scaffold.

A Comparative Crystallographic Guide to 4-Halo-1H-Pyrazole Derivatives: Insights for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Crystallographic Packing in 4-Halogenated-1H-Pyrazoles

The substitution of different halogen atoms at the 4-position of the pyrazole ring significantly influences the supramolecular assembly in the solid state. A comparative analysis of 4-fluoro, 4-chloro, 4-bromo, and 4-iodo-1H-pyrazoles reveals two distinct packing motifs.

The chloro and bromo derivatives are isostructural, forming trimeric units through hydrogen bonding. In contrast, the fluoro and iodo analogs adopt catemeric (chain-like) structures.[2] This divergence in crystal packing, despite the chemical similarity of the substituents, highlights the subtle interplay of forces governing crystal lattice formation. Understanding these packing preferences is essential for predicting the solid-state properties of more complex derivatives and for designing compounds with desired solubility and bioavailability.

CompoundSupramolecular MotifIsostructural With
4-Fluoro-1H-pyrazoleCatemer4-Iodo-1H-pyrazole (non-isostructural)
4-Chloro-1H-pyrazoleTrimer4-Bromo-1H-pyrazole
4-Bromo-1H-pyrazoleTrimer4-Chloro-1H-pyrazole
4-Iodo-1H-pyrazoleCatemer4-Fluoro-1H-pyrazole (non-isostructural)

Table 1: Comparison of supramolecular motifs in 4-halogenated-1H-pyrazoles. Data sourced from crystallographic studies of the complete 4-halo-1H-pyrazole series.[2]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and crystallization of pyrazole derivatives, based on common laboratory practices.

General Synthesis of 4-Aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides

A common route to synthesize derivatives of the target compound involves a Suzuki-Miyaura cross-coupling reaction. This method allows for the introduction of various aryl groups, enabling the exploration of structure-activity relationships.

G cluster_synthesis Suzuki-Miyaura Cross-Coupling start 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide reflux Reflux (20-30h) start->reflux boronic_acid Aryl Boronic Acid/Ester boronic_acid->reflux catalyst Pd(PPh3)4 catalyst->reflux base K3PO4 base->reflux solvent 1,4-Dioxane/H2O solvent->reflux product 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide reflux->product

Caption: Synthetic workflow for 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides.

Methodology:

  • To a solution of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (0.526 mmol) in a 4:1 mixture of 1,4-dioxane and water, add the desired aryl boronic acid or pinacol ester (0.579 mmol).

  • Add potassium phosphate (K₃PO₄, 1.052 mmol) as a base.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 7 mol%) as the catalyst.

  • Reflux the reaction mixture for 20-30 hours.

  • After cooling, extract the product using an appropriate organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide.[3]

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a commonly employed and effective method for pyrazole derivatives.

Methodology:

  • Dissolve the purified pyrazole derivative in a suitable solvent, such as ethanol, to create a saturated or near-saturated solution.

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Crystals should form over a period of several hours to days.

  • Carefully select a well-formed single crystal for mounting on the diffractometer.

Structural Insights from X-ray Crystallography

The analysis of crystal structures provides invaluable data on molecular geometry, conformation, and intermolecular interactions. For pyrazole derivatives, hydrogen bonding and π-π stacking are key interactions that dictate the overall crystal packing.

G cluster_packing Crystal Packing Motifs of 4-Halopyrazoles parent 4-Halopyrazole trimer Trimer Motif (Cl, Br derivatives) parent->trimer forms catemer Catemer Motif (F, I derivatives) parent->catemer forms

Caption: Packing motifs observed in 4-halogenated-1H-pyrazoles.

The trimeric arrangement of 4-bromo-1H-pyrazole is characterized by a cyclic hydrogen-bonding network involving the N-H and the pyridine-like N2 atom of adjacent molecules. In contrast, the catemeric structures of the fluoro and iodo analogs feature chain-like hydrogen-bonding patterns.[2] These differences in packing can affect the physicochemical properties of the compounds, which is a critical consideration in drug development. The presence of additional functional groups, such as the amine and methyl groups in 4-bromo-5-methyl-1H-pyrazol-3-amine, would further influence these interactions through additional hydrogen bonding and steric effects.

References

A Comparative Analysis of Palladium Catalysts for Pyrazole C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The construction of carbon-nitrogen (C-N) bonds to form N-arylpyrazoles is a cornerstone of modern medicinal chemistry, as this structural motif is present in a wide array of pharmacologically active compounds. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the synthesis of these valuable molecules. The efficacy of these transformations is highly dependent on the choice of the palladium catalyst system, which consists of a palladium precursor and a supporting ligand. This guide provides a comparative overview of several prominent palladium catalyst systems for the N-arylation of pyrazoles, supported by experimental data from the literature.

The selection of an appropriate ligand is critical for achieving high yields and reaction efficiency in the Buchwald-Hartwig amination of pyrazoles. Ligands play a crucial role in stabilizing the palladium center, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst deactivation. Five-membered heterocyclic halides like bromopyrazoles can be challenging coupling partners, often requiring carefully optimized catalyst systems to achieve successful C-N bond formation.[1][2]

Comparative Performance of Palladium/Ligand Systems

The following table summarizes the performance of various palladium catalysts in the Buchwald-Hartwig amination of substituted halopyrazoles with different amines. The data highlights the significant impact of the ligand on the reaction outcome.

Pd PrecursorLigandPyrazole SubstrateAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃P(o-tol)₃4-Iodo-1-trityl-1H-pyrazolePiperidineNaOtBuXylene160 (MW)0.1730[3]
Pd₂(dba)₃XPhos4-Iodo-1-trityl-1H-pyrazolePiperidineNaOtBuXylene160 (MW)0.1765[3]
Pd₂(dba)₃RuPhos4-Iodo-1-trityl-1H-pyrazolePiperidineNaOtBuXylene160 (MW)0.1768[3]
Pd₂(dba)₃tBuDavePhos4-Iodo-1-trityl-1H-pyrazolePiperidineNaOtBuXylene160 (MW)0.1786[3]
[Pd(cinnamyl)Cl]₂XPhos4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazoleMorpholineK₃PO₄Toluene1001820[4]
[Pd(cinnamyl)Cl]₂SPhos4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazoleMorpholineK₃PO₄Toluene1001850[4]
[Pd(cinnamyl)Cl]₂JohnPhos4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazoleMorpholineK₃PO₄Toluene1001860[4]
[Pd(cinnamyl)Cl]₂JosiPhos CyPF-tBu4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazoleMorpholineK₃PO₄Toluene1001897[4]
P4 Precatalyst*tBuBrettPhos4-Bromo-1H-pyrazoleAnilineLHMDSTHFrt1285[1]

*P4 Precatalyst is a (tBuBrettPhos)Pd(N-mesyl-4-aminopyridine)₂Cl₂ complex.[1]

From the data, it is evident that bulky, electron-rich phosphine ligands, particularly biarylphosphines like tBuDavePhos and Josiphos-type ligands, provide superior results in the C-N coupling of pyrazoles.[3][4] For instance, in the coupling of 4-iodo-1-trityl-1H-pyrazole with piperidine, tBuDavePhos afforded a significantly higher yield (86%) compared to the simpler P(o-tol)₃ (30%).[3] Similarly, the JosiPhos CyPF-tBu ligand was exceptionally effective for the amination of a more complex, trifluoromethyl-substituted bromopyrazole, achieving a 97% yield.[4] For unprotected pyrazoles, the use of a specialized precatalyst incorporating the tBuBrettPhos ligand enabled the reaction to proceed efficiently even at room temperature.[1]

Experimental Protocols

Below are representative experimental protocols for the palladium-catalyzed N-arylation of a halopyrazole.

General Procedure for Buchwald-Hartwig Amination of 4-Halo-1-trityl-1H-pyrazole[3]

A microwave vial is charged with 4-halo-1-trityl-1H-pyrazole (0.13 mmol), Pd₂(dba)₃ (0.0065 mmol, 5 mol%), and the respective phosphine ligand (0.013 mmol, 10 mol%). The vial is sealed with a septum and purged with argon. Anhydrous xylene (2 mL), piperidine (0.16 mmol), and a 1.0 M solution of NaOtBu in THF (0.26 mL, 0.26 mmol) are added via syringe. The reaction mixture is then heated in a microwave reactor at 160 °C for 10 minutes. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Amination of Unprotected 4-Bromo-1H-pyrazole[1]

An oven-dried vial is charged with the tBuBrettPhos-based Pd precatalyst (P4, 0.003 mmol, 1 mol%) and 4-bromo-1H-pyrazole (0.3 mmol). The vial is evacuated and backfilled with argon. Anhydrous THF (1.0 mL), aniline (0.36 mmol), and a 1.0 M solution of LHMDS in THF (0.66 mL, 0.66 mmol) are added sequentially. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The product is purified by flash chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed pyrazole coupling reaction.

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 Oven-dry reaction vial p2 Cool under inert atmosphere (Ar/N2) p1->p2 r1 Add Pd Precursor & Ligand p2->r1 r2 Add Pyrazole Substrate r1->r2 r3 Add Base r2->r3 c1 Add Solvent & Amine r3->c1 c2 Heat to specified temperature c1->c2 c3 Monitor reaction (TLC/GC-MS) c2->c3 w1 Quench reaction c3->w1 w2 Aqueous workup / Extraction w1->w2 w3 Dry, filter, and concentrate w2->w3 w4 Purify by chromatography w3->w4

Caption: General workflow for a Pd-catalyzed pyrazole amination experiment.

References

Assessing the Antibacterial Spectrum of Pyrazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance has spurred significant research into novel scaffolds for antibiotic development. Among these, pyrazole-based compounds have emerged as a promising class of molecules with a broad spectrum of antibacterial activity. This guide provides a comparative analysis of the performance of various pyrazole derivatives against clinically relevant bacteria, supported by experimental data and detailed methodologies.

Data Presentation: Antibacterial Activity of Pyrazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazole-based compounds against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.

Compound Class/DerivativeGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference(s)
Pyrazole-derived Hydrazones
Naphthyl-substituted hydrazonesStaphylococcus aureus0.78–1.56Acinetobacter baumannii0.78–1.56[1]
N-Benzoic acid derived hydrazonesAcinetobacter baumannii4[1]
Thiazolo-pyrazole Derivatives
Tethered thiazolo-pyrazolesMethicillin-resistant S. aureus (MRSA)4[1]
Pyrazole-thiazole Hybrids
Hydrazone-containing hybridsS. aureus1.9–3.9Klebsiella planticola1.9–3.9[1]
Aminoguanidine-derived Pyrazoles
1,3-diphenyl pyrazolesS. aureus1–8Escherichia coli1[1]
Multidrug-resistant S. aureus1–32[1]
Aza-indole-derived Pyrazoles
Lead compound 36E. coli, K. pneumoniae, A. baumannii, P. aeruginosa0.31–1.56[1]
Coumarin-substituted Pyrazoles
Pyran-fused derivativesS. aureus1.56–6.25Pseudomonas aeruginosa1.56–6.25[1]
Pyrazole-1-carbothiohydrazide Derivatives
Hydrazone 21aS. aureus, Bacillus subtilis62.5–125Klebsiella pneumoniae, E. coli62.5–125[2]
Indole-attached Pyrazoles
Compound 37Drug-resistant E. coliIC50 as low as 1.0 µM[1]
Miscellaneous Pyrazole Derivatives
Carbodithionate derivative 55MRSA4Enterococcus faecium16[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standardized techniques for antimicrobial susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • Microtiter Plates: Sterile 96-well plates.

  • Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Test Compounds: Stock solutions of the pyrazole derivatives are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth.

2. Assay Procedure:

  • A two-fold serial dilution of the test compound is prepared directly in the wells of the 96-well plate. Each well will contain 50 µL of the diluted compound.

  • An equal volume (50 µL) of the standardized bacterial inoculum is added to each well, resulting in a final volume of 100 µL.

  • Controls:

    • Positive Control: A well containing only the broth and the bacterial inoculum (no compound).

    • Negative Control: A well containing only the sterile broth (no bacteria or compound).

    • Reference Antibiotic: A known antibiotic (e.g., ciprofloxacin, ampicillin) is tested under the same conditions for comparison.

  • The plate is incubated at 37°C for 18-24 hours.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Well Diffusion Method

This method is a preliminary test to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

1. Preparation of Materials:

  • Media: Mueller-Hinton Agar (MHA) plates.

  • Bacterial Inoculum: A standardized bacterial suspension (0.5 McFarland standard) is uniformly spread over the surface of the MHA plate using a sterile cotton swab.

  • Test Compounds: Solutions of the pyrazole derivatives are prepared at a known concentration.

2. Assay Procedure:

  • The inoculated agar plates are allowed to dry for a few minutes.

  • Wells (typically 6-8 mm in diameter) are aseptically punched into the agar using a sterile cork borer.

  • A fixed volume (e.g., 50-100 µL) of the test compound solution is added to each well.

  • Controls:

    • Positive Control: A well containing a known antibiotic.

    • Negative Control: A well containing the solvent used to dissolve the test compound.

  • The plates are incubated at 37°C for 18-24 hours.

3. Interpretation of Results:

  • The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel pyrazole-based antibacterial compounds.

antibacterial_screening_workflow cluster_synthesis Compound Synthesis & Library Creation cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Potency cluster_characterization Further Characterization synthesis Synthesis of Pyrazole Derivatives library Creation of Compound Library synthesis->library primary_screen High-Throughput Screening (e.g., Agar Well Diffusion) library->primary_screen Test Compounds select_hits Identification of 'Hits' (Active Compounds) primary_screen->select_hits mic_determination MIC Determination (Broth Microdilution) select_hits->mic_determination Confirmed Hits mbc_determination MBC Determination mic_determination->mbc_determination mechanism Mechanism of Action Studies (e.g., DNA Gyrase Assay) mbc_determination->mechanism Lead Compounds toxicity Cytotoxicity Assays mechanism->toxicity

Caption: Workflow for antibacterial drug discovery using pyrazole compounds.

References

A Comparative Guide to the Synthesis of Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyrazoles are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous compounds with diverse biological activities, including kinase inhibitors and anti-inflammatory agents. The strategic synthesis of these scaffolds is critical for generating novel molecular entities. This guide provides an objective comparison of common synthetic methodologies for substituted aminopyrazoles, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Key Synthesis Methods

The synthesis of substituted aminopyrazoles can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, particularly the regioselectivity of the amino group (N-3 vs. N-5 position), and the availability of starting materials. Below is a summary of the most prevalent methods with their typical yields and reaction conditions.

Synthesis MethodStarting MaterialsKey Reagents & ConditionsTypical Yield (%)RegioselectivityAdvantagesDisadvantages
Method 1: From β-Ketonitriles β-Ketonitrile, Hydrazine derivativeAcidic or basic catalysis, often reflux in alcohol60-95%Often favors 5-amino isomer, but can be substrate-dependentVersatile, high yields, readily available starting materials.[1][2]Potential for regioisomeric mixtures with substituted hydrazines.
Method 2: From α,β-Unsaturated Nitriles 3-Alkoxyacrylonitrile, Phenylhydrazine5-Amino: Acetic acid, Toluene, Microwave, 10 min90%5-amino isomerHigh regioselectivity under acidic conditions, rapid reaction.[3]Starting materials may be less common than β-ketonitriles.
3-Alkoxyacrylonitrile, Phenylhydrazine3-Amino: Sodium ethoxide, Ethanol, Microwave, 10 min85%3-amino isomerHigh regioselectivity under basic conditions, rapid reaction.[3]Requires anhydrous conditions.
Method 3: From Malononitrile Derivatives Malononitrile dimer, Hydrazine hydrateReflux in ethanol71%5-amino isomerUtilizes readily available malononitrile dimer.[4]Can lead to different products if the order of reagent addition is changed.[4]
Method 4: Ring Transformation from Isoxazoles Substituted Isoxazole, HydrazineDMSO, 90°C74-92%Dependent on isoxazole substitutionGood yields, alternative route when other precursors are inaccessible.[3]Higher temperatures may be required.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation.

Protocol 1: Regioselective Synthesis of 1-Aryl-5-aminopyrazole (Thermodynamic Control)

This protocol is adapted from methodologies favoring the 5-amino isomer via the condensation of a β-ketonitrile with an arylhydrazine under acidic conditions.

Materials:

  • β-Ketonitrile (1.0 eq)

  • Substituted arylhydrazine (1.1 eq)

  • Toluene (0.2 M)

  • Glacial acetic acid (0.1 eq)

Procedure:

  • To a solution of the β-ketonitrile in toluene, add the substituted arylhydrazine.

  • Add glacial acetic acid to the mixture.

  • Heat the mixture to reflux (approximately 110°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Alternatively, the reaction can be performed in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Regioselective Synthesis of 1-Aryl-3-aminopyrazole (Kinetic Control)

This protocol is adapted from methodologies favoring the 3-amino isomer via the condensation of a 3-alkoxyacrylonitrile with an arylhydrazine under basic conditions.[3]

Materials:

  • 3-Alkoxyacrylonitrile (1.0 eq)

  • Substituted arylhydrazine (1.0 eq)

  • Anhydrous ethanol (0.5 M)

  • Sodium metal (1.2 eq)

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (N2 or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol. Cool the solution to 0°C in an ice bath.

  • To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile in anhydrous ethanol.

  • Add the substituted arylhydrazine dropwise, maintaining the temperature at 0°C.

  • Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by carefully adding a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, noting that some 3-amino isomers can be less stable than their 5-amino counterparts.

Protocol 3: Synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from Malononitrile Dimer

This protocol describes the synthesis from 2-aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer).[4]

Materials:

  • 2-aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer) (0.02 mol)

  • 85% Hydrazine hydrate (0.022 mol)

  • Ethanol (20 mL)

  • Glacial acetic acid for recrystallization

Procedure:

  • To a solution of malononitrile dimer in boiling ethanol, add hydrazine hydrate at a rate that maintains boiling without external heating. This reaction is strongly exothermic and is accompanied by the evolution of ammonia.

  • After the addition is complete, heat the reaction mixture under reflux for an additional 15 minutes.

  • Allow the mixture to cool slowly to room temperature, then chill in an ice bath.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from glacial acetic acid to yield the pure compound (Yield: 71%).[4]

Visualizing Synthesis and Biological Pathways

To better illustrate the relationships in aminopyrazole synthesis and their biological applications, the following diagrams are provided.

G cluster_start Starting Materials cluster_methods Synthesis Methods cluster_conditions Reaction Conditions cluster_products Regioisomeric Products ketonitrile β-Ketonitrile method1 Method 1: Condensation ketonitrile->method1 enamine α,β-Unsaturated Nitrile method2 Method 2: Condensation enamine->method2 hydrazine Hydrazine Derivative hydrazine->method1 hydrazine->method2 acidic Acidic (e.g., AcOH) Thermodynamic Control method1->acidic method2->acidic basic Basic (e.g., NaOEt) Kinetic Control method2->basic amino5 5-Aminopyrazole acidic->amino5 amino3 3-Aminopyrazole basic->amino3

Caption: Generalized workflow for the synthesis of substituted aminopyrazoles.

Many aminopyrazole derivatives function as potent kinase inhibitors. For instance, they have been shown to inhibit lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) ITAM ITAMs CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck associates with Lck->ITAM phosphorylates ZAP70 ZAP70 ITAM->ZAP70 recruits & activates LAT LAT ZAP70->LAT phosphorylates downstream Downstream Signaling (e.g., Ca2+ flux, MAPK, NF-κB) LAT->downstream activates inhibitor Aminopyrazole Inhibitor inhibitor->Lck

Caption: Inhibition of the Lck signaling pathway by an aminopyrazole derivative.

References

A Comparative Guide to the Efficacy of Boronic Acids in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals. The choice of the boronic acid reagent is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the performance of different boronic acids and their derivatives, supported by experimental data, to facilitate informed reagent selection.

The Reactivity-Stability Trade-Off

A central theme in selecting a boron-based nucleophile for Suzuki-Miyaura coupling is the balance between reactivity and stability. Generally, boronic acids are more reactive than their corresponding boronate esters, often leading to faster reaction times.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids, especially certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation, which can impact their shelf-life and diminish reaction yields.

Conversely, boronate esters, such as the widely used pinacol and MIDA esters, offer substantially enhanced stability.[2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability is advantageous in complex, multi-step syntheses where the purity and integrity of starting materials are paramount.[3]

Factors Influencing Boronic Acid Efficacy

The success of a Suzuki-Miyaura coupling is dictated by a combination of electronic and steric factors related to the boronic acid:

  • Electronic Effects: The electronic nature of the organic substituent on the boron atom plays a crucial role. Electron-donating groups on an arylboronic acid generally increase its nucleophilicity and reactivity.

  • Steric Hindrance: Significant steric bulk around the boron center can impede the transmetalation step, slowing down the reaction.

  • Structural Position in Heterocycles: The position of the boronic acid group on a heterocyclic ring can dramatically affect reactivity. A well-documented example is the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid can lead to catalyst inhibition and promote protodeboronation, a major side reaction.[3]

Quantitative Performance Comparison

The following tables summarize quantitative data on the performance of various boronic acids and their derivatives in Suzuki-Miyaura coupling reactions. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.

Table 1: Comparison of Arylboron Nucleophiles in Ni-Catalyzed Suzuki–Miyaura Cross-Coupling

This table compares the efficiency of different arylboron-based nucleophiles in the nickel-catalyzed cross-coupling with aryl mesylates. Arylboronic acid demonstrated the highest reactivity among the studied boron species.

EntryBoron ReagentCoupling PartnerCatalyst/LigandBaseSolventTime (h)Yield (%)
1Phenylboronic acid4-tert-butylphenyl mesylateNiCl₂(dppf)/dppfK₃PO₄Dioxane2495
2Potassium phenyltrifluoroborate4-tert-butylphenyl mesylateNiCl₂(dppf)/dppfK₃PO₄Dioxane2410
3Phenyl neopentylglycolboronate4-tert-butylphenyl mesylateNiCl₂(dppf)/dppfK₃PO₄Dioxane2475
4Phenyl pinacolboronate4-tert-butylphenyl mesylateNiCl₂(dppf)/dppfK₃PO₄Dioxane2460

Data adapted from a comparative study on arylboron-based nucleophiles in Ni-catalyzed Suzuki–Miyaura cross-coupling reactions.[4]

Table 2: Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid with Various Aryl Bromides

This table illustrates the performance of a specific boronic acid, 2,5-difluorophenylboronic acid, with different aryl bromide coupling partners, highlighting the influence of electronic effects on the aryl halide.

EntryCoupling Partner (Aryl Bromide)Substituent NatureProductCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoacetophenoneElectron-withdrawing4-Acetyl-2',5'-difluorobiphenylPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801292
24-BromobenzonitrileElectron-withdrawing4-Cyano-2',5'-difluorobiphenylPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100488
31-Bromo-4-methoxybenzeneElectron-donating4-Methoxy-2',5'-difluorobiphenylPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O1001885
42-BromopyridineHeteroaryl2-(2,5-Difluorophenyl)pyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O901278

Data compiled from various literature sources to illustrate the general performance of 2,5-difluorophenylboronic acid.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing the efficacy of different boronic acids. Below are representative procedures for a standard and a microwave-assisted Suzuki-Miyaura coupling reaction.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general guideline for the cross-coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, boronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Microwave irradiation can significantly accelerate reaction times.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

  • Base (e.g., Cs₂CO₃, 2.5 equiv)

  • Degassed solvent (e.g., DMF or 1,4-dioxane)

Procedure:

  • In a microwave reaction vial equipped with a magnetic stir bar, combine the aryl halide, boronic acid, base, and palladium catalyst.

  • Add the degassed solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in the general protocol.

Visualizing the Process

To better understand the reaction mechanism and experimental design, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_labels Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Ar'-B(OH)₂ Base RedElim Reductive Elimination ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X BoronicAcid Ar'-B(OH)₂ Base Base L1 L2 L3 Experimental_Workflow start Start: Reagent Selection reagents Weigh Aryl Halide, Boronic Acid, Base start->reagents setup Assemble Reaction in Inert Atmosphere reagents->setup catalyst Add Palladium Catalyst and Degassed Solvent setup->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purify by Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End: Isolated Product analysis->end

References

A Structural and Reactivity Comparison of 4-bromo-5-methyl vs. 4-bromo-3-methyl Pyrazole Amines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique physicochemical properties, including the ability of its adjacent nitrogen atoms to act as hydrogen bond donors and acceptors, make it a versatile building block for creating compounds with a wide range of biological activities.[1][2] The introduction of substituents allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing interactions with biological targets.[3]

This guide provides an objective structural and reactivity comparison of two isomeric building blocks: 4-bromo-5-methyl-1H-pyrazol-3-amine (Isomer A) and 4-bromo-3-methyl-1H-pyrazol-5-amine (Isomer B). Understanding the distinct characteristics imparted by the positional variation of the methyl group is crucial for medicinal chemists in selecting the appropriate scaffold for their specific drug design and development campaigns.

Structural and Physicochemical Comparison

The key structural difference between the two isomers lies in the position of the methyl group relative to the exocyclic amine and the ring nitrogen atoms. This seemingly minor change has significant implications for the molecule's electronic distribution, steric profile, and potential for intermolecular interactions.

A critical aspect of asymmetrically substituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the ring nitrogen can migrate between the two nitrogen atoms.[2] For 3(5)-aminopyrazoles, theoretical calculations and experimental data suggest that the 3-amino tautomer is generally more stable than the 5-amino form.[4][5] The presence of an electron-donating group, such as a methyl group, is known to further favor the tautomer where the substituent is at the 3-position.[6] This suggests that for Isomer B (4-bromo-3-methyl-1H-pyrazol-5-amine), the tautomeric equilibrium likely favors the structure shown, which may influence its reactivity and hydrogen bonding patterns compared to Isomer A.

The table below summarizes the available physicochemical properties for the two isomers. Data for Isomer B is for its hydrobromide salt, which impacts its melting point and solubility.

PropertyIsomer A: this compound Isomer B: 4-bromo-3-methyl-1H-pyrazol-5-amine
Structure this compound4-bromo-3-methyl-1H-pyrazol-5-amine
CAS Number 1780-72-9[2]141635-09-4 (free base) / 167683-86-5 (HBr salt)[3]
Molecular Formula C₄H₆BrN₃[7]C₄H₆BrN₃[8]
Molecular Weight 176.01 g/mol [7]176.01 g/mol [8]
Melting Point 117 - 122 °C[9]178 - 181 °C (HBr salt)[3]
Appearance SolidSolid
Solubility No data availableSoluble in water (HBr salt)[3]

Synthesis and Reactivity Analysis

The synthesis of these isomers typically involves the formation of the substituted aminopyrazole core, followed by regioselective bromination. The reactivity of the C4-bromo substituent is of paramount importance in drug discovery, as it serves as a synthetic handle for introducing molecular diversity via cross-coupling reactions.

Synthetic Approach

The general synthesis of 3(5)-aminopyrazoles often involves the condensation of a hydrazine with a 1,3-dielectrophilic nitrile precursor.[10] Following the formation of the pyrazole core, bromination at the C4 position can be achieved using an electrophilic bromine source like N-bromosuccinimide (NBS).

G cluster_A Synthesis of Isomer A cluster_B Synthesis of Isomer B cluster_C Comparative Analysis A_start Precursor A (e.g., 2-cyano-3-oxobutanal) A_mid 5-methyl-1H-pyrazol-3-amine A_start->A_mid Hydrazine A_end Isomer A (4-bromo-5-methyl- 1H-pyrazol-3-amine) A_mid->A_end NBS/Solvent Analysis Physicochemical Characterization (NMR, MS, MP, pKa) Reactivity Screening (e.g., Suzuki Coupling) A_end->Analysis B_start Precursor B (e.g., 3-amino-2-butenenitrile) B_mid 3-methyl-1H-pyrazol-5-amine B_start->B_mid Hydrazine B_end Isomer B (4-bromo-3-methyl- 1H-pyrazol-5-amine) B_mid->B_end NBS/Solvent B_end->Analysis

Reactivity in Cross-Coupling Reactions

The C4-bromo group on the electron-rich pyrazole ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds between the pyrazole core and various aryl or heteroaryl fragments.[11][12]

While direct comparative reactivity data for Isomer A and Isomer B is not available, general principles of reactivity can be inferred:

  • Electronic Effects: The methyl group is weakly electron-donating. In Isomer A, it is at C5, while in Isomer B, it is at C3. The overall electron density of the pyrazole ring will be similar in both cases, suggesting that both isomers should be competent substrates for oxidative addition to a Pd(0) catalyst.

  • Steric Effects: In Isomer B, the methyl group is adjacent to the C4-bromine. This proximal substitution could introduce minor steric hindrance that may slightly decrease the rate of reaction compared to Isomer A, where the methyl group is more remote. However, this effect is generally expected to be minimal for the versatile palladium catalysts used in modern Suzuki couplings.[13]

  • Catalyst Inhibition: The presence of a free amino group and two ring nitrogens can lead to catalyst inhibition through complexation with the palladium center.[14] The position of the methyl group may subtly influence the preferred binding mode of the pyrazole to the metal, potentially leading to differences in catalyst turnover and overall reaction efficiency. This is a complex effect that would require experimental validation.

Both isomers are expected to be viable substrates for Suzuki-Miyaura reactions, allowing for the synthesis of diverse compound libraries.[11][15]

Experimental Protocols

The following are representative, general protocols based on established literature methods for the synthesis and reaction of brominated aminopyrazoles. Researchers should optimize conditions for their specific substrates.

General Protocol for Synthesis of Precursor: 3-methyl-1H-pyrazol-5-amine

This protocol is adapted from general methods for pyrazole synthesis.[16]

  • To a solution of 3-aminocrotononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-methyl-1H-pyrazol-5-amine.

General Protocol for Bromination

This protocol is based on standard electrophilic aromatic bromination methods.[17]

  • Dissolve the aminopyrazole precursor (e.g., 3-methyl-1H-pyrazol-5-amine) (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0 - 1.1 eq) portion-wise, maintaining the temperature.

  • Allow the reaction to stir at room temperature for 2-8 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-aminopyrazole isomer.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from literature procedures for the coupling of bromopyrazoles.[18]

  • In a reaction vessel, combine the 4-bromo-aminopyrazole isomer (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 eq).

  • Add a palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%) and a ligand (e.g., XPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-aryl-aminopyrazole.

Conclusion

Both this compound and 4-bromo-3-methyl-1H-pyrazol-5-amine are valuable building blocks for drug discovery. Their primary structural difference, the position of the methyl group, is expected to impart subtle but potentially significant changes in their physicochemical properties and reactivity.

  • Isomer A (5-methyl) presents a less sterically encumbered C4-bromo group, which may lead to slightly faster reaction kinetics in cross-coupling reactions.

  • Isomer B (3-methyl) has a methyl group adjacent to the amine and the C4-bromo position. This could influence the local steric environment and the tautomeric equilibrium of the pyrazole ring.

The choice between these isomers will depend on the specific goals of the drug design program. The steric and electronic influence of the methyl group in the final target molecule, as well as potential differences in synthetic accessibility and reactivity, should be considered. The provided experimental protocols offer a starting point for the synthesis and derivatization of these versatile scaffolds, enabling the exploration of new chemical space in the pursuit of novel therapeutics.

References

A Comparative Guide to LC-MS Analysis for Reaction Monitoring of 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) for the reaction monitoring of 4-bromo-5-methyl-1H-pyrazol-3-amine, a key intermediate in pharmaceutical synthesis. We will explore the advantages of LC-MS in this context and compare its performance with alternative analytical techniques, supported by experimental data and detailed protocols.

The synthesis of this compound, often involving the bromination of 5-methyl-1H-pyrazol-3-amine, requires careful monitoring to ensure optimal yield and purity. Incomplete reactions or the formation of byproducts can impact the quality of the final active pharmaceutical ingredient (API). Therefore, a robust and sensitive analytical method is crucial for real-time or near real-time reaction monitoring.

The Power of LC-MS in Reaction Monitoring

LC-MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[1] This powerful combination allows for the simultaneous monitoring of reactants, intermediates, products, and byproducts in a complex reaction mixture. For the analysis of this compound, LC-MS offers significant advantages, including high sensitivity, high selectivity, and the ability to provide molecular weight information, which aids in the identification of unknown impurities.[2]

Comparison of Analytical Techniques

While LC-MS is a premier technique for reaction monitoring, other methods can also be employed. This section compares the performance of LC-MS with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Thin-Layer Chromatography with Densitometry (TLC-Densitometry).

Parameter LC-MS HPLC-UV qNMR TLC-Densitometry
Selectivity Very High (separation by chromatography and mass)Moderate to High (separation by chromatography)High (structure-specific signals)Low to Moderate (separation by chromatography)
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)Low (mg/mL)Low to Moderate (µ g/spot to ng/spot)
Speed Fast (minutes per sample)Fast (minutes per sample)Moderate (minutes per sample)Moderate to Slow (requires development and scanning)
Quantitative Accuracy HighHigh (with proper calibration)Very High (primary ratio method)Moderate
Information Content Molecular Weight, Fragmentation PatternRetention Time, UV SpectrumStructural Information, Molar RatiosRetention Factor (Rf)
Cost (Instrument) HighModerateVery HighLow
Ease of Use Moderate to ComplexEasy to ModerateComplexEasy

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point for method development and validation for the analysis of this compound.

LC-MS/MS Method

This hypothetical method is based on common practices for the analysis of small polar molecules and brominated compounds.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI Positive.

  • MS/MS Transitions (Hypothetical):

    • This compound: Precursor ion m/z 176/178 (due to bromine isotopes), Product ion (e.g., loss of NH3) m/z 159/161.

    • 5-methyl-1H-pyrazol-3-amine (Starting Material): Precursor ion m/z 98, Product ion (e.g., loss of NH3) m/z 81.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

HPLC-UV Method

This method is adapted from a procedure for a similar compound, 4-bromo-3-methyl-1H-pyrazole.[3]

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (isocratic or gradient, to be optimized). For MS compatibility, replace any non-volatile acids like phosphoric acid with formic acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of the analyte (typically around 210-280 nm for aromatic amines).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

Quantitative NMR (qNMR) Method
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A stable compound with a known purity and a signal that does not overlap with the analyte or other reaction components (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated solvent in which the analyte and internal standard are fully soluble (e.g., DMSO-d6).

  • Parameters:

    • Accurately weigh the internal standard and the sample from the reaction mixture.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.

    • Acquire the 1H NMR spectrum.

  • Quantification: Calculate the concentration of the analyte by comparing the integral of a characteristic analyte signal to the integral of a known signal from the internal standard.

TLC-Densitometry Method
  • Plate: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A solvent system that provides good separation of the starting material, product, and any byproducts (e.g., a mixture of ethyl acetate and hexane).

  • Sample Application: Apply a known volume of the diluted reaction mixture and standards as spots or bands.

  • Development: Develop the plate in a saturated chromatography chamber.

  • Detection: Visualize the spots under UV light (254 nm).

  • Densitometry: Scan the plate with a TLC scanner at the wavelength of maximum absorbance for the analyte.

  • Quantification: Correlate the peak area of the analyte spot with a calibration curve generated from standards.[4][5]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for LC-MS analysis and the logical relationship in choosing an analytical method.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Dilution Dilute Sample Aliquot->Dilution Filtration Filter (optional) Dilution->Filtration Injection Inject into LC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MS/MS) Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report Method_Selection cluster_criteria Key Criteria cluster_methods Analytical Methods node_goal Goal: Reaction Monitoring Sensitivity High Sensitivity? node_goal->Sensitivity Selectivity High Selectivity? node_goal->Selectivity Quantitation Accurate Quantitation? node_goal->Quantitation Speed High Throughput? node_goal->Speed LCMS LC-MS Sensitivity->LCMS Yes HPLCUV HPLC-UV Sensitivity->HPLCUV Moderate Selectivity->LCMS Yes qNMR qNMR Selectivity->qNMR Yes Quantitation->LCMS Good Quantitation->qNMR Excellent Speed->LCMS Yes Speed->HPLCUV Yes TLC TLC-Densitometry

References

evaluation of different bases for Suzuki-Miyaura reactions of bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For scientists engaged in drug discovery and development, the synthesis of functionalized pyrazoles is of paramount importance, as this heterocycle is a common scaffold in a vast array of pharmaceutical agents. A critical parameter influencing the success of these coupling reactions is the choice of base. This guide provides an objective comparison of different bases for the Suzuki-Miyaura reaction of bromopyrazoles, supported by experimental data, to aid in the selection of optimal reaction conditions.

The Crucial Role of the Base

The base in a Suzuki-Miyaura reaction plays a pivotal role in the catalytic cycle, primarily by facilitating the transmetalation step, which is often rate-determining.[1] There are two widely accepted pathways for the activation of the organoboron species by the base[2]:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then readily transfers its organic group to the palladium(II) complex.[2]

  • Hydroxide Pathway: The base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide species. This intermediate then reacts with the neutral boronic acid.[2]

The choice of base can significantly impact reaction rates, yields, and the suppression of side reactions such as protodeboronation.

Performance Comparison of Common Bases

The selection of an appropriate base is highly dependent on the specific substrates, catalyst system, and solvent employed. Inorganic bases are most commonly used in Suzuki-Miyaura couplings of bromopyrazoles.[2] Below is a summary of quantitative data from various studies, highlighting the performance of different bases.

BaseCatalyst/LigandSolventTemp. (°C)Time (h)SubstrateProductYield (%)Reference
K₃PO₄ P1 (XPhos precatalyst)Dioxane/H₂O100243-Bromopyrazole3-Phenylpyrazole86[3]
K₃PO₄ P1 (XPhos precatalyst)Dioxane/H₂O100244-Bromopyrazole4-(4-Methoxyphenyl)pyrazole82[3]
K₃PO₄ P2 (precatalyst)Dioxane/H₂O10015-203-Bromopyrazole3-(Indol-5-yl)pyrazole75[3]
K₂CO₃ (IPr)Pd(cinnamyl)ClTHF110154-Bromo-1-methylpyrazole1-Methyl-4-phenylpyrazole97[4]
Na₂CO₃ Pd(PPh₃)₄Dioxane/H₂O9064-Bromo-1H-pyrazole1H-4-Phenylpyrazole93[4]

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution. However, the table provides valuable insights into effective base choices for specific catalyst systems and substrates. Potassium phosphate (K₃PO₄) appears to be a robust base for unprotected bromopyrazoles, while potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) have shown high efficacy, particularly for N-protected bromopyrazoles.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura reactions of bromopyrazoles using different bases.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyrazole with Phenylboronic Acid using K₃PO₄

This protocol is adapted from a procedure for the coupling of unprotected nitrogen-rich heterocycles.[3]

Materials:

  • 3-Bromopyrazole (1.00 mmol)

  • Phenylboronic acid (2.00 mmol)

  • P1 (XPhos precatalyst) (6-7 mol%)

  • XPhos (additional ligand, 1.5 equivalents relative to P1)

  • Potassium phosphate (K₃PO₄) (2.00 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vessel, add 3-bromopyrazole, phenylboronic acid, P1 precatalyst, XPhos, and K₃PO₄.

  • Add 1,4-dioxane and water.

  • Seal the vessel and heat the reaction mixture to 100 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling of 4-Bromo-1-methylpyrazole using K₂CO₃

This protocol is a representative example of a microwave-assisted Suzuki coupling.[4]

Materials:

  • 4-Bromo-1-methylpyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • (IPr)Pd(cinnamyl)Cl (catalyst loading to be optimized, e.g., 2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • To a microwave reaction vessel, add 4-bromo-1-methylpyrazole, the arylboronic acid, (IPr)Pd(cinnamyl)Cl, and K₂CO₃.

  • Add THF as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 110 °C and hold for 15 hours (monitor by TLC or LC-MS).

  • After cooling, the reaction mixture is worked up as described in Protocol 1.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Na₂CO₃

This protocol provides a general method for the coupling of 4-bromopyrazoles.[4]

Materials:

  • 4-Bromopyrazole derivative (0.1 mmol, 1.0 equiv)

  • Arylboronic acid (0.11 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.005 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (0.25 mmol, 2.5 equiv)

  • 1,4-Dioxane (1.6 mL)

  • Water (0.4 mL)

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane and water to the tube.

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.

  • After cooling to room temperature, perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L₂ Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'        L₂ Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation Ar-Pd(II)-Ar'_L2->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product (Ar-Ar') Ar-Pd(II)-Ar'_L2->Ar-Ar' Ar-X Bromopyrazole (Ar-X) Ar-X->Ar-Pd(II)-X_L2 Ar'-B(OH)2 Arylboronic Acid (Ar'-B(OH)₂) Ar'-B(OH)2->Ar-Pd(II)-Ar'_L2 Base Base (e.g., K₃PO₄) Base->Ar-Pd(II)-Ar'_L2 activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Bromopyrazole, Boronic Acid, Catalyst, and Base start->reagents solvent Add Solvent (e.g., Dioxane/H₂O) reagents->solvent reaction Heat Reaction Mixture (e.g., 100°C, 24h) solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for the Suzuki-Miyaura reaction.

References

Safety Operating Guide

Proper Disposal of 4-bromo-5-methyl-1H-pyrazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 4-bromo-5-methyl-1H-pyrazol-3-amine must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this halogenated organic compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this substance should be considered hazardous.[1]

Required PPE:

  • Gloves: Chemical-resistant gloves must be worn. Inspect gloves for any tears or punctures before use.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

  • Lab Coat: A lab coat should be worn to protect from skin contact.

Handling Guidelines:

  • Avoid generating dust.[1]

  • Ensure adequate ventilation in the handling area.[1]

  • Wash hands thoroughly after handling.

Hazard Summary

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Acute Inhalation Toxicity Harmful if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste.

Step 1: Waste Identification and Segregation

  • Classify this compound as a halogenated organic hazardous waste .

  • Do not mix this compound with non-hazardous waste or other categories of chemical waste.

Step 2: Containerization

  • Use a dedicated, properly labeled, and leak-proof waste container.

  • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Never use a container that previously held incompatible materials.

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date when the first waste was added to the container.

Step 4: Storage

  • Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is secure and away from heat or sources of ignition.[2]

Step 5: Professional Disposal

  • Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.[1]

  • Provide the disposal company with a complete and accurate description of the waste.

  • Retain all documentation related to the waste disposal for regulatory compliance.

Contaminated Materials:

  • Any materials, such as pipette tips, gloves, or weighing paper, that come into direct contact with this compound must be disposed of as hazardous waste in the same designated container.

  • Contaminated packaging should be disposed of as unused product.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_start cluster_assess Assessment cluster_prepare Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_end start Start: this compound for Disposal assess_hazard Assess Hazards (Halogenated Organic) start->assess_hazard segregate_waste Segregate as Halogenated Waste assess_hazard->segregate_waste select_container Select & Label Compatible Container collect_waste Collect Waste & Contaminated Materials select_container->collect_waste segregate_waste->select_container store_waste Store in Designated Accumulation Area collect_waste->store_waste contact_vendor Contact Licensed Waste Vendor store_waste->contact_vendor document_disposal Document & Retain Records contact_vendor->document_disposal end_node End: Compliant Disposal document_disposal->end_node

Caption: Disposal workflow for this compound.

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling 4-bromo-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-5-methyl-1H-pyrazol-3-amine

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper environmental management.

Personal Protective Equipment (PPE)

Based on the hazards associated with analogous compounds, the following personal protective equipment is recommended when handling this compound.

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.[1][2]To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]To prevent skin contact. Gloves must be inspected prior to use and disposed of properly after.[1]
Body Protection A lab coat or chemical-resistant apron.[1]To protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated.[3]To prevent inhalation of dust or vapors.[1]

Operational Plan: Step-by-Step Handling Procedures

To minimize exposure and ensure safe handling, the following operational procedures should be strictly followed.

  • Preparation :

    • Ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[3]

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don all required personal protective equipment as outlined in the table above.

  • Handling :

    • Handle the compound in a well-ventilated place.[2]

    • Avoid the formation of dust and aerosols.[1]

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[4]

    • Do not eat, drink, or smoke in the handling area.

    • Use non-sparking tools to prevent ignition.[2]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep the container locked up or in an area accessible only to qualified or authorized personnel.

    • Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan: Step-by-Step Disposal Protocol

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Do not dispose of the chemical in drains or with general laboratory waste.[1]

    • Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container for hazardous waste.

  • Professional Disposal :

    • The primary and recommended method for disposal is through a licensed professional waste disposal service.[1]

    • Contact your institution's environmental health and safety department to arrange for the collection and disposal of the chemical waste.

    • Provide the disposal service with comprehensive information about the chemical.

  • Contaminated Materials :

    • Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1]

    • Decontaminate any reusable equipment thoroughly after use.

  • Spill Management :

    • In the event of a spill, evacuate the area.

    • With appropriate PPE, contain the spill using an inert absorbent material (e.g., sand or vermiculite).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][3]

    • Clean the spill area thoroughly.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, emphasizing critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area / Fume Hood prep_ppe->prep_area prep_safety Verify Eyewash & Safety Shower Accessibility prep_area->prep_safety handle_chem Handle Chemical (Avoid Dust/Aerosol Formation) prep_safety->handle_chem handle_hygiene Practice Good Hygiene (No Eating/Drinking, Wash Hands) handle_chem->handle_hygiene spill Spill Occurs handle_chem->spill storage_container Store in Tightly Closed Container handle_hygiene->storage_container storage_location Cool, Dry, Well-Ventilated, Secure Area storage_container->storage_location disp_collect Collect Waste in Labeled Container storage_location->disp_collect disp_service Arrange for Professional Disposal Service disp_collect->disp_service disp_ppe Dispose of Contaminated PPE as Hazardous Waste disp_service->disp_ppe end_safe End of Procedure (Safe) disp_ppe->end_safe start Start start->prep_ppe spill_response Spill Response Protocol spill->spill_response Activate spill_response->disp_collect Contain & Collect

Safe Handling and Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.